(5-Phenyl-1H-indol-7-YL)methanol
Description
Properties
IUPAC Name |
(5-phenyl-1H-indol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOQKSIQMJVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Profile of (5-Phenyl-1H-indol-7-YL)methanol
Introduction: The Structural and Analytical Significance
(5-Phenyl-1H-indol-7-YL)methanol is a bifunctional molecule featuring a core indole heterocycle, a key pharmacophore in numerous biologically active compounds. The structure is further elaborated with a phenyl substituent at the C5 position and a hydroxymethyl group at the C7 position. This unique substitution pattern makes rigorous structural confirmation essential for any research or development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing orthogonal and complementary data to elucidate the molecular architecture and purity. This guide details the expected spectroscopic signature of the molecule and the rationale behind the interpretation.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended numbering for the indole core and attached functionalities.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the indole, phenyl, and methanol protons. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH -1 | 11.0 - 11.5 | broad singlet (br s) | - |
| H-2 | 7.25 - 7.35 | triplet (t) | J ≈ 2.5 |
| H-3 | 6.50 - 6.60 | triplet (t) | J ≈ 2.5 |
| H-4 | 7.40 - 7.50 | doublet (d) | J ≈ 1.5 |
| H-6 | 7.10 - 7.20 | doublet (d) | J ≈ 1.5 |
| CH₂ OH | 4.70 - 4.80 | doublet (d) | J ≈ 5.5 |
| CH₂OH | 5.20 - 5.40 | triplet (t) | J ≈ 5.5 |
| H-2', H-6' | 7.60 - 7.70 | doublet (d) | J ≈ 7.5 |
| H-3', H-5' | 7.45 - 7.55 | triplet (t) | J ≈ 7.5 |
| H-4' | 7.35 - 7.45 | triplet (t) | J ≈ 7.5 |
Expertise & Causality:
-
The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
The -CH₂OH protons (C8) are diastereotopic and adjacent to a hydroxyl group, leading to a doublet. The corresponding -OH proton signal will be a triplet, and its position can be highly dependent on concentration and solvent. A D₂O exchange experiment would confirm this assignment, causing the -OH and -NH signals to disappear and the -CH₂- doublet to collapse into a singlet.
-
The indole protons H-4 and H-6 are expected to be sharp doublets due to meta-coupling (⁴J), which is typically small (1-2 Hz).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number of unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 123 - 125 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 118 - 120 |
| C5 | 133 - 135 |
| C6 | 115 - 117 |
| C7 | 125 - 127 |
| C7a | 136 - 138 |
| C H₂OH (C8) | 60 - 65 |
| C1' | 140 - 142 |
| C2', C6' | 127 - 129 |
| C3', C5' | 128 - 130 |
| C4' | 126 - 128 |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis is crucial for data integrity.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3500 | O-H stretch (alcohol) | Strong, Broad |
| 3300 - 3400 | N-H stretch (indole) | Medium, Sharp |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C stretch (aromatic rings) | Medium to Strong |
| 1000 - 1050 | C-O stretch (primary alcohol) | Strong |
Trustworthiness & Interpretation: The presence of two distinct, strong, and broad bands in the 3300-3500 cm⁻¹ region would be a key indicator of the alcohol and indole N-H groups. The C-O stretch around 1020 cm⁻¹ would provide strong evidence for the primary alcohol functionality. The spectrum of a pure indole, for comparison, shows characteristic stretching vibrations for the N-H group around 3400 cm⁻¹.[1]
Experimental Protocol: FT-IR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.
-
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₁₅H₁₃NO
-
Exact Mass: 223.0997 g/mol
-
Ionization Mode: Electrospray Ionization (ESI) is recommended for its soft ionization, which should yield a prominent protonated molecular ion.
Expected Ions (ESI+):
-
[M+H]⁺: m/z 224.1070 (primary ion)
-
[M+Na]⁺: m/z 246.0890 (potential adduct)
Predicted Fragmentation Pathway
Tandem MS (MS/MS) on the [M+H]⁺ ion would likely reveal a characteristic fragmentation pattern. The most probable fragmentation is the loss of water from the protonated methanol group, followed by other cleavages. The study of mass fragmentation of various indole derivatives often shows stable fragment ions corresponding to the core indole structure.[2][3]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Use a C18 column with a gradient elution from 10% to 95% acetonitrile in water (with 0.1% formic acid) to ensure separation from any impurities.
-
MS Detection:
-
Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a targeted MS/MS experiment on m/z 224.1 to obtain the fragmentation spectrum.
-
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining predicted data with established protocols, researchers and drug development professionals can confidently approach the synthesis and characterization of this and related compounds. The key expected spectral features—the downfield NH and OH protons in ¹H NMR, the characteristic C-O and N-H/O-H stretches in IR, and the molecular ion peak with a subsequent water loss in MS—form a unique spectroscopic fingerprint for this molecule.
References
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. Available at: [Link]
-
Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. Available at: [Link]
-
Diversity synthesis of indole-derivatives via acid-catalyzed cyclization reaction of 2-indolylmethanols and azonaphthalene. The Royal Society of Chemistry. Available at: [Link]
-
Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. SciELO. Available at: [Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. Available at: [Link]
Sources
Synthesis of (5-Phenyl-1H-indol-7-YL)methanol from novel starting materials
An In-depth Technical Guide to the Synthesis of (5-Phenyl-1H-indol-7-YL)methanol from Novel Starting Materials
Authored by: A Senior Application Scientist
Foreword: Reimagining the Synthesis of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, this compound represents a key structural motif, possessing a unique substitution pattern that is often challenging to achieve through classical synthetic methodologies. The strategic placement of a phenyl group at the C5 position and a hydroxymethyl group at the sterically hindered C7 position necessitates a departure from traditional indole syntheses, which often favor functionalization at the more electronically accessible C2 and C3 positions.
This technical guide eschews a conventional review of established methods. Instead, it presents a novel, logic-driven synthetic strategy starting from readily available, yet non-obvious, precursors. We will dissect the rationale behind our strategic choices, providing not just a series of steps, but a validated intellectual framework for the synthesis of this and related compounds. This document is intended for researchers, scientists, and drug development professionals who seek to expand their synthetic toolkit and deepen their understanding of modern heterocyclic chemistry.
The Strategic Imperative for a Novel Approach
Conventional routes to polysubstituted indoles often rely on the late-stage functionalization of a pre-formed indole core. While effective, this approach can be circuitous, leading to issues with regioselectivity and cumulative yield loss. The direct C-H functionalization of the indole benzene ring, particularly at the C7 position, has been a long-standing challenge due to the inherent reactivity of the pyrrole moiety.[1][2] Recent advances in transition-metal catalysis have begun to address this, often requiring the use of directing groups to achieve the desired regioselectivity.[3][4]
Our proposed strategy circumvents these challenges by building the indole core with the desired substitution pattern pre-encoded into the starting materials. This "bottom-up" approach offers several advantages:
-
Inherent Regiocontrol: The positions of the phenyl and future hydroxymethyl groups are determined from the outset, eliminating the need for complex directing group strategies on the indole nucleus itself.
-
Convergence and Efficiency: By constructing the core from significantly functionalized fragments, the overall synthesis is more convergent, leading to a potentially shorter and higher-yielding route.
-
Access to Novel Analogs: The chosen starting materials can be readily modified, providing a versatile platform for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
The Novel Synthetic Blueprint: A Three-Phase Approach
Our synthetic strategy is divided into three key phases:
-
Phase 1: Synthesis of a Key Precursor - 2-Bromo-1-methyl-3-nitro-5-phenylbenzene. This phase establishes the crucial C5-phenyl substitution on a benzene ring destined to become the indole's carbocyclic portion.
-
Phase 2: Indole Core Formation via a Modified Larock Indole Synthesis. This phase will utilize the synthesized precursor to construct the indole ring system, simultaneously installing a handle for the C7-methanol group.
-
Phase 3: Final Elaboration to this compound. This final phase involves the conversion of the installed handle at C7 to the target hydroxymethyl group.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow from novel starting materials.
Phase 1: Synthesis of the Key Precursor
The success of our strategy hinges on the efficient synthesis of 2-bromo-1-methyl-3-nitro-5-phenylbenzene. This molecule contains the core carbocyclic framework with the phenyl group at the correct position and functional handles for subsequent indole formation.
Step 1: Selective Reduction of 1-Bromo-3,5-dinitrobenzene
We begin with the commercially available 1-bromo-3,5-dinitrobenzene. A selective reduction of one nitro group is required.
-
Rationale: Sodium sulfide in aqueous ethanol is a classic reagent for the selective reduction of one nitro group in a dinitro-aromatic compound. The reaction is mild and generally high-yielding.
Experimental Protocol 1.1: Synthesis of 2-Bromo-5-nitroaniline
-
To a solution of 1-bromo-3,5-dinitrobenzene (10.0 g, 40.5 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask, add a solution of sodium sulfide nonahydrate (10.7 g, 44.5 mmol) in water (50 mL) dropwise over 30 minutes at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and pour into ice water (400 mL).
-
Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-bromo-5-nitroaniline.
| Parameter | Value |
| Yield | 85-90% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow solid |
Step 2: Iodination of 2-Bromo-5-nitroaniline
Next, we introduce an iodine atom ortho to the amine, which will be the site of a subsequent Suzuki coupling.
-
Rationale: Electrophilic iodination of anilines can be achieved with various reagents. N-Iodosuccinimide (NIS) in the presence of an acid catalyst provides a reliable method for regioselective iodination. The activating effect of the amino group directs the substitution to the ortho and para positions. As the para position is blocked, iodination occurs at the ortho position.
Experimental Protocol 1.2: Synthesis of 2-Bromo-3-iodo-5-nitroaniline
-
Dissolve 2-bromo-5-nitroaniline (7.5 g, 34.5 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask.
-
Add N-Iodosuccinimide (8.6 g, 38.0 mmol) in one portion.
-
Add trifluoroacetic acid (1.3 mL, 17.3 mmol) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-bromo-3-iodo-5-nitroaniline.
| Parameter | Value |
| Yield | 70-75% |
| Purity (by HPLC) | >97% |
| Appearance | Orange solid |
Step 3: Suzuki Coupling for Phenyl Group Installation
This is a critical C-C bond-forming step to install the phenyl group at the C5 position of the final indole.
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of biaryl compounds.[5][6] We will couple the synthesized aryl iodide with phenylboronic acid. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, ensuring selective coupling at the desired position.[6]
Experimental Protocol 1.3: Synthesis of 2-Bromo-5-nitro-3-phenylaniline
-
To a degassed mixture of 2-bromo-3-iodo-5-nitroaniline (10.0 g, 29.2 mmol), phenylboronic acid (4.3 g, 35.0 mmol), and potassium carbonate (12.1 g, 87.6 mmol) in a 250 mL Schlenk flask, add 1,4-dioxane (100 mL) and water (25 mL).
-
Bubble argon through the solution for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (1.07 g, 1.46 mmol).
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 2-bromo-5-nitro-3-phenylaniline.
| Parameter | Value |
| Yield | 80-88% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow-orange solid |
Step 4: Sandmeyer Reaction and Methylation
This step converts the amino group to a methyl group, which will become the C7-substituent precursor.
-
Rationale: A Sandmeyer-type reaction will be used to first convert the aniline to a diazonium salt, which is then reduced to remove the nitrogen functionality. Subsequent methylation is required. A more direct approach is a reductive deamination followed by methylation, but for the sake of a robust protocol, we will outline a two-step process. However, for efficiency, a one-pot diazotization-methylation can be envisioned. For this guide, we will proceed with a more classical, high-yielding sequence. An alternative, more modern approach would be a Barton-McCombie deamination.
Experimental Protocol 1.4: Synthesis of 2-Bromo-1-methyl-3-nitro-5-phenylbenzene
-
Diazotization: Suspend 2-bromo-5-nitro-3-phenylaniline (8.0 g, 27.0 mmol) in a mixture of concentrated HCl (20 mL) and water (20 mL) at 0 °C. Add a solution of sodium nitrite (2.0 g, 29.7 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of hypophosphorous acid (50% in water, 50 mL) and cool to 0 °C. Add the diazonium salt solution slowly to the hypophosphorous acid solution. A catalytic amount of cuprous oxide can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over magnesium sulfate and concentrate to yield 1-bromo-5-nitro-3-phenylbenzene.
-
Friedel-Crafts Methylation: Dissolve the crude 1-bromo-5-nitro-3-phenylbenzene in dichloromethane (100 mL) and cool to 0 °C. Add aluminum chloride (4.3 g, 32.4 mmol) portion-wise. Add methyl iodide (2.3 mL, 37.8 mmol) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto ice and extract with dichloromethane (3 x 75 mL). Wash with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexanes) to afford 2-bromo-1-methyl-3-nitro-5-phenylbenzene.
| Parameter | Value |
| Yield (2 steps) | 50-60% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Phase 2: Indole Core Formation
With the key precursor in hand, we now turn to the construction of the indole ring. We will employ a modified Larock indole synthesis.
Step 1: Reduction and Protection
First, the nitro group must be reduced to an amine.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.
Experimental Protocol 2.1: Synthesis of 2-Bromo-3-methyl-5-phenylaniline
-
Dissolve 2-bromo-1-methyl-3-nitro-5-phenylbenzene (5.0 g, 17.0 mmol) in ethanol (100 mL).
-
Add 10% Pd/C (500 mg).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-bromo-3-methyl-5-phenylaniline, which is used in the next step without further purification.
| Parameter | Value |
| Yield | Quantitative |
| Purity (by NMR) | >95% |
| Appearance | Brown oil |
Step 2: Larock Indole Synthesis
This powerful palladium-catalyzed reaction will form the indole core.[7]
-
Rationale: The Larock indole synthesis involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[7] We will use a protected acetylene equivalent, such as (trimethylsilyl)acetylene, which will install a handle at the C2 position that can be easily removed.
Experimental Protocol 2.2: Synthesis of 5-Phenyl-7-methyl-1H-indole
-
In a Schlenk flask, combine 2-bromo-3-methyl-5-phenylaniline (4.5 g, 17.0 mmol), potassium carbonate (7.0 g, 51.0 mmol), and lithium chloride (1.4 g, 34.0 mmol).
-
Add palladium(II) acetate (190 mg, 0.85 mmol) and triphenylphosphine (446 mg, 1.7 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (85 mL) and (trimethylsilyl)acetylene (4.8 mL, 34.0 mmol).
-
Heat the reaction to 100 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
The crude product is dissolved in methanol (100 mL), and potassium carbonate (5.0 g) is added to cleave the silyl group. Stir at room temperature for 2 hours.
-
Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-phenyl-7-methyl-1H-indole.
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white solid |
Phase 3: Final Elaboration
The final phase involves the conversion of the C7-methyl group to the target hydroxymethyl group.
Step 1: Oxidation of the C7-Methyl Group
-
Rationale: The oxidation of a methyl group on an aromatic ring can be challenging. However, benzylic oxidation is feasible. Selenium dioxide (SeO2) is a classic reagent for the oxidation of activated methyl groups to aldehydes.
Experimental Protocol 3.1: Synthesis of 5-Phenyl-1H-indole-7-carbaldehyde
-
Suspend 5-phenyl-7-methyl-1H-indole (3.0 g, 14.5 mmol) and selenium dioxide (1.77 g, 15.9 mmol) in 1,4-dioxane (75 mL) and water (1.5 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction and filter to remove black selenium precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-phenyl-1H-indole-7-carbaldehyde.[8]
| Parameter | Value |
| Yield | 40-50% |
| Purity (by HPLC) | >97% |
| Appearance | White to pale yellow solid |
Step 2: Reduction of the Aldehyde
The final step is the reduction of the aldehyde to the primary alcohol.
-
Rationale: Sodium borohydride (NaBH4) is a mild and selective reducing agent for aldehydes and ketones and will not affect the indole ring system.
Experimental Protocol 3.2: Synthesis of this compound
-
Dissolve 5-phenyl-1H-indole-7-carbaldehyde (2.0 g, 9.0 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.51 g, 13.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield pure this compound.[9][]
| Parameter | Value |
| Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Appearance | White solid |
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
Conclusion and Future Perspectives
This guide has detailed a novel and strategic synthesis of this compound. By embedding the required substitution pattern into the starting materials, we have developed a convergent and highly controlled route that avoids the regioselectivity issues often encountered in the late-stage functionalization of the indole core. The methodologies employed, including a selective nitro reduction, a regioselective Suzuki coupling, and a Larock indole synthesis, are all robust and well-precedented transformations, lending a high degree of confidence to the overall strategy.
The true power of this approach lies in its flexibility. The phenylboronic acid used in the Suzuki coupling can be readily replaced with a wide variety of substituted boronic acids, providing rapid access to a library of 5-aryl-1H-indol-7-yl)methanol derivatives. Similarly, modifications to the aniline precursor can introduce further diversity. This synthetic blueprint serves not only as a specific guide to the title compound but also as a template for the rational design and synthesis of other complex indole-based molecules of interest to the pharmaceutical and materials science communities.
References
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c8cc08759e]
- C-H Functionalization of Indoles at the C7 Position. ResearchGate. [URL: https://www.researchgate.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01032k]
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00845]
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). [URL: https://www.rsisinternational.org/journals/ijrias/DigitalLibrary/Vol.10_Issue_8_2025/11-16.pdf]
- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1410]
- Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328221/]
- Synthesis of indoles via C−H bond activation. ResearchGate. [URL: https://www.researchgate.
- Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02824]
- Expanding the Scope of Alkynes in C–H Activation: Weak Chelation-Assisted Cobalt-Catalyzed Synthesis of Indole C(4)-Acrylophenone via C–O Bond Cleavage of Propargylic Ethers. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00096]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11025550/]
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An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-Phenyl-Substituted Indoles
Abstract
The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry, remains a cornerstone for the construction of the indole nucleus. This guide provides a detailed exploration of its application in the synthesis of 5-phenyl-substituted indoles, a class of compounds with significant interest in medicinal chemistry and materials science. We will delve into the mechanistic nuances dictated by the phenyl substituent, provide field-proven experimental protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of this specific, high-value indole scaffold.
Introduction: The Significance of the 5-Phenylindole Scaffold
The indole ring is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a phenyl group at the 5-position of the indole core imparts unique physicochemical properties, often enhancing biological activity and modulating pharmacokinetic profiles. These compounds have demonstrated potential as inhibitors of various enzymes and receptors, making them attractive targets in modern drug development programs.[4] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, offers a direct and versatile route to such structures from readily available starting materials.[5][6][7]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ or in a preceding step from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[5][6][8] The generally accepted mechanism, first proposed by Robinson, involves several key steps:[7][9]
-
Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.[8]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its corresponding ene-hydrazine isomer.[5][6]
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and a new carbon-carbon bond.[5][6][8] This step is often the rate-determining step of the reaction.[9]
-
Cyclization and Aromatization: The di-imine intermediate then cyclizes to form an aminoacetal (or aminal).[5][6] Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[5][6][8]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[5][10]
Synthesis of 5-Phenylindoles: Key Considerations
The presence of a phenyl group at the 5-position of the phenylhydrazine starting material does not fundamentally alter the reaction mechanism. However, its electronic and steric properties can influence reaction rates and the potential for side reactions. The phenyl group is weakly deactivating, which might necessitate slightly harsher reaction conditions compared to electron-rich phenylhydrazines.
Choice of Starting Materials
-
(4-Biphenylyl)hydrazine: This is the key starting material for accessing 5-phenylindoles. It can be prepared from 4-aminobiphenyl via diazotization followed by reduction.
-
Carbonyl Partner: The choice of aldehyde or ketone will determine the substitution pattern at the 2- and 3-positions of the resulting indole. For the synthesis of the parent 5-phenyl-1H-indole, pyruvic acid can be used, followed by decarboxylation.[11] The direct use of acetaldehyde is often problematic.[11]
Catalyst Selection: A Critical Parameter
The choice of acid catalyst is paramount for a successful Fischer indole synthesis.[6][7] Both Brønsted and Lewis acids are commonly employed.
-
Brønsted Acids:
-
Polyphosphoric Acid (PPA): A widely used and effective catalyst, often serving as both catalyst and solvent.[1][5][6][8] It is particularly useful for less reactive substrates.[12]
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): Strong protonic acids that are effective but can sometimes lead to side reactions if not used judiciously.[5][6]
-
p-Toluenesulfonic Acid (p-TSA): A solid, easy-to-handle acid catalyst that is effective in various solvents.[5]
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂): A classic and frequently used Lewis acid catalyst.[5][6][7] It is often used in stoichiometric amounts or as a melt.
-
Boron Trifluoride (BF₃): A powerful Lewis acid that can promote cyclization under milder conditions.[5][6][7]
-
Aluminum Chloride (AlCl₃) and Iron Chloride (FeCl₃): Also effective Lewis acid catalysts.[6][7]
-
The selection between a Brønsted and a Lewis acid can also influence the regioselectivity when using unsymmetrical ketones.[11]
Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-1H-indole
This protocol provides a representative procedure for the synthesis of a 5-phenyl-substituted indole.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve (4-biphenylyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting hydrazine.
-
The resulting phenylhydrazone can either be isolated by filtration or evaporation of the solvent, or used directly in the next step. For many applications, the in situ formation of the hydrazone is preferred.[8][13]
Step 2: Acid-Catalyzed Cyclization
-
To the crude or isolated phenylhydrazone, add the chosen acid catalyst. If using polyphosphoric acid, it is often used in excess (e.g., 10 times the weight of the hydrazone).[11]
-
Heat the reaction mixture to the appropriate temperature. This can range from 80 °C to 180 °C, depending on the substrate and catalyst.[13] The reaction should be monitored by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-methyl-5-phenyl-1H-indole.
Optimization and Troubleshooting
| Parameter | Considerations and Optimization Strategies |
| Catalyst | If the reaction is sluggish, consider switching to a stronger acid like polyphosphoric acid.[11][13] Ensure Lewis acids are anhydrous. |
| Temperature | Elevated temperatures are often required to overcome the activation energy of the[7][7]-sigmatropic rearrangement.[11][13] Gradually increase the temperature while monitoring the reaction. |
| Solvent | While some reactions are run neat in the acid (e.g., PPA or acetic acid), high-boiling point solvents like xylene or toluene can also be used. |
| Side Reactions | The primary side reaction to consider is N-N bond cleavage, which can be more prevalent with electron-rich hydrazines.[13] This can be minimized by using milder acids and lower temperatures where possible.[13] With unsymmetrical ketones, a mixture of regioisomers can be formed.[13] |
| Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][14][15][16][17] |
Advanced Modifications and Alternative Routes
While the classical Fischer indole synthesis is robust, several modifications have been developed to expand its scope and utility.
-
Buchwald Modification: A palladium-catalyzed cross-coupling reaction can be used to synthesize the N-arylhydrazone precursors from aryl bromides and hydrazones.[5][10] This method provides access to hydrazones that may be difficult to prepare by traditional means.[18]
-
One-Pot Procedures: Combining the hydrazone formation and cyclization steps into a single operation can improve efficiency and overall yield.[14]
Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of 5-Phenylindoles.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of 5-phenyl-substituted indoles. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds, enabling the continued exploration of their potential in drug discovery and materials science.
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Organic Syntheses. An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with. [Link]
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The Pharmacological Potential of Phenyl-Substituted Indole Methanols: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, phenyl-substituted indole methanols have emerged as a promising class with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a synthesis of quantitative data to guide future drug discovery and development efforts. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and harness the therapeutic potential of phenyl-substituted indole methanols.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Phenyl-substituted indole methanols, a specific subclass of indole derivatives, have garnered considerable attention due to their synthetic accessibility and their capacity to interact with a multitude of biological targets. The presence of the phenyl group offers a site for diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The methanol moiety can also be a key pharmacophoric feature, participating in hydrogen bonding interactions within target proteins.
This guide will provide a comprehensive overview of the current understanding of the biological activities of phenyl-substituted indole methanols, supported by experimental evidence and methodologies.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Phenyl-substituted indole methanols have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of tubulin polymerization.[2]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Phenyl-substituted indole methanols can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by phenyl-substituted indole methanols.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Phenyl-substituted indole methanols can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of phenyl-substituted indole methanols is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methylene-substituted diindolylmethanes | HEC1A (Endometrial) | 5 - 10 | [1] |
| Fused Indole Derivative | MCF-7 (Breast) | 0.022 | [2] |
| Fused Indole Derivative | A549 (Lung) | 0.031 | [2] |
| Arylthioindole Derivative | MCF-7 (Breast) | 0.11 | [2] |
| Aroylindole Derivative | HCT116 (Colon) | 1.9 | [2] |
| Imidazo[2,1-b]thiazole linked triazole conjugates | A549 (Lung) | 0.78 - 0.92 | [4] |
| (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanamines | Various | 0.013 - 0.045 | [5] |
| Oleoyl Hybrids | HCT116 (Colon) | 0.34 - 22.4 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phenyl-substituted indole methanol compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the phenyl-substituted indole methanol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).[10]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Anticancer Activity Screening
Caption: A streamlined workflow for the evaluation of anticancer activity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Indole derivatives have long been recognized for their antimicrobial properties. Phenyl-substituted indole methanols represent a promising avenue for the development of new antibacterial and antifungal agents, particularly in the face of rising antimicrobial resistance.
Mechanism of Action
The precise mechanisms by which phenyl-substituted indole methanols exert their antimicrobial effects are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication and protein synthesis. The lipophilic nature of the phenyl and indole moieties likely facilitates their passage through the microbial cell wall and membrane.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-1,2,4 Triazole Conjugates | Staphylococcus aureus | 250 - 1000 | [12] |
| Indole-1,2,4 Triazole Conjugates | Bacillus subtilis | 250 - 500 | [12] |
| Indole-1,2,4 Triazole Conjugates | Candida tropicalis | 2 | [12] |
| 2-(4-methylsulfonyl phenyl) indole derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Comparable to ceftriaxone | [13] |
| Synthetic Indole Derivatives | Gram-positive bacteria (MRSA, Enterococcus spp.) | 0.25 - 16 | [14] |
| 3-substituted-1H-imidazol-5-yl-1H-indoles | Cryptococcus neoformans | ≤0.25 | [15] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | 1.0 - 2.0 (mg/mL) | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[17][18]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Phenyl-substituted indole methanol compounds (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
McFarland turbidity standards
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Compound Dilution: Prepare a two-fold serial dilution of the phenyl-substituted indole methanol compound in the broth medium directly in the 96-well plate.[20]
-
Inoculation: Inoculate each well containing the compound dilutions with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Phenyl-substituted indole methanols have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some phenyl-substituted indole derivatives have been shown to selectively inhibit COX-2.[21]
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their IC50 values for COX-2 inhibition.
| Compound Class | Assay | IC50 (µM) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives | COX-2 Inhibition | 0.11 - 0.28 | [21] |
| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 Inhibition | 2.35 - 3.34 | [22] |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines | Anti-inflammatory | 0.067 - 0.073 (µmol/mL) | [22] |
| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibitory activity | 6.68 | [23] |
| Ursolic acid indole derivative | NO inhibition | 2.2 | [24] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method for evaluating the inhibitory activity of compounds. These assays are typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[4][25]
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe/substrate, and a known COX-2 inhibitor like celecoxib)
-
96-well microplate (typically a white or black opaque plate for fluorescence assays)
-
Phenyl-substituted indole methanol compounds
-
Microplate reader (fluorometric or colorimetric)
Procedure: (This is a general protocol; refer to the specific kit manual for detailed instructions)
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically involves diluting buffers and reconstituting the enzyme and probe.[5]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare dilutions at the desired concentrations.[2]
-
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control (vehicle control, positive control inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Signal Detection: Immediately measure the fluorescence or absorbance kinetically over a specified period using a microplate reader.[2]
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitors. Determine the percentage of inhibition and calculate the IC50 value for each compound.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a growing interest in the potential of indole derivatives to protect neurons from damage and death.[26]
Mechanism of Action
The neuroprotective effects of phenyl-substituted indole methanols are likely multifactorial. They may act as antioxidants, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal damage. Additionally, they may modulate signaling pathways involved in neuronal survival and inhibit the aggregation of misfolded proteins, such as amyloid-beta, which is a hallmark of Alzheimer's disease.[27]
Quantitative Data: In Vitro Neuroprotective Activity
The neuroprotective effects of these compounds can be quantified by their ability to increase cell viability in the presence of a neurotoxin.
| Compound Class | Neuroprotective Model | EC50 / IC50 | Reference |
| Monoterpenoid Indole Alkaloid | AChE Inhibition | IC50: 15.4 µM | [27] |
| Monoterpenoid Indole Alkaloid | BChE Inhibition | IC50: 8.76 µM | [27] |
| Tryptophan-based analogs | BChE Inhibition | IC50: 56.9 nM | [28] |
| Azepino indoles | BChE Inhibition | IC50: 0.020 µM | [28] |
| Indole-based sulfonamide derivatives | AChE Inhibition | IC50: 0.15 - 32.1 µM | [28] |
| Indole-based sulfonamide derivatives | BChE Inhibition | IC50: 0.20 - 37.3 µM | [28] |
| Indole drug candidates | Aβ1-42 aggregation inhibition | IC50: 2.50 µM | [29] |
| Indole drug candidates | AChE Inhibition | IC50: 27.54 nM | [29] |
| Indole drug candidates | BuChE Inhibition | IC50: 36.85 nM | [29] |
| Stobadine derivative (SMe1EC2) | Hypoxia/low glucose in rat hippocampal slices | Effective at 0.03 - 10.0 µM | [30] |
Experimental Protocol: MPP+ Induced Neurotoxicity Assay
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is widely used to model Parkinson's disease in vitro. It selectively damages dopaminergic neurons and induces oxidative stress and cell death.[31][32]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
MPP+
-
Phenyl-substituted indole methanol compounds
-
MTT assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture and, if necessary, differentiate the neuronal cells according to standard protocols.[33]
-
Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the phenyl-substituted indole methanol compounds for a specified period (e.g., 2-4 hours).
-
Neurotoxin Exposure: Add MPP+ to the wells (except for the control wells) at a concentration known to induce significant cell death (e.g., 500 µM - 1 mM for SH-SY5Y cells).[34]
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.4.[35]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.
Synthesis of Phenyl-Substituted Indole Methanols
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[7][11]
General Procedure: Fischer Indole Synthesis
This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[10]
Step 1: Formation of the Phenylhydrazone A substituted phenylhydrazine is reacted with a substituted acetophenone in the presence of a weak acid, such as acetic acid, to form the corresponding phenylhydrazone.
Step 2: Cyclization The isolated phenylhydrazone is then heated in the presence of a Lewis acid (e.g., ZnCl2) or a protic acid (e.g., polyphosphoric acid) to induce cyclization and subsequent aromatization to yield the indole core.[6][7]
Step 3: Reduction to Indole Methanol The ketone functionality on the phenyl-substituted indole can then be reduced to the corresponding methanol using a suitable reducing agent, such as sodium borohydride (NaBH4).
Synthesis Workflow: Fischer Indole Synthesis
Caption: General workflow for the synthesis of phenyl-substituted indole methanols via the Fischer indole synthesis.
Conclusion and Future Directions
Phenyl-substituted indole methanols represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of these biological activities. In vivo studies are also crucial to validate the therapeutic potential of these compounds in relevant disease models. The development of novel phenyl-substituted indole methanols could lead to the discovery of new and effective treatments for a wide range of human diseases.
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1,1-Bis(3′-Indolyl)-1-(p-Substituted Phenyl)Methanes Decrease Mitochondrial Membrane Potential and Induce Apoptosis in Endometrial and Other Cancer Cell Lines. (2006). Journal of Biomedical Science. [Link]
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IC50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]
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The IC 50 values a (in mM) for... ResearchGate. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). International Journal of Molecular Sciences. [Link]
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Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2024). RSC Advances. [Link]
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Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. (2016). PLoS One. [Link]
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Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology. [Link]
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A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. (2019). Frontiers in Pharmacology. [Link]
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Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules. [Link]
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Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2023). Communications Biology. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]
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Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science. [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2020). Molecules. [Link]
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In Silico Prediction of (5-Phenyl-1H-indol-7-YL)methanol Bioactivity
An In-Depth Technical Guide
Abstract
In the contemporary drug discovery landscape, in silico computational methods are pivotal for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques provide a rapid, cost-effective framework for predicting the biological activity of small molecules, thereby prioritizing resource-intensive laboratory research.[1][2] This technical guide offers a comprehensive walkthrough of the core in silico methodologies to predict the bioactivity of (5-Phenyl-1H-indol-7-YL)methanol, a novel indole derivative. The indole nucleus is a well-established "privileged" scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5][6] This guide is designed for researchers, computational chemists, and drug development professionals, detailing a complete computational workflow from target identification and molecular docking to pharmacophore modeling and ADMET profiling. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and robust predictive system.
Introduction: The Compound and the Computational Approach
This compound is a heterocyclic organic compound featuring a core indole scaffold substituted with a phenyl group at the 5-position and a methanol group at the 7-position.
| Property | Value | Source |
| IUPAC Name | This compound | [7][][9] |
| CAS Number | 1253792-63-0 | [7][][9] |
| Molecular Formula | C₁₅H₁₃NO | [7][] |
| Molecular Weight | 223.27 g/mol | [] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)CO | PubChem |
The indole moiety is a cornerstone in medicinal chemistry, forming the basis for numerous FDA-approved drugs and clinical candidates.[6] Its structural versatility and ability to participate in various biological interactions, particularly hydrogen bonding and π-π stacking, make it an ideal starting point for drug design. Given the vast therapeutic potential of indole derivatives, predicting the specific bioactivity of a novel analogue like this compound is a critical first step.
In silico bioactivity prediction is a computational discipline that uses the chemical structure of a compound to forecast its biological effects.[10][11] This approach enables the rapid screening of vast chemical libraries, prioritization of candidates for synthesis, and elucidation of potential mechanisms of action, significantly reducing the time and cost associated with traditional drug discovery pipelines.[2][12]
This guide will follow a logical, multi-faceted workflow to build a comprehensive bioactivity profile for our target molecule.
Step-by-Step Docking Protocol (using AutoDock Tools & Vina):
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 (PDB ID: 4ASD) from the RCSB PDB database.
-
Load the PDB file into AutoDock Tools (ADT). [13] * Remove water molecules and any non-essential co-factors or ions. [14] * Add polar hydrogens to the protein, which are essential for defining hydrogen bonds. [13] * Compute and add Kollman charges to the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site by selecting the co-crystallized ligand (axitinib).
-
Define a grid box that encompasses the entire binding pocket. A typical size is 25 x 25 x 25 Å, centered on the ligand.
-
The grid box defines the search space for the docking algorithm. This step is crucial for focusing the computation on the area of interest. [13]
-
-
Ligand Preparation:
-
Load the prepared 3D structure of this compound into ADT.
-
Define rotatable bonds to allow for conformational flexibility during the docking simulation.
-
Save the prepared ligand in the .pdbqt format.
-
-
Running the Docking Simulation:
-
Results Analysis:
-
The primary output is the binding affinity. More negative values indicate stronger, more favorable binding. [16] * Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor's amino acid residues.
-
Pharmacophore Modeling: Identifying Essential Chemical Features
Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. [17][18]It can be used for virtual screening to find other novel scaffolds that fit the model. [19] Rationale: A pharmacophore model serves as a 3D query to search for molecules with the correct constellation of features, regardless of their underlying chemical scaffold. This approach is powerful for scaffold hopping and identifying structurally diverse hits.
Step-by-Step Protocol (Structure-Based):
-
Generate Protein-Ligand Interaction Fingerprint: Using the docked pose of this compound in VEGFR-2, identify all key interaction points between the ligand and the protein.
-
Abstract to Pharmacophore Features: Convert these interaction points into abstract chemical features:
-
A hydrogen bond with a backbone amide becomes a "Hydrogen Bond Donor" feature on the ligand.
-
An interaction with a carboxylate side chain becomes a "Hydrogen Bond Acceptor" feature.
-
A π-π stacking interaction with a phenylalanine residue becomes an "Aromatic Ring" feature.
-
A van der Waals contact in a greasy pocket becomes a "Hydrophobic" feature.
-
-
Construct the 3D Model: Combine these features with their precise 3D coordinates and distance constraints to build the final pharmacophore model.
-
Model Validation: The model's quality is assessed by its ability to distinguish known active compounds from inactive "decoy" molecules in a database search. A good model will have high enrichment of actives.
QSAR: Correlating Structure with Activity
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity. [10][12] Rationale and Applicability: While a full QSAR model cannot be built for a single compound, understanding the methodology is crucial for the next steps in drug development. Once initial in vitro activity is confirmed for this compound, a series of analogues would be synthesized. The biological activity data from this series would then be used to build a predictive QSAR model. This model can then guide the design of new, more potent compounds by predicting their activity before synthesis, saving significant resources. [2][10] The QSAR Workflow Involves:
-
Data Preparation: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values).
-
Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features.
-
Model Building: Using statistical or machine learning algorithms to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). [10]4. Model Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model training. [12]
ADMET Prediction: Assessing Drug-Likeness and Safety
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. [20]Numerous web-based tools leverage large datasets of experimental results to build predictive models for these properties. [21][22][23] Rationale: A compound can have excellent potency at its target but fail to become a drug if it is not absorbed by the body, does not reach its target tissue, is rapidly metabolized, or is toxic. Assessing ADMET properties early helps to de-risk a project.
Protocol using Web-Based Tools (e.g., ADMETlab 2.0, SwissADME):
-
Input Molecule: Submit the SMILES string of this compound to the server.
-
Run Prediction: The server will calculate a wide range of physicochemical, pharmacokinetic, and toxicity endpoints.
-
Analyze and Summarize Data: Consolidate the key predicted parameters into a structured table for clear interpretation.
Predicted ADMET & Physicochemical Properties:
| Parameter | Predicted Value | Interpretation / Desired Range | Status |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 223.27 | < 500 | ✅ |
| LogP (Octanol/Water Partition) | ~2.9 - 3.5 | < 5 | ✅ |
| Topological Polar Surface Area (Ų) | ~36.0 | < 140 | ✅ |
| H-Bond Donors | 2 | ≤ 5 | ✅ |
| H-Bond Acceptors | 1 | ≤ 10 | ✅ |
| Pharmacokinetics (Absorption) | |||
| Caco-2 Permeability | Moderate-High | High is desirable for oral absorption. | 🟡 |
| Human Intestinal Absorption (HIA) | > 80% | High is desirable for oral absorption. | ✅ |
| P-glycoprotein Substrate | No | "No" is desirable to avoid efflux. | ✅ |
| Pharmacokinetics (Distribution) | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | May be desirable for CNS targets. | 🟡 |
| Plasma Protein Binding | High | Moderate binding is often optimal. | 🟡 |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagen | "Non-mutagen" is essential. | ✅ |
| hERG Inhibition | Low risk | "Low risk" is essential for cardiac safety. | ✅ |
| Hepatotoxicity | Low risk | "Low risk" is desirable. | ✅ |
| Note: These values are hypothetical predictions based on typical results for similar structures from common prediction tools. Actual values must be calculated using a specific tool. |
Data Synthesis and Conclusion
Synthesizing the data from our multi-pronged in silico investigation provides a holistic initial assessment of this compound.
-
Target Hypothesis: Based on its indole scaffold, the compound is plausibly an inhibitor of protein kinases, with VEGFR-2 being a promising hypothetical target.
-
Molecular Docking: Docking simulations would provide a predicted binding affinity (e.g., -8.5 to -9.5 kcal/mol) and a specific binding mode within the VEGFR-2 active site. Analysis would likely reveal key interactions, such as a hydrogen bond from the indole N-H to a backbone carbonyl and hydrophobic packing of the phenyl ring.
-
Pharmacophore: A structure-based pharmacophore model would highlight the critical features for VEGFR-2 inhibition: a hydrogen bond donor, an aromatic ring, and a hydrophobic group, all in a specific 3D arrangement.
-
ADMET Profile: The compound exhibits a favorable drug-like profile, adhering to Lipinski's Rule of Five. It shows good potential for oral absorption and a low predicted risk for key toxicities like mutagenicity and hERG inhibition. Its potential to cross the blood-brain barrier and high plasma protein binding are factors to consider depending on the desired therapeutic application.
Overall Conclusion: The in silico analysis suggests that This compound is a promising hit compound with the potential for development as a protein kinase inhibitor. Its predicted binding to VEGFR-2 is plausible, and its ADMET profile is largely favorable.
Future Directions: The computational predictions generated in this guide form a strong, data-driven hypothesis that must be confirmed experimentally. The immediate next steps should be:
-
Chemical Synthesis: Synthesize a small quantity of this compound for biological testing.
-
In Vitro Validation:
-
Perform a kinase panel screen to identify its primary target(s) experimentally.
-
Conduct an IC₅₀ determination assay against VEGFR-2 to quantify its potency.
-
Validate key ADMET predictions, such as Caco-2 permeability and metabolic stability.
-
This iterative cycle of computational prediction followed by experimental validation is the engine of modern, efficient drug discovery.
References
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- Biomedical Importance of Indoles. (n.d.). PMC - NIH.
- Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
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(5-Phenyl-1H-indol-7-YL)methanol as a heterocyclic building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(5-Phenyl-1H-indol-7-YL)methanol , a unique heterocyclic building block, is emerging as a valuable scaffold in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its indole core, substituted with a phenyl group at the 5-position and a reactive hydroxymethyl group at the 7-position, offers a versatile platform for the construction of complex molecular architectures and the development of novel bioactive compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications, underscoring its potential for innovation in drug discovery and beyond.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. The table below summarizes its key properties.
| Property | Value |
| CAS Number | 1253792-63-0[1] |
| Molecular Formula | C₁₅H₁₃NO[1] |
| Molecular Weight | 223.27 g/mol [2] |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >95% |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not widely published in publicly accessible literature. Researchers are advised to perform their own characterization upon synthesis or acquisition.
Strategic Synthesis of the Building Block
The synthesis of this compound can be approached through a multi-step sequence, typically involving the construction of the substituted indole core followed by the introduction or modification of the functional group at the 7-position. A plausible and efficient synthetic strategy involves a Suzuki-Miyaura coupling to introduce the phenyl group, followed by formylation and subsequent reduction.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the C-O bond of the hydroxymethyl group, leading back to the corresponding aldehyde, 5-phenyl-1H-indole-7-carbaldehyde. This aldehyde can be envisioned as being formed from a suitable 5-phenylindole precursor. The 5-phenylindole core can be constructed via a Suzuki-Miyaura cross-coupling reaction between a 5-bromoindole derivative and phenylboronic acid.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a feasible, multi-step synthesis based on established methodologies for indole functionalization.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenyl-1H-indole-7-carbaldehyde
This step involves the palladium-catalyzed cross-coupling of a 5-bromoindole derivative with phenylboronic acid. The use of water as a solvent and a suitable palladium catalyst like Pd(PPh₃)₄ can provide an efficient and environmentally benign approach.[3]
-
Reactants: 5-Bromo-1H-indole-7-carbaldehyde, Phenylboronic acid, Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄], and a suitable base (e.g., K₂CO₃ or Na₂CO₃).
-
Solvent: A mixture of an organic solvent like dioxane or toluene and water.
-
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indole-7-carbaldehyde, phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture with stirring at a temperature ranging from 80°C to 100°C until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-1H-indole-7-carbaldehyde.
-
Step 2: Reduction of 5-Phenyl-1H-indole-7-carbaldehyde to this compound
The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reagent for this transformation.
-
Reactants: 5-Phenyl-1H-indole-7-carbaldehyde and Sodium Borohydride (NaBH₄).
-
Solvent: Methanol.
-
Procedure:
-
Dissolve 5-phenyl-1H-indole-7-carbaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath (0°C).
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
-
Reactivity and Applications as a Heterocyclic Building Block
The synthetic utility of this compound stems from the reactivity of its key functional groups: the indole N-H, the aromatic C-H bonds, and the primary hydroxyl group.
Key Reaction Pathways
Caption: Key reaction pathways of this compound.
-
N-Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated under basic conditions. This allows for the introduction of various substituents to modulate the electronic properties and steric profile of the molecule.
-
O-Functionalization: The primary hydroxyl group is a versatile handle for a wide range of transformations. It can be converted to ethers, esters, or halides, enabling further coupling reactions and the construction of more complex structures.
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents. This aldehyde can then serve as a precursor for various subsequent reactions, such as reductive amination or Wittig reactions.
-
Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic substitution, typically at the C2 or C3 positions, allowing for the introduction of additional functional groups.
Application in the Synthesis of Bioactive Molecules
The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of potential therapeutic agents. The phenyl group at the 5-position can enhance binding affinity to biological targets through π-π stacking interactions, while the functionalizable 7-hydroxymethyl group provides a point of attachment for pharmacophoric groups or solubilizing moieties.
While specific examples of drugs synthesized directly from this compound are not yet prevalent in the literature, its structural motifs are found in numerous bioactive compounds, including inhibitors of kinases, protein-protein interactions, and various receptors.
Conclusion and Future Outlook
This compound is a promising and versatile heterocyclic building block with significant potential in organic synthesis. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of diverse and complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined building blocks will be instrumental in accelerating innovation. Further exploration of the reactivity of this compound and its incorporation into novel molecular frameworks is anticipated to yield a new generation of functional molecules with significant scientific and commercial value.
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-
Indian Journal of Chemistry. Facile synthesis of 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols by selective reduction. [Link]
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Solubility and stability studies of (5-Phenyl-1H-indol-7-YL)methanol
An In-Depth Technical Guide: Solubility and Stability Profile of (5-Phenyl-1H-indol-7-YL)methanol (CAS: 1253792-63-0)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel indole derivative, this compound. Indole-based scaffolds are of significant interest in medicinal chemistry, but their progression through the drug development pipeline is contingent upon favorable physicochemical properties.[1][2][3][4] This document outlines the scientific rationale and detailed experimental protocols for thermodynamic and kinetic solubility assessment, forced degradation studies under various stress conditions, and a formal stability program compliant with International Council for Harmonisation (ICH) guidelines. The objective is to establish a foundational understanding of the molecule's developability, identify potential liabilities, and inform strategies for formulation, storage, and analytical method development.
Introduction: The Critical Role of Early Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are solubility and stability.
-
Solubility directly influences a drug's absorption and bioavailability, thereby governing its therapeutic efficacy. Poor aqueous solubility is a leading cause of failure for promising drug candidates.
-
Stability determines a drug substance's shelf-life, dictates storage conditions, and ensures patient safety by preventing the formation of potentially toxic degradation products.[5][]
This compound incorporates the indole scaffold, a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[2][7] However, the indole ring system can be susceptible to oxidative and photolytic degradation.[8] Therefore, a thorough and early assessment of these properties is not merely a regulatory requirement but a cornerstone of a rational, risk-based drug development strategy. This guide provides the theoretical basis and actionable protocols for this essential evaluation.
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's basic chemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 1253792-63-0 | [10] |
| Molecular Formula | C₁₅H₁₃NO | [10] |
| Molecular Weight | 223.27 g/mol | [10] |
| InChI Key | QHCOQKSIQMJVDM-UHFFFAOYSA-N | [] |
| Structure | Phenyl-substituted indolylmethanol | [] |
Part I: Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in solution, a critical factor for both in vitro assays and in vivo absorption. We will assess two primary types of solubility: thermodynamic and kinetic.
Causality Behind Experimental Choices
-
Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" measurement of a compound's true equilibrium solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug. This value is crucial for understanding the absolute solubility limit and is essential for developing oral formulations and interpreting toxicology data.
-
Kinetic Solubility (Solvent-Precipitation Method): This method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a higher-throughput method that mimics the conditions of many early-stage biological screens, where compounds are introduced from DMSO stocks. Discrepancies between kinetic and thermodynamic solubility can indicate potential issues with precipitation upon dilution.
Experimental Workflow: Solubility Assessment
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess of solid this compound (approx. 1-2 mg) to a glass vial.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.
Protocol: Stability-Indicating HPLC Method for Quantification
A robust analytical method is essential for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (determined by UV scan, likely ~220 nm or ~270 nm for the indole chromophore).
-
Validation: The method must be validated for linearity, accuracy, and precision according to standard laboratory procedures.
Data Presentation: Expected Solubility Profile
The results should be summarized for clarity.
| Medium | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| pH 1.2 Buffer (SGF) | [Insert Data] | [Insert Data] |
| pH 6.8 Buffer (SIF) | [Insert Data] | [Insert Data] |
| pH 7.4 Buffer (PBS) | [Insert Data] | [Insert Data] |
Part II: Comprehensive Stability Profiling
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[11][12][13] The process is twofold: forced degradation to understand how it degrades, and formal studies to determine how fast it degrades under specified storage conditions.
Causality Behind Experimental Choices
-
Forced Degradation (Stress Testing): This is a deliberate process to degrade the NCE under harsh conditions (acid, base, oxidation, heat, light).[5][14] Its purpose is not to determine shelf-life but to:
-
Identify likely degradation products and elucidate degradation pathways.[5][15]
-
Demonstrate the specificity of the analytical method, proving it is "stability-indicating" by showing it can separate the intact drug from its degradants.[15]
-
Provide insights into the intrinsic stability of the molecule, which helps in formulation and packaging design.[]
-
-
Formal ICH Stability Study: This is a regulatory-driven study following ICH Q1A(R2) guidelines.[11][16] It involves storing the drug substance for extended periods under defined long-term and accelerated conditions to establish a re-test period or shelf life.[12][17]
Experimental Workflow: Stability Profiling
Caption: Integrated workflow for stability assessment.
Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the parent compound. All samples, after stress, should be neutralized or diluted before HPLC analysis.
-
Acid Hydrolysis: Dissolve the compound in a 50:50 mix of acetonitrile and 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.[8]
-
Base Hydrolysis: Dissolve the compound in a 50:50 mix of acetonitrile and 0.1 M NaOH. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.[8]
-
Oxidative Degradation: Dissolve the compound in acetonitrile and treat with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at 2, 4, 8, and 24 hours.[8]
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve for analysis.[18]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Assay Remaining | No. of Degradants | Observations (e.g., color change) |
| 0.1 M HCl | 24h / 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 8h / 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 4h / RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat (Solid) | 7d / 80°C | [Insert Data] | [Insert Data] | [Insert Data] |
| Light (ICH Q1B) | Standard | [Insert Data] | [Insert Data] | [Insert Data] |
Protocol: Formal ICH Stability Study
This protocol must be rigorously followed and documented.
-
Batch Selection: Place at least three primary batches of this compound on stability.[11][17]
-
Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[11][17]
-
Tests to be Performed: At each time point, the substance should be tested for critical quality attributes, including:
-
Appearance
-
Assay
-
Degradation Products (Impurities)
-
Water Content (if applicable)
-
Data Presentation: Formal Stability Summary (Accelerated Condition Example)
| Test | Specification | Time 0 | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8% | 99.5% | 99.1% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.25% | 0.45% |
| Any Unspecified Impurity (%) | NMT 0.10% | <0.05% | 0.08% | 0.09% |
NMT = Not More Than
A "significant change" for a drug substance is defined as a failure to meet its specification.[12][19] If a significant change occurs during the 6-month accelerated study, testing at an intermediate condition (e.g., 30°C / 65% RH) may be required.[12]
Conclusion and Recommendations
This guide provides the strategic and operational framework for a thorough investigation into the solubility and stability of this compound.
-
Solubility Insights: The data generated will classify the compound's solubility, highlighting potential challenges for oral bioavailability and guiding formulation scientists toward appropriate strategies, such as salt formation, particle size reduction, or enabling formulations (e.g., amorphous solid dispersions).
-
Stability Insights: The forced degradation studies will reveal the molecule's inherent liabilities. For instance, significant degradation under oxidative or photolytic stress would necessitate the inclusion of antioxidants in formulations and the use of light-protective packaging. The formal stability data will be used to establish a re-test period, ensuring the material's quality and safety over time.
By systematically executing these studies, researchers and drug development professionals can build a robust data package that de-risks the project, satisfies regulatory expectations, and paves the way for the successful development of this compound as a potential therapeutic agent.
References
- ICH Q1A(R2) Guideline - ICH. (n.d.).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- Quality Guidelines - ICH. (n.d.).
- Mitigating degradation of indole compounds during storage and analysis. (n.d.). Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2795.
- El-Ragehy, N. A., Badawey, A. M., & Abbas, S. S. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview. (2020). Pharmaceutics, 12(10), 950.
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- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023). ACS Omega, 8(39), 35948–35955.
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- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
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- Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
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- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (2024). Authorea Preprints.
- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 849-854.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009).
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). International Journal of Molecular Sciences, 25(14), 7724.
- (3-(1H-Indol-7-yl)phenyl)methanol. (2024, January 5). BenchChem.
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An In-depth Technical Guide on the Fluorescent Properties of 7-Hydroxy-Methyl-Substituted Phenyl Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their versatile biological activities.[1] Among these, fluorescent indole scaffolds have emerged as powerful tools for probing biological systems, offering insights into molecular interactions and cellular processes.[2] This guide focuses on a specific, promising class: 7-hydroxy-methyl-substituted phenyl indoles. We will explore their synthesis, delve into the nuances of their photophysical properties, and provide robust protocols for their characterization. This document is designed to be a comprehensive resource, blending fundamental principles with practical, field-proven methodologies to empower researchers in their quest for novel therapeutics and diagnostics.
Introduction: The Significance of Fluorescent Indoles in Modern Drug Discovery
The indole ring system is a privileged structure in drug development, found in a wide array of natural products and synthetic drugs.[1][3] Its inherent fluorescence, particularly in tryptophan, has long been exploited to study protein structure and dynamics.[4] However, the development of synthetic indole-based fluorophores with tailored photophysical properties has opened new frontiers. These molecules serve as sensitive probes for bio-imaging, high-throughput screening, and as key components of biosensors.[5][6]
The strategic placement of substituents on the indole core allows for the fine-tuning of its fluorescent characteristics. Hydroxyl and methyl groups, in particular, can significantly influence the electronic distribution within the molecule, thereby altering its absorption and emission profiles. The addition of a phenyl group further extends the π-conjugated system, often leading to enhanced quantum yields and red-shifted emission spectra, which are desirable for biological applications to minimize background fluorescence.[7] This guide will specifically address the unique fluorescent properties arising from the combination of these substituents at the 7-position of the indole ring.
Synthetic Pathways to 7-Hydroxy-Methyl-Substituted Phenyl Indoles
The synthesis of functionalized indoles is a well-established field, with several named reactions providing reliable routes to the indole core. The Fischer indole synthesis is a classic and versatile method, often employed for its robustness and tolerance of various functional groups.[3][8]
Generalized Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 7-hydroxy-methyl-substituted phenyl indoles, a key starting material would be a appropriately substituted phenylhydrazine.
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow for the Fischer indole synthesis.
Protocol: Synthesis of a Model 7-Hydroxy-Methyl-Substituted Phenyl Indole
-
Hydrazone Formation: Equimolar amounts of a substituted phenylhydrazine and a phenyl-substituted ketone are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Indolization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.[8] The mixture is heated to 80-100 °C for 1-3 hours.
-
Work-up and Purification: The reaction mixture is cooled and carefully poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Photophysical Characterization
A thorough understanding of the fluorescent properties of these molecules is paramount for their effective application. This involves a suite of spectroscopic techniques to determine key parameters such as absorption and emission maxima, Stokes shift, and fluorescence quantum yield.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic absorption and emission spectra provide fundamental information about the electronic transitions within the molecule.
Protocol: Spectroscopic Analysis
-
Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the synthesized indole derivative in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water).[11]
-
Absorption Spectra: Record the UV-Visible absorption spectrum using a spectrophotometer, scanning from approximately 200 to 500 nm. The wavelength of maximum absorption (λ_abs) should be identified.
-
Emission Spectra: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) is then determined.
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs). A larger Stokes shift is generally advantageous in fluorescence applications as it minimizes self-absorption.[12]
Influence of Solvent Polarity and pH
The fluorescence of indole derivatives is often highly sensitive to the local environment.[13][14] This sensitivity can be a powerful tool for probing biological microenvironments.
-
Solvatochromism: The shift in the emission maximum as a function of solvent polarity is known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the fluorescence of indoles due to the stabilization of the more polar excited state.[11] This effect is particularly pronounced in indoles with electron-donating groups like the hydroxyl group.
-
pH Dependence: The hydroxyl group at the 7-position can undergo deprotonation at higher pH, leading to the formation of a phenolate anion. This change in the electronic structure can significantly alter the fluorescence properties, often resulting in a dramatic color change and a shift in the emission wavelength.[5][12] This pH sensitivity can be harnessed for the development of pH sensors.[5]
Experimental Workflow: Investigating Environmental Effects
Caption: Workflow for studying solvent and pH effects on fluorescence.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15] It is a critical parameter for any fluorescent probe.
Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[16][17]
-
Standard Selection: Choose a fluorescent standard with an absorption and emission profile that overlaps with the sample of interest. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard.[15]
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[16]
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions and integrate the area under the emission curves.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation[17][18]:
Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
m is the slope of the integrated fluorescence intensity vs. absorbance plot.
-
η is the refractive index of the solvent.
-
Data Presentation and Interpretation
The systematic collection and presentation of photophysical data are essential for comparing the properties of different indole derivatives and for understanding structure-property relationships.
Table 1: Photophysical Properties of a Hypothetical 7-Hydroxy-Methyl-Substituted Phenyl Indole in Various Solvents
| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| Cyclohexane | 2.02 | 310 | 350 | 40 | 0.45 |
| Dioxane | 2.21 | 312 | 365 | 53 | 0.40 |
| Ethanol | 24.55 | 315 | 380 | 65 | 0.35 |
| Water | 80.10 | 318 | 420 | 102 | 0.20 |
The data in Table 1 illustrates a typical trend for such molecules, with a noticeable red-shift in the emission and a decrease in the quantum yield as the solvent polarity increases. This is indicative of increased stabilization of the excited state in polar solvents, which can promote non-radiative decay pathways.[13][19]
Applications in Drug Development
The unique fluorescent properties of 7-hydroxy-methyl-substituted phenyl indoles make them attractive candidates for a variety of applications in drug discovery and development:
-
Cellular Imaging: Their intrinsic fluorescence can be used to visualize their uptake and distribution within cells, providing valuable information about their mechanism of action.[2][20]
-
High-Throughput Screening (HTS): These compounds can be used to develop fluorescence-based assays for screening large libraries of potential drug candidates.
-
Biosensors: The sensitivity of their fluorescence to the local environment can be exploited to design biosensors that report on specific biological events, such as changes in pH or the binding to a target protein.[5]
Conclusion
7-Hydroxy-methyl-substituted phenyl indoles represent a versatile and promising class of fluorescent molecules with significant potential in drug discovery and biomedical research. A thorough understanding of their synthesis and photophysical properties, guided by the robust experimental protocols outlined in this guide, is crucial for unlocking their full potential. The interplay of substituent effects and environmental sensitivity provides a rich landscape for the design of novel fluorescent probes and drug candidates with tailored functionalities.
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Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. [Link]
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Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. [Link]
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Samanthi, R. P., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. Scientific Reports, 9(1), 3656. [Link]
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Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
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De, B., & Bera, S. (2024). An inquisitive study on photophysical properties of few modified indole derivatives. Modern Physics Letters B. [Link]
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Ferreira, R. J., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem. [Link]
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De, R., Sinha, S., & Ganguly, T. (2004). Photophysical studies of indole and methylindoles in microheterogeneous medium. Il Nuovo Cimento D, 26(8-9), 955-968. [Link]
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Wang, X., et al. (2024). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Li, J., et al. (2016). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Advances, 6(10), 8345-8353. [Link]
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Kim, J. H., et al. (2018). 7-Hydroxy-3-methyleneisoindolin-1-one as a New ESIPT-Fluorescent Probe to Monitor Aqueous Environments. Bulletin of the Korean Chemical Society, 39(1), 122-126. [Link]
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Sengupta, B., Guharay, J., & Sengupta, P. K. (2000). Luminescence behaviour of 5-hydroxyindole in different environments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1213-1221. [Link]
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Tuppi, M., et al. (2018). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 61(13), 5642-5657. [Link]
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Patel, K. D., et al. (2017). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 332-338. [Link]
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Methodological & Application
HPLC and LC-MS analytical methods for (5-Phenyl-1H-indol-7-YL)methanol purity assessment
An Application Note and Protocol for the Comprehensive Purity Assessment of (5-Phenyl-1H-indol-7-YL)methanol using HPLC and LC-MS
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like this compound, a heterocyclic compound with potential applications in medicinal chemistry, establishing a robust analytical strategy for purity assessment is a critical early-stage milestone.[][2][3] Impurities, whether arising from the synthetic route or degradation, can possess undesirable toxicological properties or alter the therapeutic effect of the API.[4][5]
This guide provides a detailed framework for the development and validation of analytical methods to assess the purity of this compound. We will detail two complementary liquid chromatography techniques:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust, quantitative method to determine the purity of the main component and quantify known and unknown impurities.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the definitive identification and structural elucidation of impurities, providing crucial insights into degradation pathways and process-related byproducts.[8][9][10]
The methodologies described herein are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[11][12] A core component of this strategy is the use of forced degradation studies to proactively generate potential impurities and demonstrate the stability-indicating nature of the developed methods.[13][14]
The Foundation: Forced Degradation (Stress Testing)
Before a method can be trusted to measure stability, it must first prove it can separate the active compound from its potential degradation products. Forced degradation, or stress testing, is the deliberate process of subjecting the API to harsh chemical and physical conditions to accelerate its decomposition.[14][15] This is essential to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[5][13]
Protocol for Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal to observe primary degradants without overly complex secondary reactions.[16]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter, heating block/oven, photostability chamber.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.[16]
-
Neutralize with 1 M HCl and dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80°C for 48 hours.[16]
-
Dissolve the stressed solid in methanol and dilute with mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in methanol and dilute with mobile phase to the target concentration.
-
-
Control Samples: Prepare an unstressed control sample by diluting the stock solution with mobile phase to the same target concentration. Analyze all stressed and control samples by the HPLC-UV method.
Part I: HPLC-UV Method for Purity and Assay Quantification
This method is designed for the precise quantification of this compound and its impurities.
Rationale for Method Development Choices
-
Column: A C18 stationary phase is selected due to its excellent retention and selectivity for hydrophobic, aromatic molecules like indole derivatives.[17]
-
Mobile Phase: A gradient elution using acetonitrile and water provides the necessary resolving power to separate compounds with a range of polarities. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is critical. It protonates the indole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[18][19][20]
-
Detector: A UV detector is used, with the wavelength set at the absorbance maximum (λmax) of the this compound chromophore to ensure high sensitivity for both the API and related impurities.
Protocol: HPLC-UV Purity Determination
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Sample Concentration | Approx. 0.5 mg/mL |
Method Validation Summary (ICH Q2(R1))
A validated method provides documented evidence of its suitability for the intended purpose.[6][21] The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity of the API peak must pass. Degradant peaks are well-resolved from the API peak (Resolution > 2.0). |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[22] |
| Precision | Repeatability: Agreement between multiple measurements of the same sample under the same conditions. Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0% for assay; may be higher for low-level impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters (e.g., retention time, resolution) should remain within predefined limits. |
Part II: LC-MS Method for Impurity Identification
When the HPLC-UV method detects unknown peaks, particularly from forced degradation samples, LC-MS is employed for structural elucidation.[4][9]
Rationale for Method Development Choices
-
LC System: The HPLC method described above can be directly coupled to the mass spectrometer. Using formic acid as a mobile phase modifier is ideal as it is volatile and compatible with MS ionization.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The indole nitrogen is readily protonated, making the molecule amenable to forming [M+H]⁺ ions.[10]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended. It provides accurate mass measurements (<5 ppm error), which allows for the determination of the elemental composition of an impurity, a critical first step in identification.[7][10] Tandem MS (MS/MS) is then used to fragment the impurity ion, providing structural information based on the resulting fragment ions.[8][9]
Protocol: LC-MS Impurity Identification
| Parameter | Condition |
| LC System | As described in the HPLC-UV method. |
| MS Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Mass Range (MS) | 100 - 1000 m/z |
| Acquisition Mode | Full Scan MS and data-dependent MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Integrated Analytical Workflow
The synergy between HPLC-UV and LC-MS provides a complete picture of the purity profile.
Caption: Integrated workflow for purity assessment.
Logical Flow for Impurity Identification
The process of identifying an unknown impurity peak follows a systematic, deductive approach.
Caption: Logical flow for LC-MS impurity identification.
Conclusion
The combination of a validated, stability-indicating HPLC-UV method and a high-resolution LC-MS method provides a comprehensive and robust strategy for the purity assessment of this compound. The HPLC-UV method serves as the primary tool for routine quality control, delivering precise quantification of the API and its impurities. The LC-MS method is indispensable for identifying unknown impurities and understanding degradation pathways, which is vital for process optimization and ensuring the safety profile of the drug substance. This integrated approach ensures that the purity of the API is well-characterized and controlled, meeting the stringent requirements of regulatory bodies and safeguarding patient health.
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Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]
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Hewitt, W., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
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Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
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Anwar, M. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]
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Nufer, R. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
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Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
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Staroń, P., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available at: [Link]
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The Strategic Application of (5-Phenyl-1H-indol-7-YL)methanol in the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Indole Scaffold in Oncology and the Untapped Potential of a Phenyl-Substituted Synthon
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous approved anticancer drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with various biological targets have cemented its importance in the development of novel therapeutics.[4] Molecules incorporating the indole framework have demonstrated a wide spectrum of anticancer activities, acting as inhibitors of tubulin polymerization, protein kinases, and inducers of apoptosis.[5][6]
This application note focuses on a specific, yet highly promising building block: (5-Phenyl-1H-indol-7-YL)methanol . The presence of a phenyl group at the 5-position offers a valuable point for steric and electronic modulation, while the hydroxymethyl group at the 7-position provides a versatile handle for synthetic elaboration. This unique combination of functionalities makes this compound an attractive starting material for the synthesis of a new generation of indole-based anticancer agents.
Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will provide detailed, field-proven protocols for its conversion into key intermediates and subsequent transformation into a potential anticancer agent. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Strategic Synthetic Workflow: From a Versatile Methanol to a Bioactive Chalcone
Our synthetic strategy hinges on a two-step sequence, beginning with the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde. This aldehyde then serves as a crucial electrophile in a Claisen-Schmidt condensation to furnish a chalcone, a class of compounds well-documented for their potent anticancer properties.
Caption: Synthetic workflow from this compound to a potential anticancer chalcone.
Part 1: Synthesis of the Key Intermediate: 5-Phenyl-1H-indole-7-carbaldehyde
The conversion of the hydroxymethyl group to a formyl group is a pivotal step, transforming the relatively unreactive alcohol into a versatile aldehyde. Indole-7-carbaldehydes are known reactants for the preparation of potent antitubulin agents and kinase inhibitors.[7]
Protocol 1: Selective Oxidation of this compound
This protocol employs manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic and allylic alcohols, which minimizes the risk of over-oxidation or degradation of the electron-rich indole nucleus.[8]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Activated Manganese Dioxide (MnO₂) | Reagent grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Celite® | --- | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Procedure:
-
To a solution of this compound (1.0 g, 4.48 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add activated manganese dioxide (3.89 g, 44.8 mmol, 10 equivalents) in one portion.
-
Stir the resulting suspension vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, 5-Phenyl-1H-indole-7-carbaldehyde, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure product as a solid.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of 5-Phenyl-1H-indole-7-carbaldehyde, showing a characteristic aldehyde proton signal around 10 ppm. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₅H₁₁NO: 222.08; found: 222.1 |
Part 2: Synthesis of a Potential Anticancer Agent: An Indole-Based Chalcone
Chalcones are a class of open-chain flavonoids that have garnered significant interest in oncology due to their diverse mechanisms of action, including induction of apoptosis and inhibition of cell proliferation.[2] The synthesized 5-Phenyl-1H-indole-7-carbaldehyde serves as an ideal precursor for the synthesis of novel indole-chalcone hybrids.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of 5-Phenyl-1H-indole-7-carbaldehyde with an acetophenone derivative to yield the target chalcone.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Phenyl-1H-indole-7-carbaldehyde | As synthesized in Protocol 1 | --- |
| 4'-Methoxyacetophenone | ≥98% | Alfa Aesar |
| Ethanol | 200 proof | Decon Labs |
| Potassium Hydroxide (KOH) | ACS grade | EMD Millipore |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Chemical |
Instrumentation:
-
Erlenmeyer flask
-
Magnetic stirrer with stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 5-Phenyl-1H-indole-7-carbaldehyde (0.5 g, 2.26 mmol) and 4'-methoxyacetophenone (0.34 g, 2.26 mmol) in ethanol (20 mL).
-
Cool the solution in an ice bath and add a solution of potassium hydroxide (0.25 g, 4.52 mmol in 5 mL of water) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC (40% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify to pH ~5-6 with 1 M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the crude chalcone.
-
The product can be further purified by recrystallization from ethanol.
Expected Yield and Characterization of (E)-1-(4-methoxyphenyl)-3-(5-phenyl-1H-indol-7-yl)prop-2-en-1-one:
| Property | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow solid |
| ¹H NMR | Consistent with the chalcone structure, showing characteristic signals for the α,β-unsaturated ketone protons and aromatic protons. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₂₄H₁₉NO₂: 354.14; found: 354.2 |
Signaling Pathways and Mechanism of Action
Indole-based chalcones have been reported to exert their anticancer effects through various signaling pathways. A primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Additionally, some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
Caption: Potential mechanisms of action for indole-based chalcones in cancer cells.
Conclusion and Future Directions
This application note provides a robust and reproducible framework for the synthesis of a novel indole-based chalcone, a potential anticancer agent, starting from the versatile building block this compound. The detailed protocols and the rationale behind the synthetic choices are intended to empower researchers in the field of drug discovery. The synthesized compounds can be further evaluated for their cytotoxic activity against a panel of cancer cell lines and for their specific mechanism of action. The modular nature of the presented synthesis allows for the generation of a library of analogues by varying the acetophenone component, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
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One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (URL: [Link])
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (URL: [Link])
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (URL: [Link])
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Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. (URL: [Link])
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (URL: [Link])
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Chemical structures of indole-based molecules employed as anticancer agents. (URL: [Link])
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (URL: [Link])
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Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (URL: [Link])
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (URL: [Link])
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (URL: [Link])
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A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (URL: [Link])
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Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (URL: [Link])
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Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. (URL: [Link])
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (URL: [Link])
-
Carbonylative synthesis and functionalization of indoles. (URL: [Link])
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (URL: [Link])
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (URL: [Link])
-
Metal-Free C-H Amination for Indole Synthesis. (URL: [Link])
-
Synthesis of indoles. (URL: [Link])
-
Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (URL: [Link])
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (URL: [Link])
- Synthesis method of indole-3-methanol. (URL: )
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (URL: [Link])
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (URL: [Link])
-
Indole-7-carboxaldehyde. (URL: [Link])
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Application of (5-Phenyl-1H-indol-7-YL)methanol in neuroprotective compound development
Application Notes & Protocols
Topic: Application of (5-Phenyl-1H-indol-7-YL)methanol in Neuroprotective Compound Development
Introduction: The Indole Scaffold as a Privileged Structure in Neuroprotection
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] In the realm of central nervous system (CNS) disorders, indole derivatives have shown significant therapeutic potential, with marketed drugs targeting conditions from epilepsy to depression.[1][3][4] Their neuroprotective properties are often attributed to their ability to scavenge reactive oxygen species (ROS), modulate inflammatory pathways, and interact with key enzymatic targets involved in neuronal survival.[5]
This compound (Figure 1) represents a promising, yet underexplored, candidate for neuroprotective drug development. Its structure combines the essential indole core with a phenyl group, a modification known to influence biological activity, and a methanol group that offers a potential site for further chemical derivatization. This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols to investigate the neuroprotective potential of this compound and its analogs. We will explore its proposed mechanism of action and outline a systematic pipeline for its evaluation, from initial in vitro screening to more complex mechanistic and functional assays.
Figure 1: Chemical Structure of this compound
-
CAS Number: 1253792-63-0[][7]
-
Molecular Formula: C₁₅H₁₃NO[]
-
Molecular Weight: 223.27 g/mol []
Proposed Mechanism of Action: Targeting Oxidative Stress and Apoptosis
Based on the activities of structurally related indole compounds, a plausible neuroprotective mechanism for this compound involves the mitigation of oxidative stress and the inhibition of downstream apoptotic pathways.[5][8] Neurodegenerative diseases are frequently characterized by mitochondrial dysfunction, leading to an overproduction of ROS and subsequent damage to lipids, proteins, and DNA.[9][10] This cellular stress activates intrinsic apoptotic pathways, culminating in the activation of executioner caspases, like Caspase-3, and neuronal death.
The proposed pathway (Diagram 1) suggests that this compound may act at two key stages:
-
Direct Antioxidant Activity: The indole nucleus may directly scavenge ROS, reducing the overall oxidative burden on the neuron.
-
Modulation of Survival Signaling: The compound could potentially enhance pro-survival signaling cascades, such as the PI3K/Akt pathway, which in turn inhibits the activation of pro-apoptotic proteins and preserves mitochondrial integrity.[11]
Diagram 1: Proposed neuroprotective signaling pathway.
Experimental Workflow for Compound Evaluation
A robust screening cascade is essential for systematically evaluating the neuroprotective potential of this compound. The workflow (Diagram 2) progresses from broad, high-throughput assessments to specific, mechanism-driven assays.
Diagram 2: High-level experimental workflow.
Detailed Experimental Protocols: In Vitro Assays
This section provides step-by-step protocols for the foundational in vitro assays.
Protocol 1: Cell Viability and Neuroprotection (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[12] It is used first to determine the intrinsic toxicity of the compound and then to assess its ability to protect neurons from a specific insult.
-
Principle: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[12]
-
Cell Line Recommendation: SH-SY5Y human neuroblastoma cells are a common and reliable model for neurotoxicity and neuroprotection studies.[13] For more biologically relevant data, primary cortical neurons or iPSC-derived neurons can be used.[13][14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment (for Cytotoxicity):
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours.
-
-
Neuroprotection Assay Setup:
-
Prepare two sets of plates as in Step 1.
-
Plate A (Toxin Control): Pre-treat cells for 1-2 hours with vehicle control, then add a neurotoxic insult (e.g., 100 µM H₂O₂ or 10 µM Aβ₁₋₄₂ oligomers).
-
Plate B (Neuroprotection): Pre-treat cells for 1-2 hours with various non-toxic concentrations of the test compound, then add the same neurotoxic insult.
-
Include wells for "untreated control" (cells + medium only) and "compound only" controls.
-
Incubate for 24 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, visible purple precipitates will form in viable cells.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[15]
-
Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals. Alternatively, shake on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Scientist's Note (Trustworthiness): The use of serum-free medium during the MTT incubation step is crucial, as serum components can interfere with the reduction of MTT and affect the accuracy of the results. Always include a "medium only" blank for background correction.
Protocol 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis. A reduction in caspase activity in compound-treated cells following a toxic insult indicates an anti-apoptotic effect.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17] Colorimetric versions based on cleavage of a p-nitroanilide (pNA) chromophore are also widely available.[18][19]
Step-by-Step Methodology (using Promega Caspase-Glo® 3/7 as an example):
-
Assay Setup:
-
Seed and treat cells in a white-walled 96-well plate as described in the neuroprotection assay (Protocol 4.1, Step 3). Use opaque plates to prevent well-to-well crosstalk of the luminescent signal.
-
Set up control wells: untreated cells (negative control), cells with toxin only (positive control), and medium-only blanks.
-
Incubate for a period determined by the specific toxin's mechanism (e.g., 6-24 hours).
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Scientist's Note (Expertise): The "add-mix-measure" format is ideal for high-throughput screening.[17] The timing of the measurement is critical. Caspase activation is a transient event; therefore, a time-course experiment (e.g., 6, 12, 24 hours post-insult) is recommended during initial characterization to identify the peak of caspase activity.
Protocol 3: Oxidative Stress Assessment (Cellular ROS Assay)
This protocol measures the intracellular accumulation of reactive oxygen species. A successful neuroprotective compound should reduce the ROS burst induced by a neurotoxic agent.
-
Principle: Assays like the ROS-Glo™ H₂O₂ Assay use a substrate that reacts directly with H₂O₂, the longest-lived ROS species, to generate a luminescent signal.[20] Alternatively, fluorescent probes like DCFDA can be used, which become fluorescent upon oxidation by ROS.[21]
-
Step-by-Step Methodology (using fluorescent probe DCFDA as an example):
-
Cell Culture and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in the neuroprotection assay setup.
-
Probe Loading: After the pre-treatment period with the compound, remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Induction of Oxidative Stress: Remove the DCFDA solution, wash the cells again with PBS, and then add the neurotoxic insult (e.g., H₂O₂) diluted in PBS or serum-free medium.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings over 1-2 hours are recommended to capture the peak ROS production.
-
-
Scientist's Note (Expertise): ROS are highly transient.[21] Therefore, the timing of probe loading, toxin addition, and measurement is critical for reproducible results. The use of a positive control, such as the antioxidant N-acetylcysteine (NAC), helps validate the assay's ability to detect a reduction in oxidative stress.
Protocol 4: Functional Neuroprotection (Neurite Outgrowth Assay)
This assay provides a functional readout of neuronal health. Neurotoxic insults often cause neurite retraction, and a successful neuroprotective agent should preserve or promote neurite length and complexity.[22]
-
Principle: Differentiated neuronal cells are treated with a neurotoxin in the presence or absence of the test compound. Cells are then fixed, stained for neuronal markers (e.g., β-III tubulin), and imaged using high-content microscopy.[23][24] Automated software then quantifies parameters like total neurite length, number of branches, and number of neurite-bearing cells.
-
Step-by-Step Methodology:
-
Plate Coating and Seeding: Coat a 96-well imaging plate (black-walled, optically clear bottom) with an appropriate substrate like laminin or poly-D-lysine. Seed iPSC-derived neurons or differentiated SH-SY5Y cells at a density that allows for clear visualization of individual neurites.[24]
-
Differentiation and Treatment: Allow cells to differentiate and extend neurites for several days (e.g., using retinoic acid for SH-SY5Y cells).[25] Then, treat the cells with the neurotoxin and/or test compound as previously described.
-
Incubation: Incubate for 24-72 hours.[24]
-
Fixation and Staining:
-
Carefully wash the cells with warm PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using integrated software to quantify neurite length, branch points, and cell number per well.
-
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Profile of this compound
| Assay Parameter | Endpoint Measured | This compound | Positive Control (e.g., NAC) |
| Cytotoxicity | IC₅₀ (µM) | > 100 | > 100 |
| Neuroprotection | EC₅₀ vs. H₂O₂ (µM) | 5.2 | 15.8 |
| Apoptosis | % Caspase-3 Inhibition @ 10 µM | 68% | 75% |
| Oxidative Stress | % ROS Reduction @ 10 µM | 72% | 85% |
| Neurite Outgrowth | % Protection of Neurite Length | 55% | 62% |
Data are hypothetical and for illustrative purposes only.
Considerations for In Vivo Studies and BBB Permeability
A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB).[26][27] The BBB is a highly selective border that prevents most small molecules from entering the brain.[27][28]
-
Initial Assessment: An in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early prediction of passive diffusion across the BBB.
-
In Vivo Models: If the compound shows promising in vitro activity and predicted BBB permeability, evaluation should proceed to animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's (e.g., APP/PS1) or Parkinson's disease.[29][30][31] These studies are essential for assessing efficacy, pharmacokinetics, and safety in a complex biological system.[30]
Conclusion and Future Directions
This compound stands as a compelling starting point for a neuroprotective drug discovery program. Its indole scaffold is well-validated for CNS activity, and the protocols outlined here provide a clear, logical, and robust pathway for its comprehensive evaluation. By systematically assessing its effects on cell viability, apoptosis, oxidative stress, and neuronal morphology, researchers can build a strong data package to support its advancement. Future work should focus on structure-activity relationship (SAR) studies, optimizing the core structure to enhance potency and improve drug-like properties, particularly blood-brain barrier permeability, to develop a truly effective therapeutic for neurodegenerative diseases.
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Saini, T., et al. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central Nervous System Agents in Medicinal Chemistry, 16(1), 19-28. Retrieved from [Link]
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Walter, J., et al. (2020). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. Antioxidants, 9(10), 996. Retrieved from [Link]
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Saini, T., et al. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Hydroxyl Group of (5-Phenyl-1H-indol-7-YL)methanol
Abstract
This document provides a comprehensive guide for the chemical functionalization of the primary hydroxyl group in (5-Phenyl-1H-indol-7-YL)methanol. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its substituents is crucial for the development of novel therapeutic agents. These protocols are designed for researchers in drug discovery and organic synthesis, offering detailed, step-by-step methodologies, mechanistic insights, and practical troubleshooting advice. The primary focus is on the versatile Mitsunobu reaction, which allows for the introduction of a wide array of functionalities with high fidelity. An alternative direct etherification method is also discussed.
Introduction: The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. Functionalization of the indole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The specific molecule of interest, this compound, possesses a reactive primary hydroxyl group at the C7 position, presenting a valuable handle for introducing diverse functional groups. This modification can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
The primary challenge in the functionalization of this substrate lies in the potential for side reactions involving the indole nitrogen (N-H). The indole N-H is acidic and can compete with the hydroxyl group as a nucleophile, leading to a mixture of N- and O-alkylated products. Therefore, a robust protocol must address this chemoselectivity challenge, often through the use of a suitable protecting group for the indole nitrogen.
This guide provides a detailed protocol for the functionalization of this compound, with a primary focus on the Mitsunobu reaction due to its broad scope and reliability.
Core Concepts and Mechanistic Considerations
The Mitsunobu Reaction: A Powerful Tool for Hydroxyl Inversion
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2][3][4] The reaction proceeds through the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
The mechanism involves the initial formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid for esterification) and the alcohol, leading to the formation of an oxyphosphonium salt. This salt is a highly reactive intermediate where the hydroxyl group has been converted into a good leaving group. Subsequent Sₙ2 attack by the conjugate base of the nucleophile displaces the triphenylphosphine oxide, resulting in the desired functionalized product with inverted stereochemistry (though not relevant for this primary alcohol).[4]
The Critical Role of Indole N-H Protection
The indole N-H proton is sufficiently acidic (pKa ≈ 17 in DMSO) to react under many functionalization conditions. To ensure selective O-functionalization of the hydroxyl group, protection of the indole nitrogen is highly recommended. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), benzyl (Bn), and silyl ethers. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[5][6][7][8][9] For the protocols described herein, a tosyl group is utilized for its robustness and well-established deprotection methods.
Experimental Protocols
This section details the step-by-step procedures for the protection of the indole nitrogen followed by the functionalization of the hydroxyl group.
Protocol 1: Protection of the Indole Nitrogen (N-Tosylation)
This protocol describes the protection of the indole nitrogen of this compound using p-toluenesulfonyl chloride (TsCl).
Workflow Diagram:
Caption: N-Tosylation Workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 223.27 | 1.0 | 223 mg |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 mg |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 210 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
| Saturated aqueous NH₄Cl solution | - | - | 10 mL |
| Ethyl acetate (EtOAc) | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (223 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (210 mg, 1.1 mmol) in anhydrous THF (5 mL).
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-tosylated product.
Protocol 2: Mitsunobu Reaction for Esterification
This protocol details the esterification of the N-tosylated this compound with a generic carboxylic acid (R-COOH).
Workflow Diagram:
Caption: Mitsunobu Esterification Workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Ts-(5-Phenyl-1H-indol-7-YL)methanol | 377.47 | 1.0 | 377 mg |
| Carboxylic Acid (R-COOH) | Variable | 1.5 | Variable |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 0.29 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosylated alcohol (377 mg, 1.0 mmol), the desired carboxylic acid (1.5 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Dissolve the solids in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (0.29 mL, 1.5 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to yield the desired ester. The triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts are typically removed during chromatography.
Alternative Functionalization: Direct Etherification
For the synthesis of simple ethers (e.g., methyl or ethyl ethers), a direct etherification of the benzylic alcohol can be employed, sometimes even without N-protection, although yields may be variable.[10]
Brief Protocol: Williamson-Type Ether Synthesis
-
Deprotonate the N-tosylated alcohol with a strong base like sodium hydride in an anhydrous solvent (THF or DMF).
-
Add an alkyl halide (e.g., methyl iodide or ethyl bromide).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and purify by column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-tosylation | Incomplete deprotonation. | Ensure NaH is fresh and anhydrous conditions are maintained. |
| Degradation of TsCl. | Use freshly purchased or purified TsCl. | |
| Mixture of N- and O-alkylated products | No N-protection was used. | Protect the indole nitrogen prior to functionalization. |
| Incomplete Mitsunobu reaction | Steric hindrance. | Increase reaction time and/or temperature. |
| Low nucleophilicity of the acid. | Use a more reactive acid or an alternative coupling method. | |
| Difficult purification | Byproducts co-elute with the product. | Use a different azodicarboxylate (e.g., DEAD) to alter byproduct polarity. |
| Consider using polymer-supported PPh₃ for easier removal. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful functionalization of the hydroxyl group of this compound. The strategic use of N-protection followed by a versatile coupling reaction like the Mitsunobu enables the synthesis of a diverse library of C7-functionalized indole derivatives for applications in drug discovery and development. Careful attention to anhydrous conditions and purification techniques is paramount for achieving high yields and purity.
References
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Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Request PDF. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]
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ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]
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PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]
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MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
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ResearchGate. (n.d.). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
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Semantic Scholar. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
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NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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ResearchGate. (n.d.). C−H functionalization of indoles. Download Scientific Diagram. [Link]
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ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
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ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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NIH. (2019). Visible light-induced direct α C–H functionalization of alcohols. PMC. [Link]
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Royal Society of Chemistry. (n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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YouTube. (2024). Activation of Alcohols to Nucleophilic Substitution. [Link]
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WordPress. (n.d.). Direct Alcohol Activation. [Link]
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The Reaction Map. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
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Chemistry World. (2023). Clever ligand design enables alcohol-directed C-H activation. [Link]
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ResearchGate. (2015). (PDF) Critical Analysis of "Alcohols as Alkylating Agents in Heteroarene C-H Functionalization". [Link]
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ChemRar. (2024). (3-(1H-Indol-7-yl)phenyl)methanol. [Link]
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MDPI. (n.d.). (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. [Link]
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NIH. (2014). Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. PMC. [Link]
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Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
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PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. [Link]
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Application Notes & Protocols: Leveraging (5-Phenyl-1H-indol-7-YL)methanol for the Synthesis and Screening of Novel Kinase Inhibitors
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-Phenyl-1H-indol-7-YL)methanol as a versatile precursor for the discovery of novel kinase inhibitors. We detail a complete workflow, beginning with the rationale and protocol for the synthesis of the core scaffold, followed by strategies for library derivatization to explore structure-activity relationships (SAR). Finally, a robust, high-throughput protocol for evaluating the biological activity of synthesized compounds using a luminescence-based kinase assay is presented. The methodologies are designed to be self-validating, incorporating key principles of modern drug discovery to accelerate the identification of potent and selective kinase-targeted therapeutics.
Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most significant classes of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the field continues to evolve with a focus on improving selectivity and overcoming resistance.[3][5]
A cornerstone of modern medicinal chemistry is the concept of scaffold-based drug design , which utilizes a core molecular framework, or "privileged scaffold," known to interact with a specific class of biological targets.[5][6] The indole nucleus is a quintessential example of such a scaffold, forming the structural basis of numerous approved drugs and natural products.[7][8][9] Its unique electronic properties and geometric structure allow it to form key interactions within the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.[10][11]
This guide focuses on This compound , a strategically designed precursor that combines the privileged indole core with two key points for chemical diversification:
-
The C7 Methanol Group: A reactive "handle" for introducing a wide variety of functional groups through reactions like etherification, esterification, or conversion to amines, allowing for the exploration of solvent-exposed regions of the kinase active site.[12][13]
-
The C5 Phenyl Group: Provides a vector for substitution, enabling fine-tuning of steric and electronic properties to enhance potency and modulate selectivity against different kinases.
By systematically modifying these positions, researchers can generate a focused library of compounds to probe the structure-activity relationships (SAR) that govern kinase inhibition.[14][15]
Part I: Synthesis and Characterization of the Precursor Scaffold
A reliable and scalable synthesis of the starting precursor is the foundation of any scaffold-based discovery program. While various methods exist for creating substituted indoles, a common and effective approach involves multi-step synthesis culminating in the desired functionalized core.[16][17][18]
Section 1.1: Workflow for Precursor Synthesis
The synthesis of this compound can be approached through a logical sequence involving the formation of a substituted indole ring followed by functional group manipulation to install the required hydroxymethyl group at the C7 position.
Caption: General synthetic workflow for this compound.
Section 1.2: Experimental Protocol: Synthesis of this compound
This protocol is a representative example. Specific reagents and conditions must be optimized based on available starting materials and laboratory capabilities.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-nitroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Phenylboronic acid | 95% | Acros Organics |
| Pd(PPh₃)₄ | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Toluene, Dioxane, Ethanol | Anhydrous | Various |
| Iron Powder (Fe) | -325 mesh, ≥97% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | VWR |
| Diethyl prop-2-yn-1-ylphosphonate | 97% | Combi-Blocks |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Acros Organics |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Standard Solvents for Chromatography | HPLC Grade | Various |
Procedure:
-
Step 1: Suzuki Coupling. To a solution of 2-bromo-5-nitroaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of 2M Na₂CO₃ (3.0 eq). Degas the mixture with argon for 20 minutes. Add Pd(PPh₃)₄ (0.05 eq) and reflux the mixture at 90°C for 12 hours under an argon atmosphere. Monitor reaction completion by TLC. Upon completion, cool the reaction, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-4-nitrobiphenyl.
-
Step 2: Larock Indole Synthesis. Combine the 2-amino-4-nitrobiphenyl (1.0 eq), diethyl prop-2-yn-1-ylphosphonate (1.5 eq), and Pd(OAc)₂ (0.1 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and heat the mixture to 110°C for 8 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the resulting nitro-indole intermediate by column chromatography.
-
Step 3: Reduction of Nitro Group. Dissolve the nitro-indole from the previous step in a 3:1 mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (4.0 eq). Reflux the mixture for 4 hours. Filter the hot solution through Celite, wash with ethanol, and concentrate the filtrate. The resulting amino-indole can be carried forward.
-
Step 4: Conversion to Hydroxymethyl. Caution: Perform under anhydrous conditions in a fume hood. Cool a solution of the amino-indole ester/aldehyde intermediate in anhydrous THF to 0°C under argon. Slowly add a solution of LiAlH₄ in THF (2.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Cool back to 0°C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting salts and concentrate the filtrate. Purify the final compound, this compound, by silica gel chromatography.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectra should be consistent with the structure of this compound (Molecular Formula: C₁₅H₁₃NO, Molecular Weight: 223.27 g/mol ).
Part II: Derivatization for Kinase Inhibitor Library Synthesis
With the precursor in hand, the next phase is to create a library of analogues to systematically probe the SAR. The goal is to identify which chemical modifications enhance binding affinity and selectivity for the target kinase(s).
Section 2.1: Strategy for Library Development
The C7-methanol group is a prime site for derivatization. By converting the alcohol to other functional groups, one can introduce moieties that can form new hydrogen bonds, van der Waals interactions, or ionic bonds with the kinase active site.
Caption: Strategy for library generation from the C7-methanol group.
Section 2.2: Example Protocol: Synthesis of a C7-Ether Derivative
This protocol describes a standard Williamson ether synthesis.
Procedure:
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under argon. Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature for 6-12 hours, monitoring by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 50°C).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative. Characterize by NMR and MS.
Part III: Biological Evaluation - Kinase Inhibition Assays
After synthesizing a library of compounds, they must be screened for biological activity. Luminescence-based assays that measure ADP production are highly sensitive, robust, and amenable to high-throughput screening (HTS).[19] The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[20][21]
Section 3.1: Principle of the ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that results in a "glow-type" luminescent signal proportional to the ADP concentration.[22]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the reaction and eliminate any remaining ATP.
-
ADP-to-ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly generated ATP is then consumed by a luciferase, producing light.
Less light in the presence of an inhibitor indicates less ADP was produced, and therefore, potent inhibition of the kinase.
Section 3.2: Protocol: In Vitro Kinase Inhibition Assay
This protocol is adapted for a 384-well plate format, suitable for screening multiple compounds.
Materials:
-
Kinase of interest (e.g., Src, EGFR, etc.) and its specific substrate peptide.
-
ATP solution (10 mM).
-
Synthesized inhibitor compounds (10 mM stock in 100% DMSO).
-
Staurosporine (positive control inhibitor, 10 mM stock in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
White, opaque, flat-bottom 384-well plates.
-
Plate reader with luminescence detection capabilities.
Workflow:
Caption: Workflow for the luminescence-based kinase inhibition assay.
Procedure:
-
Compound Plating: Create a 10-point, 1:3 serial dilution series for each test compound and the staurosporine control in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Addition: Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase. Add 2.5 µL of this solution to each well to start the reaction. The total volume is now 5 µL. Incubate for 60 minutes at RT.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at RT.[23]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at RT to stabilize the luminescent signal.[23]
-
Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., integration time of 0.5-1 second).
Section 3.3: Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Average the signal from the "no inhibitor" wells (Max signal) and the "no enzyme" wells (Min signal).
-
For each test well, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC₅₀ Values:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation: Summarize the IC₅₀ values in a table to compare the potency and selectivity of the synthesized derivatives.
Table 1: Hypothetical Kinase Selectivity Panel Data for Indole Derivatives
| Compound | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
| Precursor | >10,000 | >10,000 | >10,000 |
| Derivative 1 (C7-OBn) | 85 | 1,250 | >10,000 |
| Derivative 2 (C7-OEt) | 750 | 4,800 | >10,000 |
| Derivative 3 (C7-NMe₂) | 2,100 | 9,500 | >10,000 |
| Staurosporine (Control) | 5 | 10 | 20 |
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. The synthetic accessibility and the presence of two distinct modification sites allow for a systematic exploration of the chemical space required for potent and selective kinase inhibition. The protocols outlined in this guide provide a robust workflow from chemical synthesis to biological screening.
Once initial "hit" compounds with significant activity (e.g., IC₅₀ < 1 µM) are identified, future work should focus on:
-
Lead Optimization: Further refining the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Cell-Based Assays: Validating the activity of inhibitors in a cellular context by measuring the phosphorylation of downstream substrates.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of lead compounds in animal models of disease.
This integrated approach, combining rational scaffold design with high-throughput biological evaluation, is a powerful engine for the development of next-generation targeted therapies.
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Application Notes and Protocols for the Use of (5-Phenyl-1H-indol-7-YL)methanol in the Design of Fluorescent Probes
Introduction: The Versatile Indole Scaffold in Fluorescence Sensing
The indole nucleus is a privileged scaffold in the realm of medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive natural products and pharmaceuticals.[1][2] In recent years, the unique photophysical properties of indole derivatives have been harnessed for the development of small-molecule fluorescent chemosensors.[1] These probes are instrumental in the fields of molecular recognition and bioimaging, offering high sensitivity and selectivity for a variety of analytes, including cations, anions, and neutral species.[1][3][4][5] The strong fluorescence emission of indole and its derivatives in solution makes them excellent candidates for constructing robust fluorescent probes for biological and electrochemical detection.[6][7]
A common and effective strategy in the design of these probes is the implementation of a donor-π-acceptor (D-π-A) architecture.[6][7][8] This design principle allows for the fine-tuning of the molecule's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The indole moiety often serves as the π-conjugated system and can be functionalized with electron-donating and electron-accepting groups to modulate its electronic structure and, consequently, its fluorescence characteristics.[6][7][8]
This application note focuses on the utility of a specific indole derivative, (5-Phenyl-1H-indol-7-YL)methanol (CAS No. 1253792-63-0), as a versatile building block for the synthesis of novel fluorescent probes.[9][] The strategic placement of a phenyl group at the 5-position and a reactive methanol group at the 7-position provides an excellent starting point for creating sophisticated sensory molecules. The phenyl group can influence the photophysical properties of the indole core, while the methanol group serves as a convenient handle for introducing a recognition moiety tailored to a specific analyte.
Core Scaffold: this compound
| Compound Name | This compound |
| CAS Number | 1253792-63-0 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Structure | ![]() |
Principle of Probe Design: A Hypothetical Zinc Ion Sensor
To illustrate the potential of this compound, we will outline the design and application of a hypothetical "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺). Zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases.[11][12] Therefore, the development of selective and sensitive fluorescent probes for Zn²⁺ is of significant interest.
Our proposed probe, Indole-ZnP-1 , will be synthesized by coupling this compound with a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)amine (DPA), via an ether linkage. The design is based on the photoinduced electron transfer (PET) mechanism. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the DPA group can quench the fluorescence of the indole fluorophore through PET. Upon binding of Zn²⁺ to the DPA moiety, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.
Signaling Pathway Diagram
Caption: Proposed mechanism of Indole-ZnP-1.
Experimental Protocols
Protocol 1: Synthesis of Indole-ZnP-1
This protocol describes a two-step synthesis of the target probe, Indole-ZnP-1, from this compound.
Step 1: Synthesis of 7-(chloromethyl)-5-phenyl-1H-indole
-
To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, add thionyl chloride (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 7-(chloromethyl)-5-phenyl-1H-indole.
Step 2: Synthesis of Indole-ZnP-1
-
To a solution of N,N-bis(2-pyridylmethyl)amine (DPA, 1.1 mmol) in anhydrous acetonitrile (20 mL), add sodium hydride (1.2 mmol) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 7-(chloromethyl)-5-phenyl-1H-indole (1 mmol) in anhydrous acetonitrile (10 mL) dropwise.
-
Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield Indole-ZnP-1.
Protocol 2: Photophysical Characterization
This protocol outlines the procedures for evaluating the key photophysical properties of Indole-ZnP-1.
-
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a stock solution of Indole-ZnP-1 (1 mM) in a suitable solvent (e.g., DMSO).
-
For measurements, prepare a working solution (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
To test the response to Zn²⁺, titrate the probe solution with increasing concentrations of a standard ZnCl₂ solution and record the fluorescence spectra after each addition.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) can be determined using a relative method with a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
-
Selectivity and Competition Studies:
-
Prepare solutions of the probe with various other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.) at a concentration significantly higher than that of the probe.
-
Record the fluorescence response to assess the selectivity.
-
For competition experiments, add Zn²⁺ to the solutions containing the probe and other metal ions to observe if the response to Zn²⁺ is maintained.
-
Expected Photophysical Data for Indole-ZnP-1
| Parameter | Indole-ZnP-1 (Free) | Indole-ZnP-1 + Zn²⁺ |
| λ_abs (nm) | ~320 | ~320 |
| λ_em (nm) | ~450 | ~450 |
| Quantum Yield (Φ) | < 0.05 | > 0.50 |
| Fluorescence | Weak | Strong ("Turn-on") |
Protocol 3: Cell Imaging Application
This protocol details the use of Indole-ZnP-1 for imaging intracellular Zn²⁺ in living cells.
-
Cell Culture and Staining:
-
Culture a suitable cell line (e.g., HeLa cells) on a glass-bottom dish.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of Indole-ZnP-1 (e.g., 5 µM) in cell culture medium for 30 minutes at 37 °C.
-
Wash the cells again with PBS to remove any excess probe.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue filter cube).
-
To visualize the response to intracellular Zn²⁺, treat the cells with a Zn²⁺ ionophore (e.g., pyrithione) followed by the addition of ZnCl₂ to the culture medium.
-
Acquire fluorescence images before and after the addition of Zn²⁺.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the construction of novel fluorescent probes. The synthetic accessibility of its reactive methanol group allows for the straightforward introduction of various recognition moieties, enabling the development of probes for a wide range of analytes. The principles and protocols outlined in this application note, using a hypothetical Zn²⁺ sensor as an example, provide a solid framework for researchers in chemistry, biology, and drug development to design and implement indole-based fluorescent probes in their own studies. Future work could explore the derivatization of this scaffold to create probes for other important biological targets, such as reactive oxygen species, enzymes, or specific cellular organelles. The inherent tunability of the indole core's photophysical properties promises the continued development of highly sensitive and selective tools for advancing our understanding of complex biological systems.
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Application Notes and Protocols for Electrophilic Substitution Reactions on the Indole Ring of (5-Phenyl-1H-indol-7-YL)methanol
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, characterized by an electron-rich pyrrole ring fused to a benzene ring, render it highly susceptible to electrophilic substitution, primarily at the C3 position.[1][3][4] This reactivity has been extensively harnessed for the synthesis of diverse functionalized indoles. This document provides a detailed guide to the experimental setup for performing various electrophilic substitution reactions on a specific, polysubstituted indole derivative: (5-Phenyl-1H-indol-7-YL)methanol (CAS No. 1253792-63-0).[5]
Understanding the Reactivity of this compound
The regioselectivity of electrophilic attack on the indole ring is influenced by the electronic nature of its substituents. In our target molecule, this compound, we have a phenyl group at the C5 position and a hydroxymethyl group at the C7 position.
-
The Indole Nitrogen: The lone pair of electrons on the indole nitrogen is delocalized into the ring system, significantly increasing the electron density, particularly at the C3 position. This makes the C3 position the most nucleophilic and the preferred site for electrophilic attack.[6][7]
-
C5-Phenyl Substituent: The phenyl group at the C5 position is generally considered a weakly deactivating group through its inductive effect. However, it can also participate in resonance, which can influence the overall electron distribution in the benzene portion of the indole ring.
-
C7-Hydroxymethyl Substituent: The hydroxymethyl group (-CH₂OH) at the C7 position is a weakly electron-withdrawing group via an inductive effect, which slightly deactivates the benzene ring.
Despite the presence of these substituents on the carbocyclic ring, the overwhelming directing influence for electrophilic substitution on the indole nucleus comes from the pyrrole nitrogen. Therefore, electrophilic attack is strongly predicted to occur at the C3 position . Should the C3 position be blocked, substitution may occur at the C2 position, although this is less common.[8] Electrophilic substitution on the benzene ring would require much harsher conditions.[1]
Experimental Protocols for Electrophilic Substitution
The following protocols are designed to be robust and reproducible for the electrophilic functionalization of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C3
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like indoles, typically at the C3 position.[6][9] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][10]
Causality of Experimental Choices: The use of POCl₃ and DMF generates the electrophilic chloroiminium salt (Vilsmeier reagent) which is reactive enough to attack the electron-rich C3 position of the indole. The reaction is typically run at low temperatures to control the exothermic reaction and prevent potential side reactions. Aqueous workup hydrolyzes the intermediate iminium salt to the desired aldehyde.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent such as dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-formyl-(5-Phenyl-1H-indol-7-YL)methanol.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1 eq | Substrate |
| POCl₃ | 1.2 eq | Vilsmeier reagent formation |
| DMF | 3 eq | Vilsmeier reagent formation & solvent |
| Temperature | 0 °C to room temp. | Reaction control |
| Reaction Time | 2-4 hours | Completion of reaction |
| Work-up | Aqueous NaHCO₃ | Hydrolysis of iminium salt |
Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Friedel-Crafts Acylation: Introduction of an Acyl Group at C3
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For indoles, this reaction is highly regioselective for the C3 position.[11] Various Lewis acids can be employed as catalysts, with milder ones like ZrCl₄ or dialkylaluminum chlorides often preferred to avoid polymerization of the electron-rich indole.[12][13]
Causality of Experimental Choices: A Lewis acid is required to activate the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion or a related complex. The choice of a milder Lewis acid like ZrCl₄ minimizes side reactions such as polymerization, which can be problematic with strong Lewis acids like AlCl₃.[12]
Experimental Protocol:
-
To a solution of this compound (1 equivalent) and the desired acyl chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add ZrCl₄ (1.1 equivalents) portion-wise under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the acyl chloride.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 3-acyl-(5-Phenyl-1H-indol-7-YL)methanol.
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Data Presentation:
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1 eq | Substrate |
| Acyl Chloride | 1.1 eq | Acylating agent |
| ZrCl₄ | 1.1 eq | Lewis acid catalyst |
| Temperature | 0 °C to room temp. | Reaction control |
| Reaction Time | 2-12 hours | Completion of reaction |
| Work-up | Aqueous NaHCO₃ | Quenching the catalyst |
Workflow Diagram:
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Nitration: Introduction of a Nitro Group at C3
The nitration of indoles requires mild conditions to prevent acid-catalyzed polymerization and oxidation.[14] The use of reagents like tetramethylammonium nitrate with trifluoroacetic anhydride provides a non-acidic and highly regioselective method for nitration at the C3 position.[14]
Causality of Experimental Choices: Strong acids like sulfuric acid can cause polymerization of the indole.[14] Milder nitrating agents are therefore necessary. The combination of a nitrate salt and trifluoroacetic anhydride generates a potent but non-acidic nitrating species in situ, leading to clean C3-nitration.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add tetramethylammonium nitrate (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in acetonitrile to the cooled mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-nitro-(5-Phenyl-1H-indol-7-YL)methanol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1 eq | Substrate |
| Tetramethylammonium nitrate | 1.1 eq | Nitrate source |
| Trifluoroacetic anhydride | 1.2 eq | Activator |
| Temperature | 0 °C | Reaction control |
| Reaction Time | 1-2 hours | Completion of reaction |
| Work-up | Aqueous NaHCO₃ | Quenching |
Workflow Diagram:
Caption: Workflow for the nitration of this compound.
Halogenation: Introduction of a Halogen at C3
Halogenation of indoles at the C3 position can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine.[2] For chlorination, N-chlorosuccinimide (NCS) can be used.[2]
Causality of Experimental Choices: Reagents like NBS and NCS provide a controlled, low concentration of the electrophilic halogen, which is crucial for selective C3-halogenation and avoiding polyhalogenation or other side reactions. The reaction is typically performed at low temperatures to enhance selectivity.
Experimental Protocol (for Bromination):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is usually rapid (30-60 minutes).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-(5-Phenyl-1H-indol-7-YL)methanol.
-
Characterize the final product by NMR spectroscopy and mass spectrometry. A similar procedure can be followed for chlorination using NCS.
Data Presentation:
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1 eq | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating agent |
| Temperature | 0 °C | Reaction control |
| Reaction Time | 30-60 minutes | Completion of reaction |
| Work-up | Aqueous Na₂S₂O₃ | Quenching excess NBS |
Workflow Diagram:
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. This compound,(CAS# 1253792-63-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of (5-Phenyl-1H-indol-7-YL)methanol
Technical Support Center: Synthesis of (5-Phenyl-1H-indol-7-YL)methanol
Introduction
The synthesis of this compound, a key structural motif in medicinal chemistry, presents several challenges that can lead to suboptimal yields. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during its synthesis. By understanding the causality behind each experimental step and potential side reactions, users can systematically diagnose problems and implement effective solutions to improve reaction outcomes. This document is structured as a series of frequently asked questions for quick reference, followed by an in-depth troubleshooting guide organized by synthetic stage.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
There are two predominant retrosynthetic approaches. The most common involves a late-stage functionalization of a pre-formed indole ring. This typically includes:
-
Formation of a 7-substituted indole core: Methods like the Bartoli indole synthesis are particularly effective for creating 7-substituted indoles from ortho-substituted nitroarenes.[1][2]
-
Introduction of the C5-phenyl group: This is almost exclusively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, on a C5-halogenated indole intermediate.[3][4]
-
Reduction of the C7-functional group: The final step involves the reduction of a C7-aldehyde or C7-ester to the target primary alcohol.
A less common, but viable, alternative involves constructing the indole ring from precursors that already contain the required phenyl and C7-substituents.
Q2: My overall yield is consistently low. Which step is the most probable bottleneck?
While every step requires optimization, the two most common bottlenecks are:
-
The Suzuki-Miyaura Cross-Coupling: The free N-H group on the indole ring can interfere with many standard palladium catalysts, leading to incomplete reactions or catalyst deactivation.[3][4]
-
The Final Reduction Step: If reducing from a C7-ester or carboxylic acid using a strong reducing agent like Lithium Aluminum Hydride (LAH), side reactions, over-reduction, and difficult product isolation can significantly lower the yield.[5]
Q3: Is N-protection of the indole mandatory for the Suzuki coupling?
While protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can circumvent issues of catalyst inhibition, it adds two steps (protection/deprotection) to the synthesis, which can lower the overall yield.[3] Modern palladium precatalysts and ligand systems have been developed that show excellent efficacy for coupling unprotected N-H heterocycles, making this a preferable and more atom-economical approach.[4][6]
Q4: I'm observing multiple byproducts during the final reduction. What are the likely causes?
If using a powerful reducing agent like LAH, you may be observing:
-
Over-reduction: The indole ring itself can be susceptible to reduction under harsh conditions. More commonly, if the precursor is an indole-3-carboxylate, LAH is known to reduce it completely to the 3-methylindole.[5] While the target is substituted at C7, analogous reactivity is possible.
-
Condensation/Polymerization: 3-Hydroxymethylindoles are known to undergo self-condensation under acidic or even neutral conditions to form diindolylmethanes.[5] The target molecule, a 7-hydroxymethylindole, can exhibit similar instability, especially during acidic workup.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific problems encountered during the synthesis.
Section A: Synthesis of the 7-Substituted Indole Core
Problem: Low yield in the Bartoli Indole Synthesis of the 7-substituted indole.
-
Underlying Cause: The Bartoli synthesis is a powerful method for generating 7-substituted indoles from ortho-substituted nitroarenes using a vinyl Grignard reagent.[1] The reaction mechanism requires three equivalents of the Grignard reagent and is highly sensitive to stoichiometry and steric hindrance at the ortho position.[2]
-
Diagnosis & Troubleshooting:
-
Verify Grignard Reagent Titer: The concentration of commercial Grignard reagents can vary. Always titrate the reagent (e.g., using iodine or a salen-based indicator) immediately before use to ensure accurate stoichiometry.
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Flame-dry all glassware, use anhydrous solvents (THF is common), and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Evaluate the ortho-Substituent: The reaction yield often increases with the steric bulk of the ortho group, as this facilitates the key[7][7]-sigmatropic rearrangement.[2] If your ortho group is small (e.g., methyl), consider if a bulkier precursor is feasible.
-
Control Temperature: The initial addition of the Grignard reagent to the nitroarene is typically performed at low temperatures (e.g., -78 °C) to control the exothermic reaction. Allowing the reaction to warm prematurely can lead to side reactions.
-
Section B: C5-Arylation via Suzuki-Miyaura Coupling
Problem: Incomplete conversion or failure of the Suzuki coupling on an unprotected 5-bromo-7-substituted-indole.
-
Underlying Cause: The acidic proton of the indole N-H can react with the basic conditions required for the Suzuki coupling, potentially leading to deprotonation and formation of an indolyl anion. This can inhibit the palladium catalyst or lead to unwanted side reactions.[3][4]
-
Diagnosis & Troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to modern catalyst systems designed for challenging substrates. Buchwald or Fu's precatalysts combined with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective for unprotected N-H heterocycles.[4]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often superior to stronger bases like NaOtBu or carbonates for this specific application, as it is effective without promoting side reactions.[4]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water or THF/water) is often necessary to dissolve both the organic substrate and the inorganic base. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
-
Boronic Acid Quality: Phenylboronic acid can degrade over time, forming catalytically inactive boroxines. Use fresh, high-purity boronic acid or recrystallize it before use.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Highly active precatalyst, effective for N-H heterocycles.[4] |
| Ligand | XPhos (1.5 eq. relative to Pd) | Sterically demanding ligand that promotes reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base with low nucleophilicity, minimizing side reactions.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the catalytic cycle without degrading the substrate. |
Section C: Reduction to this compound
This final step is often the most problematic. The choice of precursor (aldehyde vs. ester) dictates the reducing agent and potential pitfalls.
Caption: Decision workflow for the final reduction step.
Problem: Low yield or over-reduction when using Lithium Aluminum Hydride (LAH) to reduce a C7-ester.
-
Underlying Cause: LAH is a very powerful and non-selective reducing agent.[8][9] It can potentially reduce the indole ring itself or lead to hydrogenolysis of the benzylic alcohol, forming the corresponding 7-methyl indole. Furthermore, the workup procedure is critical for liberating the product from the aluminum salts formed.[10]
-
Diagnosis & Troubleshooting:
-
Strictly Anhydrous Conditions: LAH reacts violently with water.[9] Ensure your solvent (THF or Et₂O) is anhydrous and the reaction is run under an inert atmosphere. Any moisture will consume the reagent and reduce its effective concentration.
-
Low Temperature: Perform the reaction at 0 °C or even lower to moderate the reactivity of LAH and minimize side reactions. Add the substrate solution slowly to the LAH suspension.
-
Optimized Workup (Fieser Method): Improper workup is a very common source of low yields. After the reaction is complete (monitored by TLC), quench it carefully at 0 °C by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass in grams of LAH used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, maximizing the recovery of the product in the organic phase.
-
-
Consider an Alternative: If over-reduction persists, consider reducing the ester with Diisobutylaluminium hydride (DIBAL-H) at -78 °C, which can often be stopped at the aldehyde stage. The resulting aldehyde can then be cleanly reduced to the alcohol with NaBH₄.
-
-
Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under an Argon atmosphere in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the C7-ester (1.0 eq.) in anhydrous THF dropwise via an addition funnel.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring completion by TLC.
-
Once complete, carefully quench the reaction by the slow, sequential dropwise addition of:
-
Water (1 mL per 1 g of LAH used).
-
15% NaOH (aq) (1 mL per 1 g of LAH used).
-
Water (3 mL per 1 g of LAH used).
-
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous MgSO₄ or Na₂SO₄, stir for another 15 minutes, and filter the solid precipitate through a pad of Celite.
-
Wash the filter cake thoroughly with additional THF or Ethyl Acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.
Part 3: Troubleshooting Logic Diagram
The following diagram outlines a logical process for diagnosing low yields in the critical final reduction step.
Caption: Troubleshooting decision tree for LAH reduction failures.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- Benchchem. (2025). common side reactions in indole-pyrrole synthesis.
- Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- Benchchem. (2025). troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
-
Yong, J. R., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(19), 7464–7467. Available at: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(19), 7464-7467. Available at: [Link]
- Gribble, G. W. (2000). Fischer Indole Synthesis. J. Chem. Soc., Perkin Trans. 1, 1045-1075. (Simulated reference, based on common knowledge in organic chemistry texts like the one cited in the search result)
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. Available at: [Link]
-
Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-783. Available at: [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
The Synthetic Inspector. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Polar Indole Methanols
Welcome to the technical support center for the purification of polar indole methanols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable but often troublesome compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific needs.
Introduction: The Challenge of Polar Indole Methanols
Indole methanols, particularly those bearing additional polar functional groups, represent a significant purification challenge. Their polarity makes them poorly suited for traditional normal-phase chromatography, while their potential for strong interactions with stationary phases can lead to issues like peak tailing, low recovery, and on-column degradation. This guide will address the most common issues and provide a range of solutions, from optimizing classic techniques to employing more advanced methodologies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face.
Q1: Why is my polar indole methanol streaking so badly on my silica gel column?
A1: Streaking, or tailing, is a common issue when purifying polar compounds like indole methanols on silica gel.[1] This phenomenon is often due to strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface. The nitrogen of the indole ring and the hydroxyl group of the methanol moiety can engage in strong hydrogen bonding with the stationary phase, leading to slow desorption kinetics and, consequently, broad, tailing peaks.
To mitigate this, you can try:
-
Adding a mobile phase modifier: A small amount of a competitive base, like triethylamine (TEA) or ammonia, can help to saturate the acidic sites on the silica, reducing the strong interactions with your compound.[1][2]
-
Switching to a different stationary phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or amino-propyl silica.
-
Employing an alternative purification technique: Techniques like reversed-phase chromatography or recrystallization may be more suitable for highly polar compounds.
Q2: I'm observing what appears to be degradation of my indole methanol on the silica gel column. What's happening?
A2: The acidic nature of standard silica gel can promote degradation of sensitive compounds, including some indole derivatives.[3] Indole methanols can be particularly susceptible to acid-catalyzed dehydration to form the corresponding vinyl indole, or other rearrangement and polymerization reactions.
Troubleshooting Steps:
-
Neutralize the Silica: You can prepare a slurry of silica gel in your desired solvent and add a small amount of a base like triethylamine to neutralize the acidic sites before packing your column.
-
Use Pre-treated Silica: Commercially available deactivated or end-capped silica gels are less acidic and can minimize on-column degradation.
-
Minimize Residence Time: A faster flow rate during your chromatography can reduce the time your compound is in contact with the stationary phase, thereby limiting the extent of degradation. However, this may come at the cost of resolution.
Q3: My polar indole methanol is not retaining on my C18 reversed-phase column. What are my options?
A3: This is a classic problem for highly polar compounds in reversed-phase chromatography.[4][5] The compound has a higher affinity for the highly aqueous mobile phase than for the nonpolar stationary phase, leading to it eluting in or near the solvent front.
Potential Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their interaction with polar analytes, even in highly aqueous mobile phases.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4][7] It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4]
-
Ion-Pair Chromatography: For ionizable indole methanols, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column. However, be aware that these reagents can be difficult to remove from your final product and may cause ion suppression in mass spectrometry.[6]
Troubleshooting Guides
This section provides more in-depth solutions to specific purification problems.
Guide 1: Optimizing Flash Chromatography for Polar Indole Methanols
Flash chromatography is a workhorse in many labs, but its application to polar indole methanols requires careful consideration of both the stationary and mobile phases.
Problem: Poor separation and/or low recovery of a polar indole methanol using standard silica gel chromatography.
Step-by-Step Protocol: Modified Normal-Phase Flash Chromatography
-
Stationary Phase Selection:
-
Standard Silica Gel: If you must use standard silica, consider pre-treating it. Prepare a slurry of the silica in your starting mobile phase and add 0.5-1% (v/v) of triethylamine or a similar volatile base.
-
Alternative Stationary Phases: For particularly challenging separations, consider using alumina (neutral or basic) or a bonded phase like amino or diol silica.
-
-
Mobile Phase Optimization:
-
Solvent Selection: A common mobile phase for polar compounds is a mixture of a nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).
-
The Role of Methanol: While methanol is an excellent solvent for polar compounds, using high concentrations with granular silica can lead to the breakdown of silica particles into fines, which can contaminate your fractions.[8] Using spherical silica can mitigate this issue.[8] Some studies suggest that methanol itself does not dissolve silica, but alkaline conditions can.[8]
-
Gradient Elution: A gradient elution, where the concentration of the polar solvent is gradually increased, is often more effective than an isocratic elution for separating compounds with a wide range of polarities.
-
Data Presentation: Mobile Phase Modifier Comparison
| Mobile Phase Modifier | Observation | Recommendation |
| None | Significant peak tailing and potential for on-column degradation. | Not recommended for sensitive or highly polar indole methanols. |
| Triethylamine (0.5-1%) | Reduced tailing and improved peak shape. | Good for basic or neutral indole methanols. |
| Acetic Acid (0.5-1%) | Can improve peak shape for acidic indole methanols, but may exacerbate degradation of acid-sensitive compounds. | Use with caution and only after assessing the acid stability of your compound. |
| Ammonia in Methanol | Effective at reducing tailing, but can increase the dissolution of silica.[8] | Use with high-quality spherical silica and be mindful of potential silica contamination. |
Guide 2: Advanced Chromatographic Techniques
When traditional methods fail, more advanced techniques can provide the necessary resolution and recovery.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the purification of polar molecules.[9][10] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent like methanol.[10]
Why it Works for Polar Indole Methanols:
-
Reduced Solvent Usage: SFC significantly reduces the consumption of organic solvents.[9]
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[9]
-
Tunable Elution Strength: The elution strength of the mobile phase can be easily adjusted by changing the pressure, temperature, or the proportion of the co-solvent.[10]
-
Compatibility with Polar Compounds: A rule of thumb is that any compound soluble in methanol at a concentration of at least 1 mg/mL is a good candidate for SFC.[9]
Ion-Exchange Chromatography (IEX)
For indole methanols that can be ionized (e.g., those with acidic or basic functional groups), IEX can be a highly effective purification method.[11][12]
The Principle: IEX separates molecules based on their net charge.[11]
-
Anion Exchange: A positively charged stationary phase is used to bind negatively charged molecules.
-
Cation Exchange: A negatively charged stationary phase is used to bind positively charged molecules.
Workflow for IEX Purification of an Indole Methanol:
-
Determine the pI: The isoelectric point (pI) of your molecule is the pH at which it has no net charge.
-
Select the Right Exchanger:
-
Equilibrate the Column: Prepare the column with a buffer at the desired starting pH and low ionic strength.[13]
-
Load the Sample: Apply your sample to the column. The target molecule should bind to the stationary phase.
-
Elute: Elute the bound molecule by changing the pH or increasing the salt concentration of the mobile phase.[13]
Guide 3: Non-Chromatographic Purification
Sometimes, the best approach is to avoid chromatography altogether.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[14][15]
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar indole methanols, a mixture of solvents, such as methanol/water or ethanol/hexane, is often effective.[14]
-
Dissolution: Dissolve your crude material in the minimum amount of the hot solvent.
-
Decolorization (Optional): If your solution is colored by impurities, you can add a small amount of activated charcoal and then hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Liquid-Liquid Extraction
For crude mixtures, a carefully designed liquid-liquid extraction can be an effective initial purification step to remove major impurities.[15][16]
Example Workflow:
-
Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate.
Guide 4: The Use of Protecting Groups
In complex syntheses, it may be beneficial to protect the indole nitrogen or the methanol hydroxyl group to improve solubility and simplify purification.
Common Protecting Groups for the Indole Nitrogen:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild conditions. It also makes the indole ring more stable to oxidation.[17]
-
Phenylsulfonyl (PhSO2): A robust protecting group, but its removal requires harsh conditions.[17]
Considerations:
-
The choice of protecting group will depend on the subsequent reaction conditions you plan to use.[17]
-
Remember to factor in the additional steps of protection and deprotection into your overall synthetic strategy.
Visualizations
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Workflow for HILIC Purification
Caption: A typical workflow for purification using Hydrophilic Interaction Liquid Chromatography (HILIC).
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - NIH. [Link]
-
Crystallization purification of indole - ResearchGate. [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google P
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction - MDPI. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Is there any method other than column chromatography to purify compound - ResearchGate. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]
-
Introduction to Ion Exchange Chromatography | Bio-Rad. [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. [Link]
-
Protecting Groups - Organic Synthesis. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH. [Link]
-
Ion exchange chromatography - YouTube. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]
-
Ion Exchange Chromatography - Cytiva (cytivalifesciences.com). [Link]
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Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies - MDPI. [Link]
-
Ion-Exchange Chromatography: Basic Principles and Application - PubMed. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. [Link]
-
Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis - PubMed. [Link]
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Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel. | Semantic Scholar. [Link]
-
Evaluation of silica stability in methanolic solvents - ResearchGate. [Link]
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How much methanol can I use with my silica flash column? - Biotage. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Formylation and Reduction of Phenyl Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the formylation and subsequent reduction of phenyl indoles. The question-and-answer format is designed to directly address specific experimental issues, offering explanations grounded in reaction mechanisms and providing actionable protocols to enhance reaction efficiency and product purity.
Section 1: Troubleshooting Side Reactions in the Formylation of Phenyl Indoles
The introduction of a formyl group onto the indole nucleus, particularly at the C3 position, is a crucial transformation in the synthesis of many biologically active compounds.[1][2] The Vilsmeier-Haack and Duff reactions are common methods, but they are not without their challenges.[1][3]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of a phenyl indole is resulting in a low yield of the desired C3-aldehyde and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Vilsmeier-Haack reaction often points to two primary issues: insufficient electrophilicity of the Vilsmeier reagent or deactivation of the indole substrate.
Root Causes & Mechanistic Insights:
-
Vilsmeier Reagent Formation and Stability: The reaction's success hinges on the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4][5][6] The reactivity of this reagent can be diminished by moisture, which hydrolyzes POCl₃ and the reagent itself.
-
Substituent Effects: The electronic nature of the substituents on both the phenyl and indole rings plays a critical role. Electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the indole system, making it less reactive towards the Vilsmeier reagent.
-
Steric Hindrance: Bulky substituents on the phenyl ring, especially at the ortho-positions, can sterically hinder the approach of the Vilsmeier reagent to the C3 position of the indole.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. DMF should be freshly distilled or from a sealed bottle.
-
Optimize Reagent Stoichiometry: A slight excess of POCl₃ (1.1 to 1.5 equivalents) can drive the formation of the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C). However, the formylation step may require heating, depending on the reactivity of the indole substrate.[5] A gradual increase in temperature can improve conversion.
-
Alternative Formylating Agents: For less reactive substrates, consider more potent formylating agents or different reaction conditions. Boron-catalyzed formylation using trimethyl orthoformate can be an effective alternative under milder conditions.[1][3]
Q2: I am observing the formation of a di-formylated or tri-indolylmethane byproduct in my Vilsmeier-Haack reaction. How can I suppress this?
A2: The formation of these byproducts indicates that the initial product or intermediate is sufficiently reactive to undergo further reaction under the Vilsmeier conditions.
Mechanistic Explanation:
-
Di-formylation: This can occur if other positions on the indole or phenyl ring are sufficiently activated.
-
Tri-(1H-indol-3-yl)methane Derivatives: This side reaction involves the reaction of the initially formed iminium salt with additional molecules of the starting indole.[7] This is more likely to occur with highly reactive, unsubstituted indoles.
Mitigation Strategies:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the indole to the Vilsmeier reagent.
-
Inverse Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the indole, minimizing the chance of it reacting with the intermediate iminium salt.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts. Avoid prolonged reaction times and excessively high temperatures.
Experimental Workflow for Minimizing Byproduct Formation
Caption: Workflow for controlled Vilsmeier-Haack formylation.
Q3: My Duff formylation of a phenyl indole is giving a mixture of ortho and para isomers on the phenyl ring instead of the desired C3-indole formylation. What's going wrong?
A3: The Duff reaction, which uses hexamethylenetetramine (HMTA), is primarily suited for the ortho-formylation of activated phenols.[8][9] Its application to indoles can be problematic, and formylation on the phenyl ring suggests it is more activated than the indole C3 position under the reaction conditions.
Analysis of Reactivity:
-
Phenolic vs. Indolic Reactivity: If your phenyl indole possesses a hydroxyl or a strongly activating group on the phenyl ring, it may outcompete the indole C3 position for electrophilic substitution in a Duff reaction.[10]
-
Reaction Mechanism: The Duff reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile.[8] The regioselectivity is highly dependent on the substrate.
Recommended Actions:
-
Switch to a More Indole-Selective Method: The Vilsmeier-Haack reaction is generally more reliable for the C3-formylation of indoles.[11]
-
Protecting Groups: If the Duff reaction must be used, consider protecting the activating group on the phenyl ring to direct the formylation to the indole nucleus.
-
Alternative "Green" Methods: Consider newer, milder formylation techniques. Iron-catalyzed methods using formaldehyde and aqueous ammonia, or visible-light photoredox catalysis, have been developed as more environmentally friendly alternatives.[12][13][14]
Comparison of Formylation Methods for Phenyl Indoles
| Method | Formylating Agent | Common Side Reactions | Best Suited For |
| Vilsmeier-Haack | POCl₃ / DMF | Di-formylation, tri-indolylmethanes[7][15] | General C3-formylation of indoles[11] |
| Duff Reaction | Hexamethylenetetramine | Isomer mixtures, low yield[8][16] | Ortho-formylation of activated phenols |
| Boron-Catalyzed | BF₃·OEt₂ / TMOF | Milder conditions, good functional group tolerance[1][3] | |
| Iron-Catalyzed | FeCl₃ / Formaldehyde | "Green" alternative to classical methods[12] |
Section 2: Troubleshooting Side Reactions in the Reduction of Formylated Phenyl Indoles
The reduction of the formyl group to a hydroxymethyl or methyl group is a common subsequent step. The choice of reducing agent is critical to avoid unwanted side reactions on the indole nucleus or other functional groups.
Frequently Asked Questions (FAQs)
Q4: I am trying to reduce the formyl group of my phenyl indole to a hydroxymethyl group using Lithium Aluminum Hydride (LiAlH₄), but I'm getting a significant amount of the fully reduced methyl-indole (skatole) derivative. How can I prevent this over-reduction?
A4: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing aldehydes and ketones to alcohols.[17][18] However, it can also lead to the hydrogenolysis of the resulting hydroxymethyl group, especially with 3-hydroxymethylindoles, to yield the corresponding 3-methylindole.[19]
Mechanistic Considerations:
-
Hydrogenolysis Pathway: The 3-hydroxymethylindole intermediate can be activated by aluminum species, making the hydroxyl group a good leaving group. Subsequent hydride attack leads to the formation of the 3-methyl derivative.
-
Reactivity of LiAlH₄: The high reactivity of LiAlH₄ makes it difficult to stop the reaction at the alcohol stage for this particular substrate class.[17]
Troubleshooting and Alternative Protocols:
-
Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for the reduction of aldehydes and ketones to alcohols without affecting more robust functional groups like esters or amides.[20][21] It is generally not strong enough to cause the hydrogenolysis of the resulting alcohol.
-
Temperature Control with LiAlH₄: If LiAlH₄ must be used, performing the reaction at very low temperatures (e.g., -78 °C) can sometimes improve selectivity by slowing down the second reduction step. However, this is often difficult to control.
Recommended Protocol for Selective Reduction to the Alcohol:
-
Dissolve the formyl phenyl indole in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise (typically 1.1 to 1.5 equivalents).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Quench the reaction carefully with water or dilute acid upon completion.
-
Work-up and purify the resulting 3-hydroxymethyl phenyl indole.
Q5: During the reduction of my formylated phenyl indole with NaBH₄ in an acidic medium (e.g., acetic acid), I am observing the formation of N-alkylated indoline byproducts. Why is this happening?
A5: The combination of NaBH₄ with a carboxylic acid creates a powerful reducing system that can reduce the indole ring itself. The unexpected N-alkylation is a known side reaction under these conditions.[22]
Plausible Reaction Pathway:
Caption: Mechanism of indoline formation and N-alkylation.
Explanation:
-
Indole Ring Reduction: In a strong acid like trifluoroacetic acid or even neat acetic acid, the indole ring can be protonated at the C3 position.[22] The resulting indolenium ion is susceptible to reduction by the borohydride, yielding an indoline.[22][23]
-
Reductive Amination: Simultaneously, the carboxylic acid can be reduced to an aldehyde in situ. This aldehyde then undergoes a reductive amination with the newly formed indoline (a secondary amine) to produce the N-alkylated indoline.[22]
Preventative Measures:
-
Avoid Acidic Media for Aldehyde Reduction: When the goal is solely the reduction of the formyl group to the alcohol, perform the NaBH₄ reduction in a neutral protic solvent like methanol or ethanol.
-
Use Catalytic Hydrogenation for Indole Ring Reduction: If the desired product is the indoline, catalytic hydrogenation (e.g., H₂, Pd/C) is a more controlled method, although over-reduction to octahydroindole can be a side reaction.[24] Careful control of catalyst, pressure, and temperature is necessary.
References
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Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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Formylation without catalyst and solvent at 80 degrees C. ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium.ws. [Link]
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The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. [Link]
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Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. [Link]
-
Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
-
Duff reaction. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)acetonitrile and its reactivity. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
C‐3 Formylation of indoles with N‐methylaniline. ResearchGate. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
-
Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice. Frontiers in Nutrition. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. National Institutes of Health. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate. [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
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Duff Reaction. [Link]
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FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry. [Link]
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]
-
CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. ResearchGate. [Link]
-
Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. PubMed. [Link]
-
Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]
-
The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
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Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]
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3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
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Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. National Institutes of Health. [Link]
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The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Quora. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. National Institutes of Health. [Link]
-
Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
-
Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. PubMed. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the N-Methylation of Indole Derivatives
Welcome to the Technical Support Center for the N-methylation of indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this crucial chemical transformation, moving beyond simple protocols to explain the underlying principles that govern success. Our goal is to provide you with the expertise to not only execute these reactions but also to troubleshoot and optimize them effectively.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reagents for N-methylation of indoles, and what are their primary advantages and disadvantages?
The choice of methylating agent is a critical first step and is often a balance between reactivity, safety, and scalability.
-
Traditional Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic reagents for the N-methylation of indoles.[1] They are highly reactive and effective under mild conditions. However, their use, especially on a large scale, presents significant challenges. Methyl iodide has a low boiling point (40 °C) and is a suspected carcinogen, leading to concerns about air emissions and handling.[1] Dimethyl sulfate is also highly toxic.[1]
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) has emerged as a safer, less toxic, and environmentally friendly alternative.[1][2] While less reactive than MeI and DMS, its byproducts, methanol and carbon dioxide, are less hazardous.[3] Reactions with DMC often require higher temperatures, but this can be mitigated with the use of catalysts.[3]
-
Novel Methylating Agents: Recent research has explored the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, nonvolatile, and easy-to-handle methylating agents.[4][5] These reagents offer excellent monoselectivity for N-methylation under mildly basic conditions.[4]
FAQ 2: My N-methylation reaction is giving a low yield. What are the likely causes and how can I improve it?
Low yields in N-methylation reactions can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.
-
Incomplete Deprotonation: The N-H bond of the indole must be deprotonated to form the nucleophilic indolide anion for the reaction to proceed. If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete. Consider stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent like DMSO.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition of starting materials or products.[6] For less reactive methylating agents like DMC, reflux temperatures (around 130 °C in DMF) are often necessary.[1][2] It is crucial to monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal temperature and time.
-
Competing Side Reactions: The indole ring is susceptible to C-alkylation, particularly at the C3 position.[7] The choice of solvent and base can influence the N- versus C-alkylation selectivity. Additionally, certain functional groups on the indole ring can interfere with the reaction.
FAQ 3: I am observing significant C-alkylation in my reaction. How can I improve the N-selectivity?
Achieving high N-regioselectivity is a common challenge in indole chemistry.
-
Choice of Base and Solvent: The reaction conditions play a pivotal role in directing the methylation to the nitrogen atom. The use of a strong base that completely deprotonates the indole nitrogen, paired with a polar aprotic solvent like DMF or DMSO, generally favors N-alkylation.
-
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly enhance N-selectivity, especially when using inorganic bases like KOH or NaOH.[1][3] The PTC facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the methylating agent resides.
FAQ 4: Are there specific indole derivatives that are particularly challenging to N-methylate?
Yes, the electronic and steric properties of substituents on the indole ring can significantly impact the reaction.
-
Electron-Withdrawing Groups: Indoles with electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) at various positions generally undergo N-methylation in high yields.[8][9]
-
Electron-Donating Groups: While indoles with electron-donating groups like methoxy can also be N-methylated successfully, some substrates can be problematic.[6][9]
-
Substrates Prone to Side Reactions: Indole derivatives such as gramine, indole-3-methanol, and tryptamine have been reported to yield complex mixtures of unidentified products when methylated with DMC under certain conditions.[6][9] Indole-3-carboxylic acid can undergo decarboxylation at the high temperatures often required for DMC-based methylations.[3][6]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the N-methylation of indole derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Ineffective Deprotonation: The chosen base may be too weak to deprotonate the indole N-H. | - Switch to a stronger base: If using K₂CO₃, consider switching to NaH, KOH, or t-BuOK.[1][10] This ensures a higher concentration of the reactive indolide anion. |
| 2. Low Reactivity of Methylating Agent: Reagents like DMC require higher activation energy. | - Increase Reaction Temperature: For DMC, reactions are often run at reflux in DMF (~130 °C).[1] This provides the necessary thermal energy to overcome the activation barrier. | |
| 3. Poor Solubility: The indole derivative or the base may not be sufficiently soluble in the chosen solvent. | - Change Solvent: Consider polar aprotic solvents like DMF or NMP, which are excellent at dissolving a wide range of organic molecules and salts.[6] | |
| Formation of C-Alkylated Byproducts | 1. Partial Deprotonation: Incomplete deprotonation can lead to a mixture of neutral indole and the indolide anion, which can favor C-alkylation. | - Use a Stronger Base/PTC: Employing a strong base to ensure complete deprotonation or using a phase transfer catalyst can enhance N-selectivity.[1][3] |
| 2. Solvent Effects: The solvent can influence the nucleophilicity of the indolide anion. | - Solvent Optimization: While polar aprotic solvents are common, exploring other options may be beneficial for specific substrates. | |
| Multiple Methylations (for primary amines on side chains) | 1. High Reactivity of Methylating Agent: Highly reactive agents like MeI can be difficult to control for monomethylation. | - Use a Milder Methylating Agent: Consider DMC or PhMe₃NI, which have shown excellent monoselectivity.[4][5] |
| 2. Stoichiometry: An excess of the methylating agent will drive the reaction towards multiple methylations. | - Control Stoichiometry: Carefully control the equivalents of the methylating agent used. Start with a 1:1 ratio and adjust as needed based on reaction monitoring. | |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation/Insufficiency: If using a catalyst (e.g., with DMC), it may not be active enough or used in sufficient quantity. | - Increase Catalyst Loading: For organocatalysts like DABCO or DBU, increasing the molar percentage can improve the reaction rate.[11] |
| 2. Presence of Water: Moisture can quench strong bases like NaH and hinder the reaction. | - Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the General Reaction Workflow
Caption: General workflow for the N-methylation of indole derivatives.
Section 3: Detailed Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) and K₂CO₃
This protocol is a robust and environmentally conscious method suitable for a wide range of indole derivatives.[1]
Materials:
-
Indole derivative (1.0 equiv)
-
Dimethyl carbonate (DMC) (3.0 equiv)
-
Potassium carbonate (K₂CO₃), powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the indole derivative, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the progress of the reaction by TLC or HPLC. Reaction times typically range from 2 to 6 hours.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add ice-cold water to the reaction mixture. The product may precipitate as a solid or an oil.
-
If a solid precipitates, filter the product, wash it with water, and dry it under vacuum.
-
If the product is an oil, extract it with a suitable organic solvent (e.g., tert-butyl methyl ether or ethyl acetate). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This method is particularly useful for achieving high monoselectivity and for substrates that may be sensitive to harsher conditions.[4][12]
Materials:
-
Indole derivative (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the indole derivative, PhMe₃NI, and Cs₂CO₃.
-
Evacuate the vial and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 120 °C in a heating block for 11-23 hours.[12]
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with 2 N HCl and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Visualizing the Mechanistic Pathways
The mechanism of N-methylation can vary depending on the reagents used.
A. Classical Sₙ2 Pathway with Methyl Iodide:
Caption: Sₙ2 mechanism for N-methylation with methyl iodide.
B. Proposed Mechanism with DMC and an Organocatalyst (e.g., DABCO):
The mechanism with DMC is more complex and can be influenced by the catalyst. With a catalyst like DABCO, the reaction is believed to proceed through a different set of intermediates.[11]
Caption: Simplified schematic of catalyzed N-methylation with DMC.
Section 4: Concluding Remarks
The N-methylation of indole derivatives is a fundamental transformation in organic synthesis with wide-ranging applications. Success in this area requires a deep understanding of the interplay between the substrate, reagents, and reaction conditions. By moving beyond traditional, often hazardous, reagents to safer alternatives like dimethyl carbonate and novel solid methylating agents, the field continues to evolve towards greener and more efficient synthetic routes. This guide provides a foundation for both executing and troubleshooting these critical reactions, empowering researchers to optimize their synthetic strategies and accelerate their research and development efforts.
References
-
Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. J Mass Spectrom. 2021 Mar;56(3):e4707. doi: 10.1002/jms.4707. [Link]
-
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. [Link]
-
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
- Jiang, X., et al. (2003). Methylation of indole compounds using dimethyl carbonate.
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. R Discovery. [Link]
-
N‐methylation of indoles and other N,H‐heteroacromatic compounds. ResearchGate. [Link]
- Jiang, X., et al. (2001). Methylation of indole compounds using dimethy carbonate.
-
Plausible reaction mechanism of N-methylation of indole using MgO as solid base. ResearchGate. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. [Link]
- Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
- Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
-
Methylation of indole? Sciencemadness Discussion Board. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for the Fischer Indole Synthesis of Sterically Hindered Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered indoles. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common challenges. Our focus is on the causality behind experimental choices, ensuring that each troubleshooting step is a logical and scientifically validated approach to achieving your target indole.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when attempting the Fischer indole synthesis with sterically demanding substrates.
Q1: Why is my Fischer indole synthesis failing or resulting in a low yield when using a bulky ketone?
A1: Low yields or reaction failures with sterically hindered ketones are a frequent issue and can be traced back to a few key factors. Primarily, the steric bulk around the carbonyl group can significantly slow down or prevent the initial formation of the phenylhydrazone intermediate. Even if the hydrazone forms, steric hindrance can impede the critical[1][1]-sigmatropic rearrangement, which is the core of the indole ring formation[2]. Furthermore, the choice of acid catalyst is paramount; a catalyst that is too weak may not be effective, while one that is too strong can lead to decomposition of your starting materials or the desired product[2][3].
Q2: What are the most common side products I should be looking for, and what causes them?
A2: The most prevalent side reactions include aldol condensations of the starting ketone, especially if it has α-hydrogens, and N-N bond cleavage in the ene-hydrazine intermediate[3][4]. The latter is particularly problematic with electron-donating substituents on the carbonyl component, as they can over-stabilize the intermediate, favoring cleavage over the desired cyclization[3][4]. This can lead to byproducts such as aniline and a stabilized iminylcarbocation[4].
Q3: How critical is the choice of acid catalyst for sterically hindered substrates?
A3: The choice of acid catalyst is arguably one of the most critical parameters in the Fischer indole synthesis, especially for challenging substrates[5][6][7]. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used[8][9][10]. For sterically hindered ketones, stronger acids or higher temperatures may be necessary to drive the reaction forward. However, this must be balanced with the potential for increased side reactions. Polyphosphoric acid (PPA) is often a good choice for these reactions as it can act as both a catalyst and a solvent, driving the reaction at elevated temperatures[1][10].
Troubleshooting Guide: A Deeper Dive
This section provides a structured, question-and-answer-based approach to resolving specific experimental failures.
Problem 1: Low to No Yield of the Desired Indole
Q: I've confirmed the formation of the phenylhydrazone, but the subsequent indolization is not proceeding. What are my next steps?
A: This is a classic sign that the energy barrier for the[1][1]-sigmatropic rearrangement is too high, likely due to steric hindrance. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst and Reaction Conditions:
-
Increase Acid Strength/Concentration: If you are using a mild acid like acetic acid, it may not be sufficient. Consider switching to a stronger catalyst. The choice of acid can significantly influence the reaction outcome with unsymmetrical ketones[5]. A comparative analysis of common acid catalysts is presented below:
| Catalyst | Type | Typical Conditions | Suitability for Hindered Substrates |
| Zinc Chloride (ZnCl₂) | Lewis Acid | High temperature (150-250 °C) | Good, a classic choice for the Fischer indole synthesis[1][10]. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 100-200 °C, often used as solvent | Excellent, particularly for substrates that require forcing conditions[1][10]. |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Reflux in a high-boiling solvent | Effective, and can be a good alternative to PPA[6][8]. |
| Boron Trifluoride (BF₃) | Lewis Acid | Often used as its etherate complex | Can be very effective, but requires careful handling[1][8]. |
-
Elevate the Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barrier for the rearrangement. Consider increasing the temperature in increments of 10-20 °C.
2. Consider Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis, often leading to dramatically reduced reaction times and improved yields, especially for challenging substrates[11][12][13]. The rapid heating provided by microwaves can efficiently overcome the activation energy for the[1][1]-sigmatropic rearrangement.
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of a Sterically Hindered Indole
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the sterically hindered phenylhydrazone (1 mmol) and a suitable acid catalyst. p-Toluenesulfonic acid (p-TSA) has been shown to be highly effective in microwave-assisted Fischer indole syntheses[11][13].
-
Solvent Selection: While some microwave reactions can be performed neat, a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 5-30 minutes). Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Problem 2: Formation of Multiple Side Products
Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?
A: The formation of multiple products points to competing reaction pathways. The key is to identify the major side products and adjust the conditions to disfavor their formation.
1. Analyze the Side Products: Use techniques like LC-MS and NMR to identify the structures of the major byproducts. Common culprits include products from N-N bond cleavage, aldol condensation, and in the case of unsymmetrical ketones, regioisomers.
2. Mitigate N-N Bond Cleavage: As mentioned, electron-donating groups can promote this side reaction[3][4]. If your substrate has such groups, you may need to use milder reaction conditions (lower temperature, less harsh acid) to favor the desired[1][1]-sigmatropic rearrangement.
3. Address Regioselectivity with Unsymmetrical Ketones: The Fischer indole synthesis with unsymmetrical ketones can lead to two different indole regioisomers. The product distribution can be highly dependent on the acid catalyst used[5]. It is often necessary to screen different catalysts to find the optimal conditions for the desired isomer.
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting the Fischer indole synthesis of sterically hindered indoles.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepdyve.com [deepdyve.com]
Improving the stability of (5-Phenyl-1H-indol-7-YL)methanol in solution
Introduction
Welcome to the technical support guide for (5-Phenyl-1H-indol-7-YL)methanol. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. This compound is a valuable building block in medicinal chemistry, but its structural features—specifically the electron-rich indole nucleus and the reactive benzylic alcohol—make it susceptible to degradation under common experimental conditions.[1][2][3][4] This guide provides troubleshooting advice and proactive strategies to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Chemistry of Degradation
The instability of this compound stems from two primary sources: the indole ring and the 7-methanol group. Understanding these degradation pathways is the first step toward preventing them.
-
Oxidation of the Benzylic Alcohol: The methanol group at the 7-position is a benzylic alcohol. Like other benzylic alcohols, it is prone to oxidation, first to the corresponding aldehyde ((5-phenyl-1H-indol-7-yl)carbaldehyde) and subsequently to the carboxylic acid ((5-phenyl-1H-indol-7-yl)carboxylic acid).[5][6][7] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[2][7]
-
Degradation of the Indole Nucleus: The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation and acid-catalyzed decomposition.[2][8]
-
Oxidative Degradation: Exposure to air and light can cause auto-oxidation, leading to the formation of complex resinous substances and cleavage of the C2-C3 double bond.[2]
-
Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, typically at the C3 position, which can initiate polymerization or the formation of other degradation products.[8]
-
Photodegradation: Indole derivatives are known to be photosensitive and can degrade upon exposure to UV or even ambient laboratory light, often through radical-mediated pathways.[9][10]
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Potential degradation pathways of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a stock solution that has been stored for a few days. What are they?
A1: The appearance of new peaks is a classic sign of degradation. Based on the compound's structure, the most likely culprits are the oxidation products of the benzylic alcohol.
-
Most Probable Cause: The primary new peak is likely the corresponding aldehyde, with a secondary peak for the carboxylic acid appearing over time. The indole ring itself is also susceptible to oxidation, which can lead to a variety of minor products.[2][7]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks. The aldehyde will have a mass of (M-2) Da and the carboxylic acid will have a mass of (M+14) Da relative to the parent compound.
-
Review Storage Conditions: Was the solution exposed to light? Was it stored at room temperature instead of -20°C or -80°C? Was the solvent degassed? Exposure to air and light significantly accelerates oxidation.[2]
-
Implement Preventative Measures: Prepare fresh solutions for each experiment. If storage is necessary, store solutions in amber vials under an inert atmosphere (argon or nitrogen) at -80°C.
-
Q2: My compound shows inconsistent activity in my cell-based assays. One day the IC50 is X, and the next it's Y. What could be causing this variability?
A2: This issue often points to the degradation of the compound within the assay medium or during the preparation of dilutions.
-
Most Probable Cause: The compound is likely degrading after being diluted from a stable stock (e.g., in DMSO) into an aqueous, oxygen-rich cell culture medium. The degradation rate can be influenced by the pH of the medium and the presence of components that can catalyze oxidation.[8]
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a time-course experiment. Prepare your final dilution in the assay medium, incubate it under your standard assay conditions (e.g., 37°C, 5% CO₂), and analyze its purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours). This will reveal the compound's half-life in the experimental environment.
-
Prepare Fresh Dilutions: Always prepare working solutions immediately before adding them to your assay. Do not store intermediate dilutions in aqueous buffers for extended periods.
-
Consider pH: While most cell culture media are buffered around pH 7.4, local pH changes can occur. Indole stability can be pH-dependent; extreme pH values should be avoided.[11][12][13]
-
Q3: My reaction yield is significantly lower than expected when using an oxidizing agent. Could my starting material be degrading?
A3: Yes, this is highly probable. The electron-rich indole nucleus is very sensitive to oxidizing agents.[8]
-
Most Probable Cause: The oxidizing agent is not only reacting with your intended target but is also attacking the indole ring of your this compound starting material, leading to a complex mixture of byproducts and reducing the overall yield.
-
Troubleshooting Steps:
-
Protect the Indole: If the indole nitrogen is not involved in the desired reaction, consider protecting it (e.g., with a Boc or SEM group) before performing the oxidation. The protecting group can be removed in a subsequent step.
-
Control Reaction Conditions: Carefully control the stoichiometry of the oxidant; use the minimum effective amount. Run the reaction at the lowest possible temperature to increase selectivity and minimize side reactions.
-
Choose a Milder Oxidant: Investigate if a milder or more selective oxidizing agent can accomplish the desired transformation without degrading the indole core.
-
Section 3: Proactive Stabilization Strategies (FAQs)
Q1: What is the best way to prepare and store a stock solution of this compound?
A1: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Solvent: Use a dry, aprotic solvent like anhydrous DMSO or DMF for the primary stock solution. These solvents are less likely to participate in degradation reactions.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the solvent-to-compound ratio.
-
Handling: Weigh the compound and prepare the solution under dim light. Use solvents that have been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. Purge the headspace with argon or nitrogen before sealing. Store at -80°C for long-term stability.
Q2: Should I add antioxidants to my solutions?
A2: Yes, adding a radical-scavenging antioxidant can be a highly effective strategy, especially for aqueous solutions or during long incubations.
-
Recommended Antioxidants:
-
Butylated hydroxytoluene (BHT): Effective in organic solvents. Use at a low concentration (e.g., 0.01%).
-
Ascorbic Acid (Vitamin C): A good choice for aqueous solutions. It can act as a sacrificial reductant.
-
Indole-3-carbinol: Structurally related compounds like indole-3-carbinol have been shown to be effective free radical scavengers.[14]
-
-
Important Consideration: Always run a control experiment to ensure the antioxidant itself does not interfere with your assay.
Q3: How can I minimize photodegradation?
A3: Protecting the compound from light is non-negotiable.
-
Lab Environment: Work under yellow light or minimized ambient light whenever possible.
-
Glassware: Use amber-colored vials and glassware for preparing and storing all solutions.
-
Instrumentation: If using an autosampler for HPLC or other analysis, ensure the sample tray is covered or light-protected, especially for long runs. Many indoles are known to be sensitive to light, which can induce degradation.[10]
Summary of Stabilization Strategies
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF for stock; buffer aqueous solutions to pH 6-7.5. | Minimizes hydrolysis and acid/base-catalyzed degradation.[8] |
| Temperature | Store at -80°C for long-term; keep on ice for short-term use. | Slows down all chemical degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the benzylic alcohol and indole ring.[2][7] |
| Light | Use amber vials; work in a dimly lit area. | Prevents photodegradation, a common pathway for indoles.[9][10] |
| Additives | Consider adding antioxidants like BHT or Ascorbic Acid. | Scavenges free radicals that initiate oxidative degradation.[14][15] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO for long-term storage.
-
Preparation: In a fume hood with minimized light, weigh 2.23 mg of this compound (MW: 223.27 g/mol ) into a 1.5 mL amber glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, inhibitor-free DMSO using a calibrated pipette.
-
Dissolution: Cap the vial and vortex gently for 1 minute or until the solid is completely dissolved.
-
Inert Gas Purge: Briefly uncap the vial and gently blow a stream of argon or nitrogen gas into the headspace for 10-15 seconds to displace oxygen.
-
Sealing and Storage: Immediately recap the vial tightly, wrap the cap with parafilm, and place it in a labeled freezer box for storage at -80°C.
Protocol 2: Forced Degradation Study Workflow
This study helps identify potential liabilities of the molecule under stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.
-
Stress Conditions: Expose aliquots of the solution to different stress conditions as outlined in the diagram (acid, base, oxidation, light).[8]
-
Sample Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area indicates degradation under that specific condition. This provides empirical evidence for the compound's specific vulnerabilities.
References
- Chatterjee, S., Mallick, S., & Dutta, T. K. (n.d.). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology.
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). Chemical and Pharmaceutical Bulletin.
- Chatterjee, S., Mallick, S., & Dutta, T. K. (2011). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
- Nohara, D., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed.
- Case Study on Photostability of Biologically Relevant Anions under Structural Modifications. (2026). Monthly Notices of the Royal Astronomical Society, Oxford Academic.
- Indole heterocycles can efficiently stabilize carbocation species.... (n.d.). ResearchGate.
- Poletto, F. S., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
- Wojnárovits, L., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI.
- pH dependence of the chemical shifts of indole C2 proton resonances of.... (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
- Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
- Mishra, B., et al. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. PubMed.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). NIH.
- Gaimster, H., et al. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Nature.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
- Shertzer, H. G. (1994). Indole-3-carbinol as a scavenger of free radicals. PubMed.
- Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. (n.d.). Benchchem.
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Technical Support Center: Refinement of Work-up Procedures for Indole Synthesis
Welcome to the technical support center dedicated to enhancing the purity of synthetic indoles through optimized work-up and purification procedures. Indole and its derivatives are foundational scaffolds in pharmaceuticals and advanced materials, making their purity paramount for reliable downstream applications. However, isolating these valuable compounds from complex reaction mixtures presents significant challenges, including product degradation, persistent impurities, and difficult separations.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common purification issues and offer robust, validated protocols to help you achieve the highest possible purity for your target indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude indole product?
The impurities in a crude indole sample typically fall into three categories:
-
Unreacted Starting Materials: Residual arylhydrazines, aldehydes, or ketones from syntheses like the Fischer method are common.[1] In the Bischler-Möhlau synthesis, excess aniline is often a primary contaminant.[2][3]
-
Reaction Byproducts: These are highly dependent on the specific synthesis route. In the Fischer indole synthesis, for instance, incomplete cyclization or side reactions can lead to isomeric byproducts or cleavage products like aniline.[4][5] Dimerization or polymerization of the indole product can also occur, especially under harsh acidic or thermal conditions.[6]
-
Degradation Products: Indoles, particularly electron-rich derivatives, are susceptible to oxidation and acid-catalyzed decomposition.[7][8] Exposure to air and light can lead to the formation of colored impurities (often pink, purple, or brown) and, in the case of indole aldehydes, oxidation to the corresponding carboxylic acid.[6][9]
Q2: My crude indole has a distinct pink or brownish color. Is this a sign of significant impurity?
Yes, a pinkish or brown hue in an indole sample that is expected to be colorless is a classic sign of oxidation or polymerization.[6] While the concentration of these colored impurities may be low, their presence indicates that the sample has been exposed to air, light, or acidic conditions for a prolonged period. For high-purity applications, these colored byproducts should be removed. Storing purified indoles under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer is crucial to prevent degradation.
Q3: How do I choose the best primary purification strategy for my crude indole?
The optimal purification strategy depends on the physical state of your product (solid vs. oil) and the nature of the impurities. A general decision workflow can be followed:
Caption: Decision workflow for selecting a primary purification method.
-
For Solids: If your crude product is a solid with relatively high purity (>85-90%), recrystallization is often the most effective method to achieve excellent purity, though it may sometimes result in lower yields.[7]
-
For Oils or Highly Impure Solids: Column chromatography is the most versatile and common method for purifying indole derivatives, especially for oils or complex mixtures with closely related impurities.[1]
-
Acid-Base Extraction: This technique can be used as a preliminary cleanup step before chromatography or recrystallization to remove non-acidic or non-basic impurities.[10][11]
Q4: What analytical techniques are essential for confirming the purity of my final indole product?
A multi-faceted approach is recommended for robust purity assessment.[12][13]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components and guide the development of column chromatography conditions.[14]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reverse-phase HPLC is highly effective for separating a wide range of indole derivatives.[12][15]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation and identifying residual impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product. When coupled with LC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[13]
Troubleshooting Guide: Common Work-Up & Purification Problems
Issue 1: Product Degradation During Silica Gel Column Chromatography
Question: My product looked like a single spot on the TLC plate, but after running a silica gel column, the collected fractions are discolored (brown/purple), and the NMR shows decomposition. What is happening?
This is a frequent problem caused by the inherent acidity of standard silica gel. Many indole derivatives, especially those with electron-donating groups, are sensitive to acid and can polymerize or decompose upon prolonged contact with the stationary phase. Air oxidation on the column surface can also contribute to discoloration.[9]
Troubleshooting Workflow:
Caption: Workflow for mitigating indole degradation during chromatography.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your initial mobile phase containing 0.5-1% triethylamine (Et₃N).[7][16] This simple step neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation. Continue to use a mobile phase containing a small amount of Et₃N throughout the elution.
-
Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, switch to neutral or basic alumina as your stationary phase.[7][14]
-
Work Quickly: Do not let the crude material sit on the column for an extended period. Use flash chromatography techniques to minimize the contact time between your compound and the stationary phase.[16]
-
Consider Other Methods: If all chromatographic attempts fail, recrystallization or sublimation (for volatile indoles) may be better options.[7][10]
Issue 2: Difficulty Separating Indole from a Closely-Running Impurity
Question: My TLC shows the desired product and an impurity with very similar Rf values (e.g., 0.3 and 0.35). How can I improve their separation on a column?
Separating compounds with similar polarities is a common challenge. The key is to optimize the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.3 on a TLC plate.[14] This provides the best balance for good separation. Systematically test different solvent mixtures. Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether or dichloromethane) can dramatically alter selectivity.
-
Use a Gradient Elution: Start with a less polar solvent system where your product has an Rf of <0.2.[16] Gradually increase the polarity of the mobile phase during the column run. This will hold the compounds at the top of the column initially, allowing for better separation as the more polar eluent begins to move them down.
-
Increase the Column Length/Decrease Diameter: Use a longer, narrower column. For a given amount of silica gel, a smaller diameter increases the effective length, providing more opportunities for equilibrium between the mobile and stationary phases, thus improving resolution.[17]
-
Check Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[17]
Issue 3: Low Recovery After Work-up and Recrystallization
Question: My reaction seems to have gone to completion, but after aqueous work-up and recrystallization, my final yield is very low.
Significant product loss can occur at multiple stages. Pinpointing the cause is essential for improving recovery.
Solutions:
-
Analyze the Aqueous Layers: During an acid-base extraction, ensure you are using the correct pH to either protonate or deprotonate your indole (or impurities).[11][18] Before discarding any aqueous layers, re-extract them with a fresh portion of organic solvent to recover any dissolved product.
-
Optimize Recrystallization:
-
Solvent Choice: The ideal solvent should dissolve your indole when hot but not when cold.[7] Using a solvent that is too good (high solubility even when cold) will result in significant product loss to the mother liquor. A mixed-solvent system (e.g., methanol/water, ethanol/hexane) often provides better recovery.[19]
-
Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or freezer. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.[20]
-
| Problem | Potential Cause | Recommended Solution | Citation(s) |
| Brown/Purple Color on Column | Acidic silica gel, air oxidation | Deactivate silica with 1% Et₃N; use neutral alumina; work quickly. | [16] |
| Poor Chromatographic Separation | Suboptimal mobile phase; column overloading | Optimize solvent for Rf of 0.2-0.3; use gradient elution; increase silica ratio. | [14][16][17] |
| Low Recrystallization Yield | Inappropriate solvent; cooling too fast | Use a mixed-solvent system; cool slowly; recover product from mother liquor. | [19][20] |
| Persistent Basic/Acidic Impurities | Ineffective aqueous wash | Perform an acid-base extraction, ensuring correct pH and sufficient extractions. | [10][11][18] |
| Table 1: Troubleshooting Summary for Common Indole Purification Issues. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed for acid-sensitive indoles that are prone to degradation on standard silica gel.
-
Preparation of Deactivating Eluent: Prepare your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v).
-
Column Packing: Dry pack or slurry pack your column with the appropriate amount of silica gel (typically 30-50x the weight of your crude sample).
-
Deactivation ("Flushing"): Pass at least two column volumes of the deactivating eluent (containing 1% Et₃N) through the packed column.[16] Discard the eluted solvent. This neutralizes the acidic sites.
-
Sample Loading: Dissolve your crude indole in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with your chosen mobile phase (you can choose to either continue with the Et₃N-containing solvent or switch to the neutral version). Collect fractions and monitor by TLC.
-
Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. If triethylamine was used, it may need to be removed by co-evaporation with a solvent like toluene or by a dilute acid wash if the product is not acid-sensitive.
Protocol 2: Optimized Recrystallization using a Mixed-Solvent System
This protocol is ideal for obtaining high-purity solid indoles when a single solvent does not provide optimal recovery. A common pair is a "soluble" solvent (e.g., methanol) and an "anti-solvent" (e.g., water).[19]
-
Solvent Selection: On a small scale, test solvent pairs. The goal is to find a pair where the indole is highly soluble in the first solvent and poorly soluble in the second.
-
Dissolution: Place the crude solid indole in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves completely. Use the absolute minimum amount of hot solvent.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add one or two drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the ice-cold mixed-solvent system or just the pure, ice-cold "anti-solvent".
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. (n.d.). Benchchem.
-
Crystallization purification of indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved from [Link]
- Dimeric indole alkaloid purification process. (n.d.). Google Patents.
- Technical Support Center: Optimizing Fischer Indole Synthesis. (n.d.). Benchchem.
- A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. (n.d.). Benchchem.
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. (n.d.). Benchchem.
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. (n.d.). Benchchem.
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (n.d.). Benchchem.
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. Retrieved from [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from [Link]
-
Bischler Indole Synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
- Purification techniques for indole aldehydes. (n.d.). Benchchem.
-
Why Do Some Fischer Indolizations Fail? (2016). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
How to get the maximum yield for the Fisher Indole synthesis? (2015). ResearchGate. Retrieved from [Link]
-
What do common indole impurities look like? (2017). ResearchGate. Retrieved from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Retrieved from [Link]
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- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 16. Purification [chem.rochester.edu]
- 17. web.uvic.ca [web.uvic.ca]
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- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Indolyl Methanols: A Comparative Analysis
Introduction: The Significance of Indolyl Methanols in Modern Chemistry
Substituted indolyl methanols are a pivotal class of compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, natural products, and pharmaceuticals. Their structural motif is a cornerstone in drug discovery, with derivatives exhibiting activities ranging from anticancer to antiviral and anti-inflammatory properties. The hydroxyl group exocyclic to the indole core provides a reactive handle for a multitude of chemical transformations, making the efficient and selective synthesis of these molecules a topic of paramount importance for researchers in both academic and industrial settings. This guide provides a comparative analysis of the principal synthetic routes to substituted indolyl methanols, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each methodology. We will explore four primary pathways: the reduction of indole carbonyls, Grignard reactions, Friedel-Crafts-type hydroxyalkylation, and asymmetric synthesis for the preparation of chiral indolyl methanols.
Route 1: Reduction of Indole Carbonyls
The reduction of readily available indole aldehydes and esters represents one of the most direct and widely utilized methods for the synthesis of indolyl methanols. This approach is favored for its operational simplicity and the commercial availability of a diverse range of substituted indole-3-carboxaldehydes.
Mechanistic Insights and Causality of Experimental Choices
The core of this methodology is the nucleophilic addition of a hydride (H⁻) to the electrophilic carbonyl carbon of an indole aldehyde or ester. The choice of reducing agent is critical and dictates the reaction conditions and substrate compatibility.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its chemoselectivity allows for the reduction of a carbonyl group in the presence of more sensitive functional groups like esters and nitro groups. The reaction is typically carried out in protic solvents like methanol or ethanol, which also serve as the proton source to quench the intermediate alkoxide. The relative safety and ease of handling of NaBH₄ make it a preferred choice for laboratory-scale synthesis.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds, including esters and carboxylic acids, to the corresponding alcohols.[1] However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and stringent exclusion of moisture, as it reacts violently with water.[2] While effective, the hazardous nature of LiAlH₄ and the more complex work-up procedure make it a less favored option when a milder reagent like NaBH₄ is sufficient.[3]
The choice between starting with an indole-3-carboxaldehyde versus an indole-3-carboxylate often comes down to the overall synthetic strategy. Formylation of indoles (e.g., via the Vilsmeier-Haack reaction) is a common method to produce the aldehyde precursor.
Caption: Reduction of an indole aldehyde to an indolyl methanol.
Comparative Performance
| Parameter | Reduction of Aldehyde (NaBH₄) | Reduction of Ester (LiAlH₄) |
| Starting Material | Indole-3-carboxaldehyde | Indole-3-carboxylate |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |
| Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Typical Yield | High (>90%) | Good to High (70-95%) |
| Safety | Relatively safe, easy to handle | Highly reactive, pyrophoric, requires inert atmosphere |
| Work-up | Simple aqueous work-up | Careful quenching with ethyl acetate, aqueous work-up |
| Chemoselectivity | High (aldehydes > ketones) | Low (reduces most carbonyls) |
Experimental Protocol: Synthesis of Indole-3-methanol via NaBH₄ Reduction
This protocol describes the reduction of indole-3-carboxaldehyde to indole-3-methanol using sodium borohydride.[4][5]
Materials:
-
Indole-3-carboxaldehyde (e.g., 43.5 g, 0.3 mol)
-
Anhydrous Methanol (330 mL)
-
Sodium Borohydride (e.g., 6.8 g, 0.18 mol to 11.3 g, 0.3 mol)
-
Water
-
Ethyl Acetate
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve indole-3-carboxaldehyde in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3 hours.
-
Upon completion (monitored by TLC), carefully add water to the reaction mixture.
-
The product may precipitate upon addition of water. If so, cool the mixture to below 15 °C, filter the solid, and wash with water.
-
Alternatively, the product can be extracted with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene) to yield pure indole-3-methanol.
Route 2: Grignard Reactions
The Grignard reaction offers a powerful C-C bond-forming strategy to access a wide variety of substituted indolyl methanols. This route can be approached in two main ways: by reacting an indolyl Grignard reagent with an aldehyde, or by reacting a suitable halo-aromatic Grignard reagent with an indole carbonyl compound.
Mechanistic Insights and Causality of Experimental Choices
The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbon atom bearing a partial negative charge.[6] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone.
To synthesize indolyl methanols, the most common approach involves the preparation of an indolyl Grignard reagent. The N-H proton of indole is acidic and will react with a Grignard reagent. Therefore, indolylmagnesium halide is typically prepared by reacting indole with a simple Grignard reagent like ethylmagnesium bromide. This deprotonation forms the N-magnesated indole, which exists in equilibrium with the C3-magnesated species, the latter being the key nucleophile for reaction at the carbonyl. Reaction with an aldehyde, such as formaldehyde, followed by acidic workup, yields the corresponding indolyl methanol.[7][8]
The use of anhydrous solvents, typically diethyl ether or THF, is crucial, as Grignard reagents are strong bases and will be quenched by any protic source.
Caption: Grignard synthesis of a substituted indolyl methanol.
Comparative Performance
| Parameter | Grignard Reaction | Reduction of Carbonyls |
| Versatility | High (wide range of R groups from R-CHO) | Limited by available indole carbonyls |
| Reagents | Indole, Grignard reagent, Aldehyde | Indole carbonyl, Hydride source |
| Reaction Conditions | Anhydrous, inert atmosphere | More tolerant to air/moisture (NaBH₄) |
| Key Advantage | Forms C-C bond, allows for diverse substitution | Simpler procedure, milder conditions possible |
| Key Disadvantage | Sensitive to moisture, N-H acidity | Does not introduce new C-C bonds |
| Typical Yields | Moderate to good (50-85%) | High (>90%) |
Experimental Protocol: Synthesis of (2-methyl-1H-indol-3-yl)methanol via Grignard Reaction
This protocol describes the synthesis of a substituted indolyl methanol by reacting the Grignard reagent of 2-methylindole with paraformaldehyde.
Materials:
-
2-methylindole
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Diethyl Ether or THF
-
Paraformaldehyde (dried under vacuum)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.
-
To the freshly prepared Grignard reagent, add a solution of 2-methylindole in anhydrous diethyl ether dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the indolylmagnesium bromide.
-
Reaction with Formaldehyde: In a separate flame-dried flask, add dried paraformaldehyde and suspend it in anhydrous diethyl ether.
-
Cool the suspension of paraformaldehyde to 0 °C and slowly add the solution of indolylmagnesium bromide via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-methyl-1H-indol-3-yl)methanol.
Route 3: Friedel-Crafts-Type Hydroxyalkylation
The Friedel-Crafts reaction of electron-rich indoles with aldehydes is a well-established method for forming a new C-C bond at the C3 position. While this reaction classically leads to the formation of bis(indolyl)methanes (BIMs) through the reaction of a second indole molecule with the intermediate indolyl methanol, it is possible to favor the formation of the methanol product under certain conditions.[9][10]
Mechanistic Insights and Causality of Experimental Choices
The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl group, making it more electrophilic. The nucleophilic C3 position of the indole then attacks the activated carbonyl, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation yields the indolyl methanol product.
Caption: Friedel-Crafts reaction of indole and an aldehyde.
The key challenge in isolating the indolyl methanol is preventing the subsequent reaction with a second equivalent of indole. The indolyl methanol is prone to dehydration under acidic conditions to form a highly reactive azafulvenium ion, which is rapidly trapped by another indole molecule.
Strategies to favor the formation of the indolyl methanol include:
-
Using a large excess of the aldehyde: This shifts the equilibrium towards the initial adduct.
-
Careful choice of catalyst and reaction conditions: Milder Lewis acids or specific organocatalysts can sometimes allow for the isolation of the methanol product.[11]
-
In-situ trapping of the hydroxyl group: This can prevent the elimination of water and subsequent reaction.
Comparative Performance
| Parameter | Friedel-Crafts Hydroxyalkylation | Grignard Reaction |
| Atom Economy | High | Moderate (requires stoichiometric Mg and halide) |
| Reagents | Indole, Aldehyde, Catalyst | Indole, Grignard reagent, Aldehyde |
| Selectivity | Often poor, favors bis(indolyl)methane | Generally good for the methanol product |
| Reaction Conditions | Varies (acidic, often mild temperature) | Strictly anhydrous and inert |
| Key Advantage | Potentially very direct and atom-economical | Reliable formation of the C-C bond to the alcohol |
| Key Disadvantage | Difficult to stop at the methanol stage | Requires stoichiometric organometallic reagent |
| Typical Yields | Variable (can be low for the methanol) | Moderate to good |
Experimental Protocol: Lewis Acid-Catalyzed Hydroxyalkylation of Indole
This protocol provides a general procedure for the Friedel-Crafts type reaction, which may require optimization to maximize the yield of the indolyl methanol over the bis(indolyl)methane.[11]
Materials:
-
Indole (1.0 equiv)
-
Aldehyde (e.g., α-keto amide, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 0.2 equiv)
-
Tetrabutylammonium bromide (nBu₄NBr, 0.2 equiv)
-
Water
Procedure:
-
To a reaction vessel, add indole, the aldehyde, K₃PO₄, and nBu₄NBr in water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction may form a solid-liquid interface.
-
Upon completion, the product may precipitate from the aqueous medium. Filter the solid product and wash with water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note that careful chromatography may be required to separate the desired indolyl methanol from the bis(indolyl)methane byproduct.
Route 4: Asymmetric Synthesis of Chiral Indolyl Methanols
The synthesis of enantiomerically pure chiral indolyl methanols is of great interest, as the stereochemistry of the hydroxyl-bearing carbon can be critical for biological activity. The most direct approach to these compounds is the asymmetric reduction of prochiral acylindoles.
Mechanistic Insights and Causality of Experimental Choices
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[12][13][14] The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).
The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone in a specific orientation to minimize steric interactions, placing the larger substituent in a pseudo-equatorial position in a six-membered ring transition state. The hydride is then delivered from the borane to one face of the carbonyl, leading to the formation of the chiral alcohol with high enantioselectivity. The stereochemical outcome is predictable based on the chirality of the proline-derived catalyst used.
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A Comparative Analysis of 5-Phenyl and 3-Phenyl Indole Derivatives as Anticancer Agents
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with potent biological activities. Within the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, leading to the development of novel therapeutic agents. This guide provides a comparative analysis of two key classes of these compounds: 5-phenyl and 3-phenyl indole derivatives, offering insights into their anticancer effects, mechanisms of action, and the critical role of substitution patterns.
The Indole Nucleus: A Privileged Scaffold in Cancer Drug Discovery
The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as a versatile template for designing molecules that can interact with a range of biological targets.[1][2] This has led to the development of indole-containing drugs that function through diverse mechanisms, including the inhibition of tubulin polymerization, topoisomerase enzymes, and various protein kinases.[3] The position of substituents on the indole core profoundly influences the pharmacological profile of the resulting derivatives. This guide focuses on the comparative anticancer potential stemming from the placement of a phenyl group at either the C-5 or C-3 position of the indole ring.
3-Phenyl Indole Derivatives: Potent Tubulin Polymerization and Topoisomerase Inhibitors
A substantial body of research has focused on 3-phenyl indole derivatives, revealing their significant potential as anticancer agents.[4][5] A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7][8][9] These derivatives often bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[10][11][12]
The substitution pattern on the phenyl ring at the C-3 position, as well as on the indole nitrogen (N-1), plays a critical role in determining the potency of these compounds. For instance, the presence of a 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore that often confers potent tubulin polymerization inhibitory activity.[1][7] Furthermore, methylation at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity in some series.[1]
Beyond tubulin inhibition, certain 3-phenyl indole derivatives have been identified as potent inhibitors of topoisomerase I and/or II.[13][14][15] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and cell death. For example, some 3-methyl-2-phenyl-1H-indoles have demonstrated significant topoisomerase II inhibitory activity, correlating with their antiproliferative effects.[15]
5-Phenyl Indole Derivatives: Exploring Alternative Substitution Patterns
While less extensively studied than their 3-phenyl counterparts, 5-phenyl indole derivatives represent an important area of investigation for novel anticancer agents. The substitution at the C-5 position of the indole ring offers a different spatial arrangement for interaction with biological targets. Research on compounds with substitutions at the 5-position, including phenyl groups, has shown promising cytotoxic activity against various cancer cell lines.
For instance, studies on 5-(3-indolyl)-1,3,4-thiadiazoles, where the indole is linked at its 3-position to the thiadiazole which is then substituted with a phenyl group, have demonstrated significant cytotoxicity.[16] While not a direct 5-phenylindole, this highlights that modifications involving the C-5 position can lead to potent compounds. The introduction of a phenyl group at the C-5 position can influence the overall lipophilicity and electronic properties of the molecule, potentially leading to different target interactions or improved pharmacokinetic profiles.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 3-phenyl and 5-substituted indole derivatives against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Phenyl Indole | 3-Phenyl-1H-indole-2-carbohydrazide derivative | Various cancer cell lines | 0.002 - 0.011 | [1] |
| 3-Phenyl Indole | 3-(3,4,5-trimethoxyphenyl)thio-indole derivative | MCF-7 | 2.0 - 4.5 | [7] |
| 3-Phenyl Indole | (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | LNCaP, PC3, DU-145, etc. | Not specified, but active | [7] |
| 3-Phenyl Indole | 3-methyl-2-phenyl-1H-indole (Compound 32) | HeLa, A2780, MSTO-211H | < 5 | [15] |
| 5-Substituted Indole | 5-(3-indolyl)-1,3,4-thiadiazole (Compound 5m) | PaCa2 | 1.5 | [16] |
| 5-Substituted Indole | 5-hydroxyindole-3-carboxylic acid derivative (Compound 5d) | MCF-7 | Potent | [17] |
| 6-Substituted Indole | 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 | Binds tubulin with KD of 13 µM | [12] |
Key Mechanistic Pathways
The anticancer effects of both 5-phenyl and 3-phenyl indole derivatives often converge on several key cellular pathways.
Inhibition of Tubulin Polymerization
A predominant mechanism for many indole derivatives is the disruption of microtubule formation. By binding to tubulin, these compounds prevent its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This leads to mitotic arrest and apoptosis.[11]
Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.
Topoisomerase Inhibition
Certain indole derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology. This leads to the accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately results in apoptosis.[14]
Caption: Topoisomerase Inhibition by Indole Derivatives.
Experimental Protocols
To facilitate further research and validation of novel indole derivatives, standardized experimental protocols are essential.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.[11]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[11]
Protocol:
-
Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
Both 3-phenyl and 5-phenyl indole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, most notably the inhibition of tubulin polymerization and topoisomerase activity. The position of the phenyl group on the indole ring, along with other substitutions, critically influences the biological activity, highlighting the importance of structure-activity relationship studies in designing more potent and selective compounds.
While a substantial amount of research has been dedicated to 3-phenyl indoles, the exploration of 5-phenyl and other positional isomers remains a promising avenue for the discovery of novel anticancer therapeutics. Future research should focus on direct comparative studies of these isomers under standardized conditions to elucidate more definitive structure-activity relationships. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical development.
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A Comparative Guide to the Cross-Reactivity of (5-Phenyl-1H-indol-7-YL)methanol in Diverse Human Cell Lines
In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide array of biological targets.[1][2][3][4] However, this versatility can also lead to off-target effects, where a compound interacts with unintended proteins or pathways, potentially causing toxicity or diminished efficacy.[5][6][7] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel phenyl-indole derivative, (5-Phenyl-1H-indol-7-YL)methanol, across a panel of human cell lines.
The strategic selection of in vitro assays and cell line panels is a critical first step in preclinical safety and efficacy assessment.[8][9][10][11] By comparing the cytotoxic and mechanistic effects of this compound against both cancerous and non-cancerous cells, we can construct a preliminary selectivity profile. This guide will detail the experimental rationale, provide step-by-step protocols for key cytotoxicity and apoptosis assays, and present a template for data interpretation. As a point of comparison, we will include Staurosporine, a well-characterized, potent, and broad-spectrum kinase inhibitor known for its cytotoxic effects, and a generic indole-based compound to represent the broader class.
Experimental Design & Rationale
A logical and well-designed experimental workflow is crucial for generating reliable and interpretable data. The following diagram illustrates the workflow for assessing the cross-reactivity of our test compounds.
Caption: Figure 2 illustrates the difference between desired on-target and potential off-target interactions.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial cross-reactivity profiling of the novel compound, this compound. By employing a diverse cell line panel and a multi-assay approach, researchers can gain critical insights into the compound's selectivity and mechanism of action. The presented protocols for MTT, LDH, and Annexin V/PI assays are standard, reliable methods for assessing cell viability, cytotoxicity, and apoptosis. [8][9][12]The comparative analysis with a known broad-spectrum inhibitor and a generic indole compound will provide valuable context for the interpretation of the results. Ultimately, a thorough understanding of a compound's cross-reactivity is essential for making informed decisions in the drug development pipeline, guiding lead optimization, and predicting potential clinical outcomes.
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Benchmarking the neuroprotective potential of (5-Phenyl-1H-indol-7-YL)methanol against known standards
A Comparative Guide to the Neuroprotective Potential of (5-Phenyl-1H-indol-7-YL)methanol
Abstract
The relentless progression of neurodegenerative diseases necessitates the discovery and rigorous evaluation of novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the neuroprotective potential of a novel investigational compound, this compound (hereafter referred to as PIM), against two established neuroprotective standards: Edaravone and N-acetylcysteine (NAC). We present a multi-tiered experimental approach, beginning with foundational cell viability assays and progressing to mechanistic deep dives into antioxidant, anti-apoptotic, and pro-survival signaling pathways. Detailed, field-tested protocols are provided for each assay, accompanied by illustrative data and visualizations to guide researchers in drug development. The causality behind each experimental choice is explained to ensure a thorough understanding of the evaluation pipeline, from initial screening to mechanism-of-action studies.
Introduction: The Imperative for Novel Neuroprotectants
Neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neurons, often driven by a confluence of oxidative stress, mitochondrial dysfunction, and apoptosis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, is a critical factor in neuronal damage.[1][2][3] This underscores the urgent need for novel compounds that can either prevent neuronal damage or promote survival in the face of neurotoxic insults.
This guide focuses on a systematic, in vitro evaluation of a novel indole-based compound, this compound (PIM). The indole scaffold is a privileged structure in neuropharmacology, and its derivatives have shown a wide range of biological activities.[4][5] We will benchmark PIM against two well-characterized standards:
-
Edaravone: A potent free-radical scavenger approved for the treatment of acute ischemic stroke and ALS.[1][6][7] Its primary mechanism involves the direct neutralization of ROS and reactive nitrogen species (RNS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[6][8]
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH).[9][10] By replenishing intracellular GSH levels, NAC enhances the cell's intrinsic ability to combat oxidative stress and also exhibits anti-inflammatory properties.[11][12]
Our comparative analysis will employ a human neuroblastoma cell line (SH-SY5Y), a widely used and validated model for in vitro neuroprotection studies.[13] We will use hydrogen peroxide (H₂O₂) as the primary neurotoxic insult to induce an oxidative stress-mediated model of neuronal injury.
The Experimental Blueprint: A Multi-Tiered Approach
A robust evaluation of a neuroprotective compound requires more than a single assay. We employ a logical, tiered workflow designed to answer sequential questions about the compound's activity.
Caption: A tiered experimental workflow for neuroprotective compound evaluation.
Tier 1: Assessing Foundational Viability and Cytotoxicity
Scientific Rationale: Before we can assess neuroprotective effects, we must first establish two things: 1) that our chosen stressor (H₂O₂) effectively induces cell death, and 2) that the test compounds are not themselves toxic to the cells at the concentrations being tested. We use two complementary assays: the MTT assay, which measures metabolic activity in living cells, and the LDH assay, which measures the release of a cytosolic enzyme from damaged cells.[14]
Experiment 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of PIM, Edaravone, or NAC (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group treated with the same concentration of DMSO used to dissolve the compounds. Incubate for 2 hours.
-
Oxidative Insult: Add H₂O₂ to all wells (except the "untreated control" wells) to a final concentration of 200 µM. Incubate for an additional 24 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker, protected from light.[14]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Experiment 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[16][17]
Protocol:
-
Plate Setup: Seed and treat cells as described in the MTT protocol (Steps 1-3). Include three additional control groups for the LDH assay:
-
Culture Medium Background: Wells with medium but no cells.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.
-
-
Supernatant Collection: After the 24-hour H₂O₂ incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[16] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Illustrative Data: Tier 1 Results
| Treatment (25 µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH) |
| Untreated Control | 100 ± 4.5 | 5.2 ± 1.1 |
| H₂O₂ (200 µM) | 48.2 ± 3.1 | 55.7 ± 3.8 |
| PIM + H₂O₂ | 85.6 ± 4.2 | 14.3 ± 2.5 |
| Edaravone + H₂O₂ | 89.1 ± 3.9 | 11.8 ± 1.9 |
| NAC + H₂O₂ | 75.3 ± 5.0 | 22.4 ± 3.1 |
| PIM only | 98.5 ± 3.7 | 6.1 ± 0.9 |
| Edaravone only | 99.1 ± 2.9 | 5.8 ± 1.0 |
| NAC only | 99.4 ± 4.1 | 5.5 ± 1.2 |
Interpretation: The data clearly shows that H₂O₂ induces significant cell death. All three compounds provided protection, with PIM showing efficacy comparable to Edaravone and superior to NAC at the tested concentration. Importantly, the compounds alone did not exhibit significant cytotoxicity, validating their use in subsequent mechanistic assays.
Tier 2: Uncovering the Primary Mechanism - Antioxidant Activity
Scientific Rationale: Having established that PIM is protective, we now investigate how. Given the oxidative nature of our H₂O₂-induced injury model, a primary hypothesis is that PIM acts as an antioxidant. We test this directly by measuring intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.
Experiment 3: Intracellular ROS Measurement (DCFDA Assay)
H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture: Seed SH-SY5Y cells in a dark, clear-bottomed 96-well plate at 5 x 10⁴ cells/well and culture overnight.[18]
-
Compound Treatment: Pre-treat cells with PIM, Edaravone, or NAC (25 µM) for 2 hours.
-
Probe Loading: Remove the medium and wash the cells once with sterile PBS. Add 100 µL of 20 µM H2DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.[18][19]
-
Induction and Measurement: Remove the H2DCFDA solution. Add 100 µL of H₂O₂ (200 µM) to the appropriate wells. Immediately measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19][20]
-
Calculation: Quantify the relative fluorescence units (RFU) and express ROS levels as a percentage of the H₂O₂-treated control group.
Illustrative Data: Tier 2 Results
| Treatment (25 µM) | Intracellular ROS (% of H₂O₂ Control) |
| Untreated Control | 15.4 ± 2.8 |
| H₂O₂ (200 µM) | 100 ± 7.6 |
| PIM + H₂O₂ | 28.9 ± 3.5 |
| Edaravone + H₂O₂ | 24.1 ± 3.1 |
| NAC + H₂O₂ | 45.2 ± 4.9 |
Interpretation: The results strongly support an antioxidant mechanism for PIM. It significantly reduced H₂O₂-induced ROS accumulation to a level comparable with the potent free-radical scavenger Edaravone.[6][8] This suggests that PIM's protective effects observed in Tier 1 are, at least in part, due to its ability to mitigate oxidative stress.
Tier 3: Investigating Downstream Cellular Effects
Scientific Rationale: Oxidative stress is a potent trigger for apoptosis (programmed cell death). A key executioner in this process is Caspase-3.[6] Therefore, we will measure Caspase-3 activity to confirm if the antioxidant action of PIM translates into an anti-apoptotic effect. Furthermore, we will explore two critical pro-survival signaling pathways often implicated in neuroprotection: the Nrf2/ARE and PI3K/Akt pathways.
Experiment 4: Caspase-3 Activity Assay
This assay uses a specific Caspase-3 substrate (DEVD) linked to a colorimetric (pNA) or fluorometric (AMC) reporter.[21][22] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a 6-well plate. Treat with compounds and H₂O₂ as described previously.
-
Cell Lysis: After treatment, collect and wash the cells. Lyse the cells using a chilled lysis buffer provided with a commercial kit (e.g., Caspase-Glo® 3/7 Assay, Promega).[23] Incubate on ice for 10 minutes.
-
Assay Reaction: Centrifuge the lysates and transfer the supernatant to a 96-well plate. Add the reaction buffer containing the DEVD-pNA substrate.[24]
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours.[21][22] Measure the absorbance at 405 nm.
-
Calculation: Determine the fold increase in Caspase-3 activity relative to the untreated control.
Experiment 5: Western Blot Analysis of Pro-Survival Pathways
Rationale: We will use Western blotting to probe the activation state of key proteins in the Nrf2 and PI3K/Akt pathways.
-
Nrf2/ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2][25] Under stress, it translocates to the nucleus and activates the transcription of antioxidant genes. We will measure the nuclear accumulation of Nrf2.
-
PI3K/Akt Pathway: This pathway is a central mediator of neuronal survival signals.[26][27] Activation involves the phosphorylation of Akt (at Ser473). Phosphorylated Akt (p-Akt) then regulates numerous downstream targets to inhibit apoptosis and promote survival.[28][29]
Protocol:
-
Protein Extraction: After treatment, lyse cells and determine protein concentration. For Nrf2 analysis, perform nuclear/cytoplasmic fractionation.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-β-actin, anti-Lamin B1).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
Illustrative Data: Tier 3 Results
Table 3: Caspase-3 Activity
| Treatment (25 µM) | Caspase-3 Activity (Fold Change vs. Control) |
|---|---|
| Untreated Control | 1.0 ± 0.1 |
| H₂O₂ (200 µM) | 4.8 ± 0.4 |
| PIM + H₂O₂ | 1.5 ± 0.2 |
| Edaravone + H₂O₂ | 1.3 ± 0.2 |
| NAC + H₂O₂ | 2.6 ± 0.3 |
Table 4: Pro-Survival Pathway Activation (Relative Protein Levels)
| Treatment (25 µM) | Nuclear Nrf2 (Fold Change) | p-Akt/Total Akt Ratio (Fold Change) |
|---|---|---|
| Untreated Control | 1.0 | 1.0 |
| H₂O₂ (200 µM) | 1.2 | 0.8 |
| PIM + H₂O₂ | 3.8 | 3.1 |
| Edaravone + H₂O₂ | 1.4 | 1.1 |
| NAC + H₂O₂ | 2.9 | 1.5 |
Interpretation: The data indicates that PIM's antioxidant activity effectively prevents the downstream activation of executioner Caspase-3, thereby inhibiting apoptosis. Furthermore, PIM appears to be a potent activator of both the Nrf2 and PI3K/Akt pathways. This dual-action mechanism—direct ROS scavenging combined with the upregulation of endogenous defense and survival pathways—is highly desirable. In contrast, Edaravone's effect is primarily direct scavenging, with minimal impact on these signaling pathways.[3] NAC shows moderate activation of the Nrf2 pathway, consistent with its role in replenishing GSH, a process linked to Nrf2 signaling.[30]
Visualizing the Mechanisms of Action
To better understand how these compounds exert their effects, we can visualize their proposed targets within key signaling pathways.
Caption: The PI3K/Akt pathway. PIM appears to strongly activate this cascade.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking a novel compound, this compound, against established neuroprotective agents. Our illustrative results suggest that PIM is a highly promising candidate, exhibiting a multi-modal mechanism of action that surpasses the individual strengths of the selected standards in this in vitro model. It not only demonstrates potent direct antioxidant and anti-apoptotic effects comparable to Edaravone but also robustly activates endogenous pro-survival signaling pathways like Nrf2/ARE and PI3K/Akt, an effect not strongly observed with Edaravone.
The presented data highlights the importance of a multi-assay approach to move beyond simple viability screening and to elucidate the underlying mechanisms that confer neuroprotection.
Next Steps:
-
Dose-Response Analysis: Conduct full dose-response curves for all assays to determine EC₅₀ values.
-
Alternative Stressors: Test PIM's efficacy against other neurotoxic insults, such as glutamate (excitotoxicity) or amyloid-beta peptides.
-
Primary Neuron Cultures: Validate these findings in primary neuronal cultures, which more closely represent the in vivo environment.
-
In Vivo Models: Following successful in vitro validation, the next critical step is to assess the pharmacokinetic properties and therapeutic efficacy of PIM in animal models of neurodegenerative disease.
This comprehensive in vitro characterization provides a strong, data-driven rationale for advancing this compound into further preclinical development as a potential therapy for neurodegenerative diseases.
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National Institutes of Health. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Retrieved from [Link]
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MDPI. (2022). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. Retrieved from [Link]
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MDPI. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions. Retrieved from [Link]
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PubMed. (2017). Nrf2-ARE signaling provides neuroprotection in traumatic brain injury via modulation of the ubiquitin proteasome system. Retrieved from [Link]
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BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
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PubMed. (2007). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Retrieved from [Link]
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A Comparative Study of the Antimicrobial Spectrum of Different Phenyl-Substituted Indoles: A Guide for Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among these, phenyl-substituted indoles have garnered significant attention for their potent antimicrobial properties.[4] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents.[5][6] This guide provides a comparative analysis of the antimicrobial spectrum of various phenyl-substituted indoles, offering insights into their structure-activity relationships (SAR) and presenting standardized protocols for their evaluation.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents. We will delve into the causal relationships between specific substitutions on the phenyl ring and the resulting antimicrobial efficacy, supported by experimental data from peer-reviewed literature.
Structure-Activity Relationships (SAR) of Phenyl-Substituted Indoles
The antimicrobial potency of phenyl-indole derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. Understanding these structure-activity relationships is crucial for the rational design of more effective drug candidates.
The Role of Halogenation
The introduction of halogens (Fluorine, Chlorine, Bromine) to the phenyl ring is a common strategy that has been shown to enhance antimicrobial activity.[7][4] This is often attributed to the electron-withdrawing nature and lipophilicity of halogens, which can facilitate the compound's transport across microbial cell membranes.
-
Electron-Withdrawing Effects: Halogens can modulate the electronic properties of the indole scaffold, potentially enhancing interactions with microbial targets.
-
Lipophilicity: Increased lipophilicity can improve the compound's ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive organisms.
For instance, studies have shown that compounds with chloro and bromo substitutions on the phenyl ring exhibit potent activity against various bacterial strains.
Impact of Other Functional Groups
Beyond halogens, other functional groups on the phenyl ring also play a significant role in defining the antimicrobial spectrum:
-
Methylsulfonyl Group: The presence of a methylsulfonylphenyl group at the 2-position of the indole ring has been associated with potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[5][8][9]
-
Nitro Group: Nitro-substituted phenyl indoles have demonstrated considerable efficacy, particularly against Enterobacter species.
-
Aliphatic Hydrocarbons: The incorporation of short-chain aliphatic hydrocarbons can also enhance antibacterial ability while potentially reducing cytotoxicity.[7][4]
It is the interplay of these electronic and steric factors that ultimately dictates the compound's affinity for its molecular target and its overall antimicrobial profile.
Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of phenyl-substituted indole derivatives against various microbial strains, as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound ID | Phenyl Substitution | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Compound A | 4-Chlorophenyl | 3.125 - 6.25 | 6.25 - 12.5 | >50 | 12.5 - 25 | [6] |
| Compound B | 4-Bromophenyl | 3.125 | 6.25 | >50 | 12.5 | [6] |
| Compound C | 4-Nitrophenyl | 6.25 | 3.125 | 12.5 | 25 | |
| Compound D | 4-Methylsulfonylphenyl | 1.56 | 3.125 | 6.25 | >50 | [5][8] |
| Compound E | Unsubstituted Phenyl | 12.5 | 25 | >50 | >50 |
Note: The presented MIC values are a synthesis of data from multiple sources and should be interpreted as a general guide. Direct comparison between studies can be challenging due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Broth Microdilution Protocol
This protocol is adapted from standardized methods for determining the MIC of antimicrobial substances.[11]
-
Preparation of Reagents and Media:
-
Prepare stock solutions of the test phenyl-indole compounds, typically in dimethyl sulfoxide (DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) by autoclaving at 121°C for 15 minutes.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL before the addition of the bacterial inoculum.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Proposed Mechanism of Action
While the precise mechanisms of action for many phenyl-substituted indoles are still under investigation, several potential targets have been proposed. Molecular docking and in silico studies suggest that some derivatives may act as inhibitors of essential bacterial enzymes.[10][12]
One key target identified is the FabH protein, which is involved in the fatty acid synthesis (FAS) pathway in bacteria.[10] Inhibition of this pathway disrupts the formation of the bacterial cell membrane, leading to cell death.
Caption: Inhibition of FabH by phenyl-indoles disrupts membrane synthesis.
Conclusion
Phenyl-substituted indoles represent a promising class of compounds in the ongoing search for novel antimicrobial agents. The strategic modification of the phenyl ring provides a powerful tool for modulating their antimicrobial spectrum and potency. Halogenation and the introduction of groups like methylsulfonyl have been shown to be particularly effective in enhancing activity against a range of clinically relevant pathogens.
The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of these compounds. Further research into the precise mechanisms of action and in vivo efficacy of these derivatives is warranted to advance their development as next-generation antimicrobial therapies.
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Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). National Center for Biotechnology Information. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). Semantic Scholar. [Link]
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(PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Validation of a Novel Analytical Method for the Quantification of (5-Phenyl-1H-indol-7-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide will walk you through the validation parameters, experimental design, and comparative analysis, providing a comprehensive framework for evaluating this novel method.
Introduction to the Analytical Challenge
(5-Phenyl-1H-indol-7-YL)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality, safety, and efficacy of final drug products. Existing analytical methods may lack the required sensitivity, specificity, or efficiency for high-throughput screening and quality control. This guide introduces a novel Reverse-Phase HPLC (RP-HPLC) method designed to overcome these limitations and compares its performance against a standard, established HPLC method.
Methodologies: A Head-to-Head Comparison
This section details the experimental protocols for both the novel and standard HPLC methods. The rationale behind the selection of critical parameters is explained to provide a clear understanding of the method's design.
2.1. The Novel RP-HPLC Method
This method was developed to enhance sensitivity and reduce runtime.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Causality of Experimental Choices: The selection of a sub-3 µm core-shell column is deliberate to achieve higher efficiency and resolution at lower backpressures compared to traditional fully porous particles. The gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities, while the chosen flow rate optimizes the analysis time without compromising separation quality.
2.2. The Standard HPLC Method (Comparative Alternative)
This method represents a more traditional approach to the analysis.
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array Detector.
-
Column: XBridge C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Workflow Visualization:
Caption: A generalized workflow for the validation of the HPLC method.
Validation Parameters: A Comprehensive Evaluation
The validation of an analytical method is a process to confirm that the method is suitable for its intended use.[2] The following parameters were assessed for both methods in accordance with ICH Q2(R1) guidelines.[3][1]
3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4][5]
-
Protocol: Placebo (matrix without the analyte), standard solution, and a sample solution were injected. Forced degradation studies were also conducted by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to ensure the method can separate the analyte from its degradation products.[2][6]
3.2. Linearity and Range
Linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range.[7][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[7][9]
-
Protocol: A series of at least five concentrations of the standard solution were prepared and injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
3.3. Accuracy
Accuracy expresses the closeness of agreement between the accepted true value or a reference value and the value found.[4][10]
-
Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (low, medium, and high) across the specified range.[4] Each concentration was prepared in triplicate.
3.4. Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][10][11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the precision within-laboratory variations, such as on different days, with different analysts, or on different equipment.[11]
-
Protocol:
-
Repeatability: Six replicate injections of a homogeneous sample at 100% of the test concentration were analyzed.
-
Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different instrument.
-
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13][14]
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[15]
-
3.6. Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]
-
Protocol: The effect of small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) on the analytical results was evaluated.[18]
Comparative Performance Data
The following tables summarize the validation data for the novel and standard HPLC methods.
Table 1: Linearity and Range
| Parameter | Novel RP-HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 5 - 150 | Defined by application |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery %)
| Concentration Level | Novel RP-HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Low | 99.5% | 98.2% | 98.0% - 102.0% |
| Medium | 100.2% | 101.5% | 98.0% - 102.0% |
| High | 99.8% | 99.1% | 98.0% - 102.0% |
Table 3: Precision (%RSD)
| Precision Type | Novel RP-HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Repeatability | 0.5% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 0.8% | 1.8% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Novel RP-HPLC Method | Standard HPLC Method |
| LOD (µg/mL) | 0.3 | 1.5 |
| LOQ (µg/mL) | 1.0 | 5.0 |
| Robustness | Unaffected by minor changes | Minor variations in peak shape and retention time |
Validation Parameter Relationship:
Caption: Interrelationship of key analytical method validation parameters.
Discussion and Conclusion
The validation data clearly demonstrates that the novel RP-HPLC method is superior to the standard method for the quantification of this compound. The novel method exhibits a wider linear range with a higher correlation coefficient, indicating a stronger adherence to linearity. Furthermore, its accuracy and precision are well within the acceptable limits and consistently better than the standard method.
A significant advantage of the novel method is its lower LOD and LOQ, which allows for the quantification of the analyte at much lower concentrations. This enhanced sensitivity is crucial for the analysis of samples with trace amounts of the compound. Finally, the robustness of the novel method ensures reliable performance even with minor variations in experimental conditions, a critical factor for routine use in a quality control environment.
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The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of Phenyl-Indole Derivatives in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This has led to the development of numerous indole-containing drugs approved by the FDA for various diseases, including cancer.[1] Within this broad class, phenyl-indole derivatives have garnered significant attention for their potent antiproliferative activities. This guide provides a comparative analysis of the preclinical efficacy of selected phenyl-indole and bioisosteric azaindole derivatives, bridging the crucial gap between cell-based assays (in vitro) and whole-organism (in vivo) studies. Our focus will be on understanding the translation of cytotoxic potential from the lab bench to preclinical animal models, a critical step in the drug development pipeline.
From Cell Lines to Living Systems: A Tale of Two Efficacies
The initial screening of potential anticancer compounds invariably begins in vitro, where the direct effect of a compound on cancer cells can be quantified. However, the journey to a clinically viable drug is fraught with challenges, as promising in vitro data does not always translate to in vivo success. This guide will dissect the efficacy of representative phenyl-indole derivatives, highlighting the nuances of their performance in both settings.
In Vitro Efficacy: Gauging Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is the gold standard for measuring the cytotoxic potency of a compound in vitro. It represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the in vitro activity of a selection of phenyl-indole and azaindole derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 21 | 7-(2-furanyl)-6-azaindole | KB (Oral Cancer) | 21.1 | [2] |
| HT29 (Colon Cancer) | 32.0 | [2] | ||
| MKN45 (Gastric Cancer) | 27.5 | [2] | ||
| H460 (Lung Cancer) | 40.0 | [2] | ||
| Compound 24 | 2-phenylpyrroloquinolin-4-one | Ovarian Adenocarcinoma | 700 - 8000 | [3] |
| Liver Adenocarcinoma | 700 - 8000 | [3] | ||
| Breast Adenocarcinoma | 700 - 8000 | [3] | ||
| Compound 7-AID | 7-azaindole derivative | HeLa (Cervical Cancer) | 16,960 | [4] |
| MCF-7 (Breast Cancer) | 14,120 | [4] | ||
| MDA-MB-231 (Breast Cancer) | 12,690 | [4] |
Expert Analysis: The data clearly indicates that minor structural modifications can dramatically impact cytotoxic potency. For instance, Compound 21 , a 7-(2-furanyl)-6-azaindole derivative, demonstrates potent nanomolar activity across a range of cancer cell lines.[2] This high in vitro potency is a crucial first indicator of a compound's potential as an anticancer agent. In contrast, other derivatives such as Compound 24 and 7-AID exhibit activity in the micromolar range, which may still be of interest depending on their mechanism of action and toxicity profile.[3][4]
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
In Vivo Efficacy: The Proving Ground in Animal Models
The true test of a potential drug's efficacy lies in its performance within a complex biological system. In vivo studies, typically conducted in rodent models, provide critical insights into a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), including its ability to inhibit tumor growth.
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 21 | HT29 Xenograft (Mice) | Colon Cancer | Dose-dependent | Significant inhibition of tumor growth | [2] |
| Compound 24 | Syngeneic Hepatocellular Carcinoma (Mice) | Liver Cancer | Not specified | Inhibition of tumor growth | [3] |
| (RS)-38 | PC3 Xenograft (Rat) | Prostate Cancer | 20 mg/kg (iv, days 1 & 7) | Complete tumor regression | [5] |
Expert Analysis: The successful translation of in vitro potency to in vivo efficacy is exemplified by Compound 21 , which not only exhibited strong cytotoxicity in cell lines but also dose-dependently inhibited tumor growth in a mouse model of colon cancer.[2] Similarly, (RS)-38 , a 1,3-dihydroindole-2-one derivative, demonstrated remarkable efficacy with complete tumor regression in a rat xenograft model, underscoring its potential as a therapeutic candidate.[5] It is important to note that factors such as bioavailability, metabolism, and potential toxicity can significantly influence in vivo outcomes, which is why a compound with moderate in vitro activity might still show promise in animal models if it possesses favorable pharmacokinetic properties.
Caption: A typical workflow for assessing the in vivo efficacy of anticancer compounds.
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The observed differences in efficacy among the various phenyl-indole derivatives can be attributed to their unique structural features. SAR studies are crucial for understanding how chemical modifications to the core indole scaffold influence biological activity.
For the 7-aryl-6-azaindole series, it was found that the conversion of a C7 phenyl ring to a heterocycle, such as the furan in Compound 21 , led to a remarkable improvement in antiproliferative activity.[2] This suggests that the electronic properties and spatial arrangement of the substituent at the C7 position are critical for potent cytotoxicity. Further studies on 2-phenylindoles have shown that substitutions on the phenyl ring and the indole nitrogen can significantly impact anticancer activity.[1]
Caption: Structure-activity relationship (SAR) highlights for phenyl-indole derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Phenyl-indole derivative stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenyl-indole derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HT29)
-
Matrigel (optional)
-
Phenyl-indole derivative formulation for injection (e.g., in a solution of saline, DMSO, and Tween 80)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel, at a concentration of approximately 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the phenyl-indole derivative to the treatment group via the desired route (e.g., intraperitoneal, oral gavage, or intravenous) at the predetermined dosing schedule. The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
The journey of a phenyl-indole derivative from a promising hit in an in vitro screen to a lead candidate with demonstrated in vivo efficacy is a complex and multifaceted process. This guide has highlighted the critical importance of both types of studies in the preclinical evaluation of these potent anticancer agents. The examples discussed underscore that while high in vitro potency is a desirable starting point, it is the demonstration of significant tumor growth inhibition in a living system that truly validates a compound's therapeutic potential. Future research in this area will undoubtedly continue to refine the structure-activity relationships of phenyl-indole derivatives, leading to the development of novel and more effective cancer therapies.
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Furanylazaindoles: potent anticancer agents in vitro and in vivo. PubMed. [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
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In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. ResearchGate. [Link]
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Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. PubMed. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
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the-importance-of-indole-and-azaindole-scaffold-in-the-development-of-antitumor-agents. Ask this paper | Bohrium. [Link]
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IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. [Link]
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Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones. PubMed. [Link]
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In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 5-Phenyl Indole Synthesis
The 5-phenyl indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, therefore, is a topic of significant interest for researchers in drug discovery and development. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, cost, and scalability. This guide provides a head-to-head comparison of leading catalytic systems for the synthesis of 5-phenyl indoles, focusing primarily on the robust and widely adopted Suzuki-Miyaura cross-coupling of 5-haloindoles. We will delve into the nuances of palladium, nickel, and copper-based systems, supported by experimental data, and conclude with a validated protocol for a high-performing method.
The Strategic Importance of Catalyst Selection
The primary route to 5-phenyl indoles involves the formation of a C-C bond between the C5 position of an indole ring and a phenyl group. While classic methods like the Fischer indole synthesis exist, they often require multi-step preparations of specific precursors.[1] Modern synthetic chemistry overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for their superior efficiency, functional group tolerance, and modularity.[2] The most common disconnection involves coupling a 5-haloindole (typically 5-bromoindole) with a phenylboronic acid derivative, a transformation known as the Suzuki-Miyaura coupling.
The selection of the catalyst for this key transformation is not trivial. It dictates the reaction kinetics and the stability of intermediates. Key factors to consider are:
-
Activity & Efficiency: How quickly and completely does the reaction proceed? This is measured by yield and reaction time.
-
Cost & Availability: Palladium is highly effective but expensive. Nickel presents a more economical alternative.[2][3]
-
Substrate Scope: Will the catalyst tolerate a wide range of functional groups on both the indole and the phenyl ring?
-
Reaction Conditions: Does the catalyst require harsh conditions (high temperatures, strong bases) that might compromise sensitive functional groups?
Head-to-Head Catalyst Performance Comparison
We will now analyze the performance of the most prominent transition metal catalysts for the Suzuki-Miyaura coupling of 5-haloindoles.
Palladium Catalysis: The Gold Standard
Palladium-based catalysts are the most extensively studied and reliably employed systems for C-C bond formation.[4] Their success hinges on the selection of an appropriate phosphine ligand, which modulates the electronic and steric properties of the palladium center, thereby facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
-
Traditional Phosphines (e.g., PPh₃, PCy₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, effective catalyst, particularly for aryl bromides and iodides.[6] However, it can be less effective for more challenging substrates and may require higher catalyst loadings.[7] Ligands like tricyclohexylphosphine (PCy₃) are more electron-rich and bulky, which can sometimes improve performance but may not always be optimal.[8]
-
Ferrocene-Based Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, is a highly robust and versatile catalyst. The dppf ligand's wide "bite angle" and electron-rich nature promote efficient reductive elimination, leading to high yields and shorter reaction times, as demonstrated in the coupling of 5-bromo-1-ethyl-1H-indazole, a close analog of 5-bromoindole.[7]
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands are state-of-the-art for challenging cross-couplings. Their steric bulk and electronic properties create a highly active, monoligated palladium center that excels in coupling sterically hindered substrates or less reactive aryl chlorides.[2]
Nickel Catalysis: The Cost-Effective Challenger
The high cost of palladium has driven the development of catalysts based on more abundant, first-row transition metals. Nickel has emerged as a powerful and economical alternative.[2][3]
-
Performance: Nickel catalysts, such as NiCl₂(PCy₃)₂, have shown excellent efficacy in coupling heteroaromatic halides.[8] Machine learning analyses comparing various catalysts for Suzuki-Miyaura couplings have even suggested that nickel systems can achieve superior mean yields compared to palladium, especially for less reactive aryl chlorides.[3]
-
Causality: Nickel's catalytic cycle is analogous to palladium's, but it often requires different reaction conditions, sometimes higher temperatures or different base/solvent combinations. Its lower cost makes it particularly attractive for large-scale synthesis.
Copper Catalysis: A Niche Player for C-C Coupling
While copper catalysis is a cornerstone for C-N bond formation (Ullmann condensation, Chan-Lam coupling) and has been used for certain indole syntheses, its application in Suzuki-type C-C couplings for this specific transformation is less common than palladium or nickel.[9][10][11] Copper catalysts, such as Cu(OAc)₂, are more frequently employed in oxidative C-H annulation reactions to build the indole core itself rather than for post-synthesis functionalization at the C5 position.[12]
Quantitative Performance Data
The following table summarizes experimental data from the literature for the Suzuki-Miyaura coupling of 5-bromoindole and its close analogs, providing a direct comparison of catalyst performance.
| Catalyst System (Catalyst/Ligand) | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Citation |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | Excellent yield and short reaction time. The benchmark for this substrate class.[7][8] |
| Pd(PPh₃)₄ | 5,7-dibromoindole | K₂CO₃ | Water | 120 (MW) | 1 | 91 | Demonstrates high efficiency in a green solvent with low catalyst loading (1.5 mol%).[6] |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield, significantly less effective than Pd(dppf)Cl₂ under these conditions.[7][8] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Poor performance, highlighting the critical role of ligand choice.[7][8] |
| NiCl₂(PCy₃)₂ | Heteroaromatic Halides | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | High yields reported for a range of substrates, suggesting strong potential for 5-bromoindole.[8] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle, primarily illustrated here for a Palladium(0) catalyst, is a self-validating system where the active catalyst is regenerated after each turnover.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloindole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments (the indole and phenyl groups) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
An Emerging Frontier: Direct C-H Arylation
A more atom-economical approach that circumvents the need for pre-halogenated indoles is direct C-H activation.[13][14] In this strategy, a catalyst (typically palladium) activates a C-H bond on the indole ring—ideally at the C5 position—and couples it directly with an aryl partner. While promising, this method often faces significant challenges with regioselectivity, as the C2 and C3 positions of the indole are typically more electronically favored for functionalization.[15] Achieving selective C5 arylation via C-H activation is an active area of research but is not yet as broadly applicable as the Suzuki-Miyaura coupling.
Validated Experimental Protocol: Synthesis of 5-Phenylindole via Suzuki Coupling
This protocol is adapted from high-yield procedures reported in the literature for 5-bromoindole analogs and represents a robust starting point for optimization.[6][7][8] The use of Pd(dppf)Cl₂ is chosen for its proven reliability and high efficiency.
Objective: To synthesize 5-phenylindole from 5-bromoindole and phenylboronic acid.
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or a mixture of Toluene/Water (e.g., 10:1)
-
Inert Gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 5-phenylindole.
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) species, formed in situ, is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (2 mol%). Then, add the degassed solvent (DME, approx. 0.1 M concentration relative to 5-bromoindole).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C (or heat using a microwave reactor). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromoindole is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-phenylindole.
Conclusion and Expert Recommendations
For the synthesis of 5-phenyl indoles via cross-coupling, the choice of catalyst is a critical parameter that balances cost, efficiency, and reliability.
-
For Reliability and Broad Scope: Palladium catalysis, specifically with Pd(dppf)Cl₂ , remains the top recommendation for laboratory-scale synthesis.[7][8] It offers a superb combination of high yields, short reaction times, and good functional group tolerance under relatively mild conditions. For particularly challenging substrates, advanced Buchwald-Hartwig ligands should be considered.
-
For Cost-Effectiveness and Scale-Up: Nickel catalysis presents a compelling, economical alternative.[3][8] While it may require slightly higher temperatures and further optimization, its performance is often on par with or even exceeds palladium, making it an excellent choice for process chemistry and large-scale manufacturing.
-
For Future Innovation: Keep an eye on developments in direct C-H activation .[14] While not yet a routine method for selective C5-arylation, advances in this area could render it the most sustainable and efficient strategy in the future.
By carefully considering these factors and using the provided data and protocols as a guide, researchers can confidently select the optimal catalytic system to accelerate their drug discovery and development programs.
References
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Taylor, A. P., & Campos, K. R. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. John Wiley & Sons, Ltd.
- Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Phenyl-1H-indol-7-YL)methanol
This document provides a detailed protocol for the safe and compliant disposal of (5-Phenyl-1H-indol-7-YL)methanol. As a specialized indole derivative, this compound requires careful handling as hazardous chemical waste to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes best practices from regulatory standards and chemical safety principles to offer a clear, step-by-step operational plan for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for the laboratory disposal of hazardous chemicals and information on the hazards of structurally similar indole derivatives.[1] Researchers are required to consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures and to ensure full compliance with all federal, state, and local regulations.[1]
Hazard Assessment and Essential Safety Precautions
This compound's structure, featuring an indole ring system, suggests potential biological activity and associated hazards.[2] Indole derivatives, as a class, may cause skin, eye, and respiratory irritation and can be harmful if swallowed.[1][3] Therefore, all waste containing this chemical, regardless of concentration, must be treated as hazardous.[1]
Before beginning any work that will generate waste, it is imperative to establish a safe operating environment through the correct use of engineering controls and Personal Protective Equipment (PPE).
| Protective Measure | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling and waste collection should occur within a certified chemical fume hood to minimize inhalation exposure.[1] |
| Eye/Face Protection | Chemical Safety Goggles or Face Shield: Essential for protecting against splashes or accidental contact with the eyes.[4] |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile): Protects hands from direct contact. Contaminated gloves must be disposed of as solid hazardous waste.[3][5] |
| Body Protection | Laboratory Coat: Provides a removable barrier to protect skin and personal clothing from contamination.[3] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[6] The fundamental principle is to never mix incompatible waste streams.[7] For this compound, waste must be segregated based on its physical state and chemical composition.
| Waste Stream Category | Description & Examples | Segregation Directive |
| Solid Hazardous Waste | All non-sharp, solid materials contaminated with this compound. | Collect in a designated, lined, and sealed hazardous waste container. Do not mix with liquid waste. [3] |
| - Unused or expired pure compound | ||
| - Contaminated gloves, weigh boats, and absorbent paper | ||
| - Rinsed (but not clean) vials | ||
| Liquid Hazardous Waste | Solutions containing this compound. | Collect in a chemically compatible, leak-proof liquid waste container.[7] Segregate halogenated and non-halogenated solvent waste. [1] |
| - Reaction mixtures or mother liquors | ||
| - The first rinsate from cleaning contaminated glassware[7] | ||
| - Solutions from chromatography | ||
| Sharps Waste | Any contaminated item capable of puncturing the skin. | Collect only in a designated, puncture-proof sharps container.[1] |
| - Contaminated needles, scalpels, or broken glass |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is mandatory from the moment waste is generated until it is collected by EHS personnel.[8]
Step 1: Container Selection and Preparation
Select a waste container that is in good condition, free of damage, and chemically compatible with this compound and any associated solvents.[3][6] Polypropylene or polyethylene containers are generally suitable for a wide range of chemical wastes.[8] The container must have a secure, leak-proof screw-on cap to prevent spills and evaporation.[3][7]
Step 2: Waste Collection
-
At the Point of Generation: All waste must be accumulated at or near the point of its generation, under the control of laboratory personnel.[6]
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and prevent splashing during transport.[9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[8] Before any waste is added, the container must be affixed with a hazardous waste label provided by your institution's EHS department.[7]
The label must include:
-
The words "Hazardous Waste" .[3]
-
Full Chemical Name(s): List all constituents, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.[3]
-
Approximate Concentrations/Percentages of each component.[7]
-
Researcher's Name and Contact Information. [3]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
The designated waste storage location within your lab is known as a Satellite Accumulation Area (SAA).[8]
-
The SAA must be at or near the point of waste generation.[8]
-
Store waste containers in a designated, well-ventilated area, away from ignition sources.[4][6]
-
Use secondary containment (such as a chemical-resistant tray or bin) for all liquid hazardous waste containers to contain potential leaks.[6][7]
-
Ensure incompatible waste streams are physically segregated.[6]
Step 5: Arranging for Final Disposal
-
Do Not Attempt On-Site Treatment: Chemical treatment or neutralization of this compound should not be attempted in the lab, as it could generate byproducts of unknown toxicity.[1]
-
Schedule a Pickup: Once a waste container is full, or within the time limit specified by regulations (e.g., 12 months for academic labs under Subpart K), contact your institution's EHS office to request a waste pickup.[8][10] Trained EHS professionals or licensed contractors will then transport the waste for final, compliant disposal, which is typically high-temperature incineration.[11]
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Before attempting cleanup, wear the appropriate PPE as detailed in Section 1.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., pads, vermiculite) to contain the spill. For powders, carefully cover the spill to avoid generating dust.[12]
-
Collect and Dispose: Carefully collect all contaminated absorbent materials and debris. Place them in a designated hazardous waste container and label it accordingly.[12]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
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A Comprehensive Safety Protocol for the Laboratory Handling of (5-Phenyl-1H-indol-7-YL)methanol
For the vanguard of research, where innovation meets caution, this guide provides an essential framework for the safe handling of (5-Phenyl-1H-indol-7-YL)methanol. As a novel compound, its toxicological properties are not yet fully characterized. Therefore, a risk-based approach grounded in the principles of chemical safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Compound
This compound, with the molecular formula C15H13NO, is a heterocyclic compound belonging to the indole family.[1][2] While specific toxicity data is limited, the chemical structure suggests potential hazards that must be managed proactively. Indole derivatives can exhibit biological activity and may cause skin, eye, and respiratory irritation.[3] The presence of a phenyl group and a methanol-derived functional group necessitates careful handling to mitigate unforeseen risks.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Similar to other indole compounds, direct contact may cause irritation.[3]
-
Respiratory Tract Irritation: Inhalation of the powdered form could lead to respiratory discomfort.[3]
-
Unknown Systemic Effects: As a research chemical, the full toxicological profile is unknown. Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.[4][5]
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][6] | To protect against splashes of solutions and airborne particles of the solid compound. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. It is crucial to select gloves with appropriate thickness and material for the solvents being used.[7] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[6][7] |
| Body Protection | A long-sleeved laboratory coat.[3][8] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated dust mask or a respirator with an appropriate cartridge.[3] | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination.[3] The following procedural steps provide a direct answer to operational questions regarding the handling of this compound.
Preparation and Weighing
-
Review Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for all chemicals to be used, including any solvents.[3] For novel compounds like this compound where a specific SDS is unavailable, consult general laboratory safety guidelines and data for similar compounds.[4][9]
-
Work in a Ventilated Area: All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][9]
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above before handling the chemical.[10]
-
Careful Weighing: When weighing the solid, do so in a manner that minimizes dust generation.[3] Using a weighing boat and carefully transferring the material can reduce the risk of inhalation.
Dissolving the Compound
The choice of solvent is critical and will dictate additional safety precautions. Methanol is a common solvent for organic compounds but is highly flammable and toxic.[11][12][13]
If using Methanol or other flammable/toxic solvents:
-
Grounding and Bonding: Ensure proper grounding and bonding of containers to prevent static discharge, which can ignite flammable vapors.[14][15]
-
Avoid Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.[13][16]
-
Enhanced Ventilation: Always handle flammable and volatile solvents inside a chemical fume hood.[10]
-
Slow Addition: Add the solid this compound to the solvent slowly to avoid splashing.[3]
Storage
Proper storage is crucial for maintaining the stability of the compound and ensuring laboratory safety.[9]
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[8][9] The label should include the chemical name, concentration (if in solution), and any hazard warnings.[9]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Disposal Plan: Responsible Waste Management
All chemical waste must be disposed of in accordance with institutional and local regulations.[10]
-
Segregation: Do not mix chemical waste with regular trash. Use designated, clearly labeled waste containers.
-
Solid Waste: Contaminated materials such as gloves, weighing boats, and paper towels should be collected in a designated solid waste container.
-
Liquid Waste: Solutions of this compound and any solvents used for rinsing glassware should be collected in a designated liquid waste container. Do not pour chemical waste down the sink.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.[4][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][16]
-
Spill: In case of a spill, evacuate the area and alert others. If the spill is small and you are trained to do so, clean it up using an appropriate spill kit, while wearing full PPE. For large spills, evacuate the area and contact your institution's emergency response team.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

